Product packaging for Arthrofactin(Cat. No.:)

Arthrofactin

Cat. No.: B15137334
M. Wt: 1354.6 g/mol
InChI Key: HXMCERBOSXQYRH-KSVGBCIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arthrofactin is a polypeptide.
This compound is a natural product found in Arthrobacter with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H111N11O20 B15137334 Arthrofactin

Properties

Molecular Formula

C64H111N11O20

Molecular Weight

1354.6 g/mol

IUPAC Name

2-[(3S,6S,9S,12R,15S,18R,21R,24R,27R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid

InChI

InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53+/m0/s1

InChI Key

HXMCERBOSXQYRH-KSVGBCIHSA-N

Isomeric SMILES

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C

Canonical SMILES

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C

Origin of Product

United States

Foundational & Exploratory

Arthrofactin: A Comprehensive Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arthrofactin is a highly effective cyclic lipopeptide biosurfactant produced by the bacterium Pseudomonas sp. MIS38 (initially identified as Arthrobacter sp.).[1][2] It is recognized for its exceptional ability to reduce the surface tension of water, making it a subject of significant interest in various industrial and biotechnological applications.[1][3] This document provides a detailed technical overview of the chemical structure of this compound, including its constituent fatty acid and peptide moieties, its cyclic nature, and the experimental methodologies employed for its structural determination.

Overall Chemical Structure

This compound is a cyclic lipoundecapeptide, which means its structure consists of a lipid portion (a fatty acid) linked to a cyclic chain of eleven amino acids.[1] The molecule's amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic peptide head, is responsible for its potent surfactant properties. The molecular formula of this compound is C₆₄H₁₁₁N₁₁O₂₀, and it has a molecular weight of approximately 1354.6 g/mol .[4][5]

Detailed Structural Components

Fatty Acid Moiety

The lipid component of this compound has been identified as 3-hydroxydecanoic acid.[2][5] This ten-carbon fatty acid is attached to the N-terminus of the peptide chain, providing the hydrophobic character essential for surface activity.

Peptide Moiety

The peptide portion of this compound is an undecapeptide, meaning it is composed of eleven amino acids. The specific amino acid sequence and their stereoisomers (D or L configuration) have been determined as:

3-hydroxydecanoyl-D-Leucyl-D-Asparagyl-D-Threonyl-D-Leucyl-D-Leucyl-D-Seryl-L-Leucyl-D-Seryl-L-Isoleucyl-L-Isoleucyl-L-Asparagyl [2][6]

The first six amino acids in the sequence possess the D-configuration.[7] The overall amino acid composition of this compound is Aspartic acid (or Asparagine), Threonine, Serine, Isoleucine, and Leucine in a ratio of 2:1:2:2:4, respectively.[5]

Cyclic Nature: Lactone Ring Formation

A defining feature of this compound's structure is its cyclic nature. The peptide chain is not linear but forms a ring through an ester bond. This intramolecular cyclization occurs between the carboxyl group of the C-terminal L-Asparagine and the hydroxyl group of the D-Threonine residue, forming a stable lactone ring.[1][5] This cyclic conformation is crucial for its biological activity and surface properties.

Physicochemical Properties

The potent surfactant activity of this compound is quantified by its low critical micelle concentration (CMC) and the minimum surface tension it can achieve.

PropertyValue
Molecular Formula C₆₄H₁₁₁N₁₁O₂₀
Molecular Weight 1354.6 g/mol
Critical Micelle Conc. 1.0 x 10⁻⁵ M (or 13.5 mg/L)
Minimum Surface Tension 24 mN/m

[1][2][4][5]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure required a combination of several analytical techniques:

  • Amino Acid Analysis : The composition of the peptide chain was determined by hydrolyzing the molecule with 6N HCl at 110°C for 24 hours, followed by analysis of the resulting amino acids using an amino acid analyzer.[5]

  • Mass Spectrometry (MS) : Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular mass of this compound, which was found to be 1354 Da.[5] Collision-Induced Dissociation (CID) mass spectrometry was applied to the saponified (linearized) form of the molecule to determine the amino acid sequence.[5]

  • Fourier Transform Infrared (FT-IR) Spectroscopy : The presence of peptide bonds was confirmed by characteristic absorption valleys at 1,540, 1,650, and 3,300 cm⁻¹. The presence of the lactone ring was suggested by absorption at 1,740 cm⁻¹, while C-H stretching modes indicated the aliphatic chain of the fatty acid.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR was used to analyze the structure of the fatty acid portion after hydrolysis from the peptide.[5]

Structural Visualization

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of the amino acids in the cyclic peptide and the attachment of the 3-hydroxydecanoic acid tail.

Arthrofactin_Structure cluster_peptide Cyclic Undecapeptide Ring cluster_lipid Fatty Acid Tail Leu1 D-Leu Asp2 D-Asn Leu1->Asp2 Thr3 D-Thr Asp2->Thr3 Leu4 D-Leu Thr3->Leu4 Leu5 D-Leu Leu4->Leu5 Ser6 D-Ser Leu5->Ser6 Leu7 L-Leu Ser6->Leu7 Ser8 D-Ser Leu7->Ser8 Ile9 L-Ile Ser8->Ile9 Ile10 L-Ile Ile9->Ile10 Asp11 L-Asn Ile10->Asp11 Asp11->Thr3 FA 3-Hydroxydecanoic Acid FA->Leu1 caption Chemical Structure of this compound

Chemical Structure of this compound

References

An In-depth Technical Guide to Arthrofactin Produced by Pseudomonas sp. MIS38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic lipopeptide biosurfactant, Arthrofactin, produced by Pseudomonas sp. MIS38. It covers the core aspects of its biosynthesis, physicochemical properties, biological activities, and the regulatory networks governing its production. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction to this compound

This compound, produced by the bacterium Pseudomonas sp. MIS38, is a potent cyclic lipopeptide biosurfactant. Initially, the producing organism was misidentified as an Arthrobacter species. This compound is notable for its exceptional surface activity, which surpasses that of many synthetic surfactants.[1] Its unique properties make it a subject of significant interest for various applications, including in the pharmaceutical and biotechnological industries.

Physicochemical Properties of this compound

This compound exhibits remarkable physicochemical properties that distinguish it as a highly effective biosurfactant. These properties are crucial for its biological functions and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Minimum Surface Tension24 mN/m[1]
Critical Micelle Concentration (CMC)1.0 x 10-5 M[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a multi-enzyme system known as a non-ribosomal peptide synthetase (NRPS). This process is genetically encoded by the arf gene cluster.

The this compound Synthetase (arf) Gene Cluster

The arf gene cluster in Pseudomonas sp. MIS38 is responsible for the synthesis of this compound. This cluster contains three key genes: arfA, arfB, and arfC. These genes encode the three protein subunits of the this compound synthetase: ArfA, ArfB, and ArfC, respectively. This multi-enzyme complex assembles the lipopeptide structure of this compound.

This compound Export

The synthesized this compound is exported out of the bacterial cell through a dedicated transport system. Downstream of the arfA/B/C genes are arfD and arfE, which encode a putative periplasmic protein and an ATP-binding cassette (ABC) transporter, respectively.[2] While ArfD/E is a primary exporter, Pseudomonas sp. MIS38 possesses multiple ATP-dependent active transporter systems that can compensate for the loss of ArfD/E, ensuring the efficient secretion of this compound.[2]

Regulatory Networks Governing this compound Production

The production of this compound is tightly regulated by a complex network of signaling pathways that respond to various environmental and cellular cues.

The Gac/Rsm Signaling Pathway

The Gac/Rsm (Global Regulator of Secondary Metabolism) system is a key regulatory pathway in many Pseudomonas species that controls the production of secondary metabolites, including lipopeptides.[3] This two-component system, comprising the sensor kinase GacS and the response regulator GacA, integrates environmental signals to modulate gene expression post-transcriptionally.[3][4][5]

Gac_Rsm_Pathway Env_Signal Environmental Signal GacS GacS (Sensor Kinase) Env_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs Small RNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates Transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters arf_mRNA arf mRNA RsmA->arf_mRNA Represses Translation Arthrofactin_Synth This compound Synthesis arf_mRNA->Arthrofactin_Synth Translates to

Caption: The Gac/Rsm signaling pathway regulating this compound synthesis.

The Stringent Response and SpoT

The stringent response, a global bacterial stress response, is also implicated in the regulation of this compound production. This pathway is mediated by the alarmone (p)ppGpp, synthesized and hydrolyzed by the enzyme SpoT.[6][7] In Pseudomonas sp. MIS38, a mutation in the spoT gene leads to deficient this compound production, indicating that the stringent response plays a crucial role in activating its biosynthesis, likely by influencing the expression of the arf gene cluster.[8]

Stringent_Response_Pathway Nutrient_Limitation Nutrient Limitation SpoT SpoT Nutrient_Limitation->SpoT Activates ppGpp (p)ppGpp SpoT->ppGpp Synthesizes Global_Regulators Global Regulators ppGpp->Global_Regulators Modulates arf_Expression arf Gene Expression Global_Regulators->arf_Expression Activates Arthrofactin_Production This compound Production arf_Expression->Arthrofactin_Production Leads to

Caption: The stringent response pathway influencing this compound production.

The Role of the Chaperone HtpG

The heat shock protein HtpG, a bacterial homolog of Hsp90, is essential for the proper folding and stability of a variety of proteins, including components of NRPS machinery.[9][10][11][12] A mutation in the htpG gene in Pseudomonas sp. MIS38 results in the loss of this compound production, suggesting that HtpG is required for the correct folding and functioning of the this compound synthetase complex.[8]

HtpG_Chaperone_Function Unfolded_Arf_Synth Unfolded ArfA/B/C Subunits HtpG HtpG (Hsp90) Unfolded_Arf_Synth->HtpG Binds to Folded_Arf_Synth Correctly Folded ArfA/B/C Subunits HtpG->Folded_Arf_Synth Assists Folding NRPS_Complex Functional NRPS Complex Folded_Arf_Synth->NRPS_Complex Assembles into This compound This compound NRPS_Complex->this compound Synthesizes

Caption: The role of the HtpG chaperone in this compound synthetase folding.

Biological Activities of this compound

This compound exhibits a range of biological activities that are of interest for various applications, particularly in the context of antimicrobial and antibiofilm strategies.

Table 2: Biological Activities of this compound

ActivityDescriptionReference
Antimicrobial While specific MIC values for this compound against a wide range of pathogens are not extensively documented in the reviewed literature, lipopeptide biosurfactants, in general, are known to possess antimicrobial properties.[13][14][15][16]
Antibiofilm This compound has been shown to inhibit biofilm formation. This activity is crucial in combating chronic infections where biofilms play a protective role for pathogenic bacteria.
Swarming Motility This compound is involved in the swarming motility of Pseudomonas sp. MIS38, a form of coordinated movement that can be important for colonization and virulence.
Oil Displacement This compound is a more effective oil remover than some synthetic surfactants like Triton X-100 and sodium dodecyl sulfate (SDS).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its producing microorganism, Pseudomonas sp. MIS38.

Cultivation of Pseudomonas sp. MIS38 for this compound Production

Objective: To cultivate Pseudomonas sp. MIS38 under conditions that promote the production of this compound.

Materials:

  • Pseudomonas sp. MIS38 culture

  • Nutrient Broth or a minimal salt medium (MSM) supplemented with a suitable carbon source (e.g., glycerol or whey).[17][18][19]

  • Shaking incubator

  • Sterile culture flasks

Procedure:

  • Prepare the desired culture medium (e.g., Nutrient Broth or MSM). For MSM, a typical composition could be optimized for biosurfactant production.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a fresh culture of Pseudomonas sp. MIS38.

  • Incubate the culture at an optimal temperature (e.g., 30-37°C) with vigorous shaking (e.g., 150-200 rpm) for a specified period (e.g., 48-72 hours), as biosurfactant production is often maximal during the stationary phase of growth.[17][20]

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture supernatant of Pseudomonas sp. MIS38.

Materials:

  • Culture supernatant of Pseudomonas sp. MIS38

  • Hydrochloric acid (HCl) for acid precipitation

  • Organic solvents (e.g., chloroform:methanol mixture) for extraction[18]

  • Centrifuge

  • Rotary evaporator

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[21][22][23][24]

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 with concentrated HCl. Store at 4°C overnight to allow the lipopeptide to precipitate.

  • Solvent Extraction: Centrifuge the acidified supernatant to collect the crude this compound precipitate. Extract the precipitate with an organic solvent mixture, such as chloroform:methanol (2:1, v/v).[18]

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to obtain the crude this compound extract.

  • RP-HPLC Purification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Inject the dissolved extract onto a C18 RP-HPLC column.

    • Elute the components using a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the collected fractions to obtain pure this compound.

Quantification of this compound using HPLC

Objective: To quantify the concentration of this compound in a sample using HPLC.

Materials:

  • Purified this compound standard of known concentration

  • Sample containing this compound

  • HPLC system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a series of standard solutions of purified this compound with known concentrations.

  • Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.

  • Generate a standard curve by plotting the peak area against the concentration of the this compound standards.

  • Inject the unknown sample into the HPLC system and record the peak area of the this compound peak.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the standard curve.

Assessment of Biosurfactant Activity

Objective: To qualitatively or semi-quantitatively assess the presence of biosurfactant activity.[25][26][27][28]

Materials:

  • Petri dish

  • Distilled water

  • Crude oil

  • Culture supernatant

Procedure:

  • Add 20-30 mL of distilled water to a Petri dish.[26][27]

  • Add a small volume (e.g., 20 µL) of crude oil to the center of the water surface to form a thin oil film.[26]

  • Carefully add 10 µL of the culture supernatant to the center of the oil film.[25][26]

  • Observe the displacement of the oil. The diameter of the clear zone formed is proportional to the concentration of the biosurfactant.[25][28][29]

Objective: To rapidly screen for biosurfactant production.[25][26][29][30][31]

Materials:

  • Microplate lid or glass slide

  • Mineral oil or crude oil

  • Culture supernatant

Procedure:

  • Coat the surface of a microplate well or a glass slide with a thin layer of oil.[26]

  • Place a small drop (e.g., 5-10 µL) of the culture supernatant onto the oil-coated surface.

  • Observe the shape of the drop after 1 minute. If the drop collapses and spreads, it indicates the presence of a biosurfactant. A stable, beaded drop suggests the absence of significant biosurfactant activity.[26][29]

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the inhibition of biofilm formation by this compound.[32][33][34][35][36]

Materials:

  • 96-well microtiter plate

  • Bacterial culture of a biofilm-forming strain

  • Appropriate growth medium

  • This compound solution of known concentrations

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol

  • Plate reader

Procedure:

  • In a 96-well plate, add the bacterial suspension and different concentrations of this compound to the wells. Include a control with no this compound.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently remove the planktonic cells by washing the wells with sterile water.

  • Stain the attached biofilms by adding 0.1% crystal violet to each well and incubating for 10-15 minutes.[32][33]

  • Remove the excess stain and wash the wells again with water.

  • Solubilize the stained biofilm by adding 30% acetic acid or ethanol to each well.[32][36]

  • Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-600 nm using a plate reader. The reduction in absorbance in the presence of this compound indicates the inhibition of biofilm formation.

Conclusion

This compound produced by Pseudomonas sp. MIS38 stands out as a highly effective biosurfactant with significant potential for various applications. Its robust production is governed by a complex and tightly regulated biosynthetic and export machinery. Understanding the intricate details of its production, properties, and biological activities, as outlined in this guide, will be instrumental for researchers and professionals aiming to harness the potential of this remarkable biomolecule for the development of novel and sustainable technologies in medicine and beyond. Further research focusing on optimizing its production and elucidating the full spectrum of its biological activities will undoubtedly pave the way for its successful application in diverse fields.

References

The Lipopeptide Arthrofactin: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arthrofactin, a potent cyclic lipopeptide biosurfactant, has garnered significant interest within the scientific community due to its exceptional surface-active properties and potential applications in various fields, including bioremediation and pharmaceuticals. This technical guide provides an in-depth overview of the discovery, origin, and chemical nature of this compound. It details the experimental protocols employed for its isolation, purification, and structural elucidation, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the biosynthetic pathway of this compound through a detailed diagram of its non-ribosomal peptide synthetase (NRPS) machinery, offering a comprehensive resource for researchers and professionals in the field.

Discovery and Origin

This compound was first reported in 1993 by Morikawa et al. from a bacterial strain designated MIS38, which was initially identified as Arthrobacter sp.[1][2][3]. However, subsequent analysis revealed that the producing microorganism is, in fact, a member of the genus Pseudomonas, and is now correctly identified as Pseudomonas sp. MIS38[4][5]. This bacterium was isolated from an oil-spill site in Japan. This compound is a secondary metabolite produced by this strain and is recognized as one of the most effective lipopeptide biosurfactants known[1][2][3].

Chemical Structure and Physicochemical Properties

This compound is a cyclic lipoundecapeptide, meaning it consists of a fatty acid tail linked to a cyclic chain of eleven amino acids. The detailed chemical structure was determined to be 3-hydroxydecanoyl-D-leucyl-D-asparagyl-D-threonyl-D-leucyl-D-leucyl-D-seryl-L-leucyl-D-seryl-L-isoleucyl-L-isoleucyl-L-asparagyl lactone[1]. The cyclization is formed by an ester bond between the C-terminal asparagine and the β-hydroxyl group of the D-allo-threonine residue.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the tables below.

PropertyValueReference
Molecular Weight1354.6 g/mol [6]
Molecular FormulaC₆₄H₁₁₁N₁₁O₂₀[6]
Critical Micelle Concentration (CMC)1.0 x 10⁻⁵ M (13.5 mg/L)[1][4]
Minimum Surface Tension24 mN/m[1][2][3][4]
Comparison with SurfactinThis compoundSurfactinReference
Critical Micelle Concentration (CMC)1.0 x 10⁻⁵ M7.0 x 10⁻⁵ M[1][2][3]
Effectiveness5 to 7 times more effective-[1][2][3]

Experimental Protocols

This section details the methodologies used for the isolation, purification, and structural characterization of this compound as described in the original discovery paper and subsequent studies.

Bacterial Cultivation and this compound Production

Pseudomonas sp. MIS38 was cultivated in a suitable liquid medium (e.g., L-broth) at 27°C for approximately 40 hours with shaking. The bacterial cells were then removed by centrifugation to obtain the cell-free supernatant containing the secreted this compound.

Isolation and Purification of this compound

The following steps outline the protocol for isolating and purifying this compound from the culture supernatant:

  • Acid Precipitation: The pH of the cell-free supernatant is adjusted to 2.0 using concentrated HCl. This causes the precipitation of the lipopeptide. The mixture is left overnight at 4°C to ensure complete precipitation.

  • Centrifugation and Extraction: The precipitate is collected by centrifugation. The crude extract is then washed with acidified water (pH 2.0). The washed precipitate is subsequently extracted with methanol.

  • Solvent Extraction: The methanol extract is evaporated to dryness. The resulting residue is dissolved in a minimal amount of a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): The crude this compound is further purified by reversed-phase HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.

    • Detection: The elution of this compound is monitored by UV absorbance at 210 nm.

    • The fractions corresponding to the major peak are collected and lyophilized to obtain pure this compound.

Structural Elucidation

A combination of analytical techniques was employed to determine the chemical structure of this compound.

  • Amino Acid Analysis:

    • The purified this compound is hydrolyzed into its constituent amino acids by treatment with 6 M HCl at 110°C for 24 hours.

    • The resulting amino acid mixture is analyzed using an amino acid analyzer to determine the composition and relative ratios of the amino acids.

    • The determination of the D- and L-configurations of the amino acids is performed by specific enzymatic or chromatographic methods.

  • Mass Spectrometry (MS):

    • Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of this compound.

    • Tandem MS (MS/MS) is employed to sequence the peptide chain. The purified lipopeptide is subjected to fragmentation, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy are used to determine the structure of the fatty acid moiety and to confirm the overall structure of the lipopeptide.

    • Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule.

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthesis (NRPS) pathway. The biosynthesis is catalyzed by a large, multi-modular enzyme complex known as this compound synthetase (Arf). This complex is encoded by the arf gene cluster, which spans approximately 38.7 kb and consists of three genes: arfA, arfB, and arfC. These genes encode the three protein subunits of the synthetase: ArfA, ArfB, and ArfC, respectively[6].

The this compound synthetase is composed of a total of eleven modules, with each module responsible for the incorporation of one amino acid into the growing peptide chain. The subunits have the following modular organization:

  • ArfA (234 kDa): Contains two modules.

  • ArfB (474 kDa): Contains four modules.

  • ArfC (648 kDa): Contains five modules.

Each module contains several domains that perform specific catalytic functions, including:

  • Adenylation (A) domain: Selects and activates the specific amino acid.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.

Interestingly, none of the eleven modules in the this compound synthetase possess an epimerization (E) domain, which is typically responsible for the conversion of L-amino acids to their D-isomers. This suggests a different mechanism for the incorporation of D-amino acids in this compound biosynthesis. The C-terminal end of ArfC contains two thioesterase (TE) domains, which are responsible for the cyclization and release of the final lipopeptide product.

Visualizations

Experimental Workflow for this compound Discovery

Arthrofactin_Discovery_Workflow cluster_cultivation Bacterial Cultivation cluster_isolation Isolation and Purification cluster_analysis Structural Elucidation cultivation Cultivation of Pseudomonas sp. MIS38 centrifugation1 Centrifugation cultivation->centrifugation1 acid_precipitation Acid Precipitation (pH 2.0) centrifugation1->acid_precipitation Cell-free supernatant centrifugation2 Centrifugation acid_precipitation->centrifugation2 methanol_extraction Methanol Extraction centrifugation2->methanol_extraction hplc Reversed-Phase HPLC methanol_extraction->hplc amino_acid_analysis Amino Acid Analysis hplc->amino_acid_analysis Pure this compound mass_spectrometry Mass Spectrometry (FAB-MS, MS/MS) hplc->mass_spectrometry nmr_spectroscopy NMR Spectroscopy ('H, '³C, 2D) hplc->nmr_spectroscopy

Caption: Workflow for the discovery and characterization of this compound.

This compound Synthetase (NRPS) Modular Organization

Arthrofactin_Synthetase cluster_ArfA ArfA (2 modules) cluster_ArfB ArfB (4 modules) cluster_ArfC ArfC (5 modules) ArfA C A T C A T ArfB C A T C A T C A T C A T ArfC C A T C A T C A T C A T C A T TE TE This compound This compound ArfC:f16->this compound Cyclization & Release fatty_acid 3-Hydroxydecanoic acid fatty_acid->ArfA:f0 Acylation

Caption: Modular organization of the this compound synthetase complex.

References

Arthrofactin: A Technical Guide to its Potent Surface Tension Reduction Capabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arthrofactin, a cyclic lipopeptide biosurfactant, stands out for its exceptional capacity to reduce surface tension, positioning it as a molecule of significant interest for a myriad of applications in research and pharmaceutical development. This technical guide provides an in-depth exploration of this compound's physicochemical properties, particularly its surface tension reduction capabilities. It details the experimental methodologies for characterizing this potent biosurfactant and illustrates the key regulatory pathways governing its production in Pseudomonas species. The quantitative data presented herein, structured for clarity and comparative analysis, underscores this compound's superior efficacy compared to other well-known surfactants.

Introduction

This compound is a microbial surfactant produced by Pseudomonas sp. MIS38, a bacterium initially misidentified as Arthrobacter sp.[1]. As a cyclic lipopeptide, its structure comprises a fatty acid tail linked to a circular arrangement of eleven amino acids[1]. This amphipathic nature, possessing both hydrophobic and hydrophilic moieties, is the basis for its remarkable surface-active properties. This compound is recognized as one of the most effective lipopeptide biosurfactants, demonstrating a superior ability to lower the surface tension of water compared to both synthetic surfactants and other microbial surfactants like surfactin[2][3]. Its potent activity makes it a compelling candidate for applications ranging from drug delivery systems and antimicrobial formulations to bioremediation.

Physicochemical Properties and Surface Tension Reduction

The primary measure of a surfactant's effectiveness is its ability to reduce the surface tension of a liquid. This compound exhibits exceptional performance in this regard.

Quantitative Data on Surface Activity

The surface tension reduction capabilities of this compound have been quantified in several studies. The data consistently demonstrates its high efficiency.

PropertyThis compoundSurfactinSodium Dodecyl Sulfate (SDS)
Minimum Surface Tension 24 mN/m[1][2][3]~27 mN/m~39 mN/m
Critical Micelle Concentration (CMC) 1.0 x 10-5 M (13.5 mg/L)[1]1.5 x 10-5 M8.2 x 10-3 M

Table 1: Comparison of the surface tension reduction properties of this compound with other common surfactants.

Mechanism of Action

The mechanism by which this compound reduces surface tension is characteristic of amphiphilic molecules. At low concentrations, this compound monomers accumulate at the air-water interface. The hydrophobic lipid tails orient towards the air, while the hydrophilic peptide heads remain in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a decrease in surface tension.

As the concentration of this compound increases, the interface becomes saturated. Beyond a certain point, known as the Critical Micelle Concentration (CMC), the monomers self-assemble in the bulk liquid to form spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. This process of micellization is a key characteristic of surfactants and is responsible for their emulsifying and solubilizing properties.

Experimental Protocols

Accurate and reproducible measurement of surface tension and CMC is crucial for characterizing this compound and evaluating its potential applications. The following are detailed methodologies for key experiments.

Measurement of Surface Tension

The surface tension of a liquid can be precisely measured using tensiometers. The Du Noüy ring and Wilhelmy plate methods are two of the most common and reliable techniques.

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.

Protocol:

  • Preparation: Thoroughly clean the platinum-iridium ring by rinsing with a suitable solvent (e.g., ethanol) and then deionized water. Flame the ring to a dull red to remove any organic contaminants.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ~72.8 mN/m at 20°C).

  • Sample Preparation: Prepare a solution of this compound at the desired concentration in a clean glass vessel with a diameter of at least 4 cm to avoid edge effects.

  • Measurement: a. Immerse the ring completely in the this compound solution. b. Slowly raise the ring towards the surface. c. As the ring passes through the interface, a liquid lamella is formed. d. Continue to raise the ring until the lamella breaks. The tensiometer records the maximum force exerted on the ring just before the lamella ruptures.

  • Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * f), where 'f' is a correction factor that accounts for the shape of the liquid pulled up by the ring. Modern tensiometers often calculate the surface tension automatically, incorporating the necessary correction factors.

This method measures the force exerted on a thin platinum plate held vertically at the air-liquid interface.

Protocol:

  • Preparation: Clean the Wilhelmy plate (typically platinum) using the same procedure as for the Du Noüy ring.

  • Instrument Calibration: Calibrate the tensiometer with deionized water.

  • Sample Preparation: Place the this compound solution in a clean vessel.

  • Measurement: a. Suspend the plate from the tensiometer's balance. b. Bring the liquid surface into contact with the bottom edge of the plate. c. The force measured by the tensiometer is a combination of the weight of the plate and the downward pull of the surface tension. The instrument is typically tared to zero with the plate in the air. d. The force (F) acting on the plate due to surface tension is measured.

  • Calculation: The surface tension (γ) is calculated using the formula: γ = F / (P * cosθ), where P is the wetted perimeter of the plate and θ is the contact angle between the liquid and the plate. For a clean platinum plate and aqueous solutions, the contact angle is generally assumed to be 0°, simplifying the equation to γ = F / P.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration.

This is one of the most common methods for CMC determination.

Protocol:

  • Prepare a Concentration Series: Prepare a series of this compound solutions with increasing concentrations.

  • Measure Surface Tension: Measure the surface tension of each solution using either the Du Noüy ring or Wilhelmy plate method as described above.

  • Plot the Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Determine CMC: The resulting graph will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two linear regions.

This method utilizes a fluorescent probe that exhibits different fluorescence properties in the bulk aqueous phase and within the hydrophobic core of a micelle.

Protocol:

  • Probe Selection: Choose a suitable fluorescent probe, such as pyrene.

  • Sample Preparation: Prepare a series of this compound solutions of varying concentrations. Add a small, constant amount of the fluorescent probe to each solution.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

  • Data Analysis: Analyze a property of the fluorescence spectrum that changes upon micellization. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.

  • Plot and Determine CMC: Plot the chosen fluorescence property (e.g., I1/I3 ratio for pyrene) against the logarithm of the this compound concentration. The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs, indicating the partitioning of the probe into the newly formed micelles.

Regulation of this compound Biosynthesis

The production of this compound in Pseudomonas sp. is a tightly regulated process, primarily controlled by a complex signaling network. While the specific regulatory pathway for this compound is not fully elucidated, it is understood to be governed by mechanisms common to lipopeptide biosynthesis in Pseudomonas. The GacA/GacS two-component system acts as a master regulator.

Gac_Regulation Env_Signal Environmental Signal (e.g., cell density, nutrient limitation) GacS GacS (Sensor Kinase) Env_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNA Small regulatory RNAs (e.g., RsmY, RsmZ) GacA->sRNA Activates transcription RsmA RsmA (Translational Repressor) sRNA->RsmA Sequesters arf_mRNA arf Operon mRNA RsmA->arf_mRNA Represses translation Arthrofactin_Synthetase This compound Synthetase (NRPS) arf_mRNA->Arthrofactin_Synthetase Translation This compound This compound Arthrofactin_Synthetase->this compound Biosynthesis ClpP ClpP Protease ClpP->GacA Modulates activity (indirectly) Arthrofactin_Workflow Culture 1. Culture of Pseudomonas sp. MIS38 Extraction 2. Extraction of Crude Biosurfactant Culture->Extraction Purification 3. Purification of this compound (e.g., HPLC) Extraction->Purification Concentration_Series 4. Preparation of Concentration Series Purification->Concentration_Series ST_Measurement 5. Surface Tension Measurement Concentration_Series->ST_Measurement CMC_Determination 6. CMC Determination ST_Measurement->CMC_Determination Data_Analysis 7. Data Analysis and Comparison CMC_Determination->Data_Analysis

References

The Potent Biological Activities of Arthrofactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arthrofactin, a cyclic lipopeptide produced by Pseudomonas species, stands out as a powerful biosurfactant with a range of biological activities that position it as a molecule of significant interest for various applications, from antimicrobial and anti-biofilm strategies to potential therapeutic uses. This technical guide provides an in-depth overview of the known biological functions of this compound, supported by comparative data from the closely related and extensively studied lipopeptide, Surfactin, to illustrate the potential scope of its activities. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties and Surfactant Activity

This compound is renowned for its exceptional surface activity, a key characteristic that underpins many of its biological functions. It is one of the most effective lipopeptide biosurfactants discovered to date.[1][2]

Table 1: Surface Activity of this compound and Surfactin

PropertyThis compoundSurfactinReference
Critical Micelle Concentration (CMC) 1.0 x 10-5 M7.0 x 10-5 M[1][3]
Minimum Surface Tension 24 mN/m27 mN/m[1]

The significantly lower CMC of this compound compared to Surfactin indicates its higher efficiency in forming micelles and, consequently, its superior surfactant power at lower concentrations.[1]

Antimicrobial and Anti-biofilm Activities

This compound exhibits notable antimicrobial and anti-biofilm properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of pathogens are not extensively documented in publicly available literature, its mechanism is understood to involve the disruption of cell membrane integrity. The anti-biofilm activity of this compound is particularly well-documented in its ability to inhibit the initial attachment of planktonic cells, a critical first step in biofilm formation.[4] It also plays a role in bacterial swarming motility.[4]

Due to the limited specific MIC data for this compound, the following table presents MIC values for the analogous lipopeptide, Surfactin, to provide a reference for the expected range of antimicrobial activity.

Table 2: Antimicrobial Activity of Surfactin (as a reference for this compound)

Target OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria512 - 1024[5]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacteria512 - 1024[5]
Streptococcus speciesGram-positive bacteria2 - 10[6]
Candida albicansFungus12 - 35[6]
Filamentous FungiFungus12 - 35[6]

Cytotoxic and Anticancer Activities

Table 3: Cytotoxicity of Surfactin against Human Cancer Cell Lines (as a reference for this compound)

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer10[4]
AU565Breast Cancer32[4]
MDA-MB-231Breast Cancer~25[4]
HeLaCervical Cancer25.2[10]
Bel-7402Hepatocellular Carcinoma~38[11]
HepG2Hepatocellular Carcinoma~43[11]

Mechanism of Action: Membrane Interaction and Apoptosis Induction

The primary mechanism of action for lipopeptides like this compound is their interaction with and disruption of the cell membrane. The amphiphilic nature of these molecules allows the fatty acid tail to insert into the lipid bilayer, while the peptide headgroup interacts with the membrane surface. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[12][13][14]

In cancer cells, this membrane disruption can trigger a cascade of events leading to programmed cell death, or apoptosis. For Surfactin, this has been shown to involve the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and the mitochondrial/caspase-dependent pathway.[11][15]

Below is a diagram illustrating a potential signaling pathway for apoptosis induction by a lipopeptide like this compound, based on the known mechanisms of Surfactin.

G This compound This compound CellMembrane Cell Membrane Interaction This compound->CellMembrane ROS ROS Generation CellMembrane->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Pathway JNK->Mitochondria Bax Bax/Bcl-2 Ratio Increase Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction pathway by lipopeptides.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological activities of this compound.

Purification of this compound from Pseudomonas sp.

This protocol is a general guideline for the purification of lipopeptides and may need optimization for specific strains and culture conditions.

  • Cultivation: Culture the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) under optimal conditions for lipopeptide production (e.g., 28°C with shaking at 180 rpm for 48-72 hours).

  • Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with 6 M HCl and let it stand overnight at 4°C to precipitate the lipopeptides.

  • Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide precipitate.

  • Extraction: Resuspend the precipitate in a minimal volume of methanol and stir for 2-3 hours. Centrifuge to remove insoluble material.

  • Chromatography:

    • Gel Filtration: Apply the methanol extract to a Sephadex LH-20 column equilibrated with methanol to separate compounds based on size.

    • Reversed-Phase HPLC (RP-HPLC): Further purify the active fractions from gel filtration using a C18 RP-HPLC column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Purity Analysis: Assess the purity of the final product by analytical HPLC and confirm its identity using mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[5][16]

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the purified this compound in the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[16]

Anti-biofilm Assay (Crystal Violet Method)

This protocol is used to assess the ability of this compound to inhibit biofilm formation.[10][17]

  • Preparation of Bacterial Suspension: Grow the test bacterium overnight in a suitable medium (e.g., Tryptic Soy Broth). Dilute the culture to an OD600 of approximately 0.1.

  • Treatment and Incubation: In a 96-well flat-bottom plate, add the bacterial suspension and different concentrations of this compound. Include a control with no this compound. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

  • Fixation: Add methanol to each well to fix the biofilm and let it air dry.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the excess stain by washing the wells with water.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates biofilm inhibition.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of solutions with varying concentrations of this compound.

  • Prepare Solutions: Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or pendant drop method).

  • Plot Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Determine CMC: The surface tension will decrease as the concentration increases up to a certain point, after which it will plateau. The concentration at which this break in the curve occurs is the CMC.[12]

Below is a workflow diagram for a typical anti-biofilm assay.

G start Start prep_culture Prepare Bacterial Culture start->prep_culture add_to_plate Add Culture and this compound to 96-well Plate prep_culture->add_to_plate incubate Incubate (24-48h, 37°C) add_to_plate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic fix_biofilm Fix Biofilm with Methanol wash_planktonic->fix_biofilm stain_cv Stain with Crystal Violet fix_biofilm->stain_cv wash_excess_stain Wash Excess Stain stain_cv->wash_excess_stain solubilize Solubilize Stain wash_excess_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Workflow for Anti-biofilm Assay.

Conclusion

This compound is a lipopeptide with significant potential, primarily driven by its exceptional surfactant properties. While quantitative data on its direct antimicrobial and cytotoxic effects are limited in current literature, its demonstrated ability to inhibit biofilm formation at the initial stages makes it a strong candidate for further investigation in this area. The provided experimental protocols offer a framework for researchers to quantitatively assess the biological activities of this compound and elucidate its mechanisms of action. The extensive data available for the analogous lipopeptide, Surfactin, suggests that this compound likely possesses a broad spectrum of antimicrobial and anticancer activities, making it a promising molecule for future drug development and biotechnological applications. Further research is warranted to fully characterize the therapeutic potential of this potent biosurfactant.

References

Role of Arthrofactin in swarming motility and biofilm formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Arthrofactin in Swarming Motility and Biofilm Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound, a potent cyclic lipopeptide biosurfactant, plays a critical and dual role in the lifecycle of certain bacteria, notably Pseudomonas species. Produced via a sophisticated nonribosomal peptide synthetase (NRPS) assembly line, it is a key facilitator of swarming motility, a collective, flagella-driven movement across surfaces. By drastically reducing surface tension, this compound creates the necessary fluid environment for this migration. Conversely, it acts as an inhibitor during the initial stages of biofilm formation by preventing the attachment of planktonic cells to surfaces. This guide provides a comprehensive overview of this compound's biosynthesis, its mechanisms of action in motility and biofilm development, detailed experimental protocols for its study, and a summary of its quantitative effects, offering insights for potential applications in drug development, particularly in the context of anti-biofilm and anti-virulence strategies.

Introduction to this compound

This compound is a cyclic lipoundecapeptide, a class of secondary metabolites known as biosurfactants.[1] It was first isolated from a strain initially identified as Arthrobacter sp. MIS38, though this producer was later reclassified as a Pseudomonas species.[1][2] Like other lipopeptides, this compound is amphipathic, consisting of a hydrophobic fatty acid tail linked to a hydrophilic peptide chain, which allows it to partition at interfaces and reduce surface and interfacial tension.[1]

This compound is recognized as one of the most effective lipopeptide biosurfactants discovered.[2][3] It can reduce the surface tension of water from 72 mN/m to as low as 24 mN/m.[1][2][4] This potent surface activity is central to its biological roles.

This compound Biosynthesis

The synthesis of this compound does not occur on ribosomes. Instead, it is assembled by large, multienzyme complexes called nonribosomal peptide synthetases (NRPSs).[1] These NRPSs function as molecular assembly lines, encoded by a dedicated biosynthetic gene cluster (BGC).

The this compound synthetase (Arf) consists of three protein subunits encoded by the genes arfA, arfB, and arfC.[1] These subunits contain a series of functional modules, each responsible for incorporating a specific amino acid into the growing peptide chain.[1]

  • ArfA (234 kDa): Contains two modules. An additional condensation (C) domain in the first module suggests the initial acylation of the first amino acid with a fatty acid.[1]

  • ArfB (474 kDa): Contains four modules.[1]

  • ArfC (648 kDa): Contains five modules.[1]

The final molecule is cyclized through the formation of an ester bond, creating a stable lactone ring structure.[1][2]

G cluster_0 This compound Biosynthesis Gene Cluster (arf) cluster_1 NRPS Assembly Line cluster_2 Process arfA arfA arfB arfB ArfA ArfA (2 modules) arfA->ArfA arfC arfC ArfB ArfB (4 modules) arfB->ArfB ArfC ArfC (5 modules) arfC->ArfC Assembly Chain Elongation & Modification Fatty_Acid Fatty Acid Precursor Fatty_Acid->ArfA Amino_Acids Amino Acid Precursors Amino_Acids->ArfA Amino_Acids->ArfB Amino_Acids->ArfC Cyclization Cyclization (Lactone Formation) Assembly->Cyclization This compound This compound Cyclization->this compound

Caption: this compound biosynthesis via the NRPS assembly line.

Role in Swarming Motility

Swarming is a form of multicellular, flagella-powered movement across a semi-solid surface.[5] This process requires the production of surfactants to reduce surface tension and allow the bacterial collective to move within a thin layer of fluid.[5]

This compound is essential for the swarming activity of producing organisms.[1] Its primary role is to act as a wetting agent. By drastically lowering the surface tension of the surrounding aqueous film, it facilitates the spread of the bacterial colony across the agar surface.[1][6] Many bacteria that exhibit swarming motility secrete biosurfactants for this purpose.[7][8] For example, in Bacillus subtilis, the lipopeptide surfactin is required for swarming, and a mutation in its production gene leads to a loss of this motility.[7][9]

Role in Biofilm Formation

Biofilm formation is a developmental process where microbial cells attach to a surface and encase themselves in a self-produced matrix of extracellular polymeric substances (EPS).[10] The role of biosurfactants in this process can be complex and sometimes contradictory, depending on the specific surfactant, the bacterial species, and the stage of biofilm development.

For this compound, evidence suggests it inhibits the initial attachment of planktonic cells, a critical first step in biofilm formation.[1] By altering surface properties and potentially interacting with the cell surface itself, this compound can prevent bacteria from adhering to abiotic surfaces. This anti-adhesive property makes it a molecule of interest for preventing the formation of biofilms, which are a major cause of chronic infections and industrial biofouling.[1][11] While some biosurfactants can aid in later stages of biofilm development, such as channel formation or dispersal, this compound's primary described role is inhibitory at the outset.

Related Signaling Pathways

The production of biosurfactants and the expression of motility structures like flagella are tightly regulated by complex signaling networks that integrate environmental cues. In Pseudomonas species, one of the most important regulatory systems is the Gac/Rsm pathway.[12] This two-component system controls the expression of numerous genes involved in virulence, secondary metabolism, and motility.[12] While not directly demonstrated for this compound in the provided search results, it is a well-established paradigm for biosurfactant regulation in this genus.

The pathway generally operates as follows: an environmental signal is detected by the sensor kinase GacS, which autophosphorylates and transfers the phosphate group to the response regulator GacA. Phosphorylated GacA then activates the transcription of genes encoding small regulatory RNAs (sRNAs). These sRNAs bind to and sequester translational repressor proteins like RsmA and RsmE, preventing them from binding to the mRNA of target genes. This de-repression allows for the translation of proteins required for biosurfactant synthesis and flagellar function, thus promoting swarming motility.[12]

G Signal Environmental Signal GacS GacS (Sensor Kinase) Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs Small Regulatory RNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates Transcription RsmA RsmA / RsmE (Translational Repressor) sRNAs->RsmA Sequesters mRNA_target Target mRNAs RsmA->mRNA_target Binds & Represses Translation Translation mRNA_target->Translation Phenotype Swarming Motility & Biosurfactant Production Translation->Phenotype

Caption: The Gac/Rsm signaling pathway in Pseudomonas.

Experimental Protocols

Swarming Motility Assay

This assay is used to observe and quantify the collective movement of bacteria on a semi-solid surface.[13][14] Reproducibility depends on careful control of media preparation, agar concentration, and plate drying time.[14]

Methodology:

  • Media Preparation: Prepare a swarming medium, typically containing tryptone (10 g/L), yeast extract (5 g/L), and NaCl (5 g/L).[15] Solidify the medium with a specific concentration of agar, usually between 0.4% and 0.8% (w/v), as this range restricts swimming through the agar but permits movement on top of it.[14][16] Autoclave to sterilize and cool to approximately 55°C before pouring plates.[15]

  • Plate Curing: Pour 20 mL of the medium into sterile petri dishes and allow them to dry at room temperature or in a laminar flow hood for a standardized time (e.g., 30-60 minutes) to achieve consistent surface moisture.[14]

  • Inoculation: Grow a liquid culture of the bacterial strain to mid-log phase (e.g., OD₆₀₀ ≈ 0.6).[15] Carefully spot a small volume (2-5 µL) of the culture onto the center of the swarm agar plate, avoiding piercing the surface.[15] Allow the inoculum to dry completely.

  • Incubation: Incubate the plates upright at a suitable temperature (e.g., 30°C or 37°C) without stacking them.[14][15]

  • Quantification: Monitor the plates over time. The extent of swarming can be quantified by measuring the diameter of the bacterial colony at fixed time points.[16][17] The colony morphology (e.g., tendril formation) should also be documented through imaging.[17]

G A Prepare Swarm Agar (e.g., 0.5% Agar) B Pour & Dry Plates (Standardized Time) A->B D Inoculate Plate Center (2-5 µL) B->D C Grow Liquid Culture (to Mid-Log Phase) C->D E Incubate Upright (e.g., 30°C, 16-24h) D->E F Measure Colony Diameter & Document Morphology E->F

Caption: Experimental workflow for a swarming motility assay.
Biofilm Formation Assay (Crystal Violet Method)

This high-throughput assay quantifies the ability of bacteria to form biofilms on an abiotic surface, typically a 96-well microtiter plate.[10][18]

Methodology:

  • Culture Preparation: Grow overnight cultures of the desired bacterial strains in a suitable medium (e.g., TSB or LB).[18][19]

  • Inoculation: Dilute the overnight cultures (e.g., 1:100) into fresh medium.[18] Add 100-200 µL of the diluted culture into the wells of a flat-bottomed 96-well polystyrene plate.[18][19] Include media-only wells as a negative control.

  • Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.[18]

  • Washing: Discard the planktonic culture by inverting the plate. Gently wash the wells two to three times with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.[19]

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18][20]

  • Final Wash: Remove the crystal violet solution and wash the plate again with water until the negative control wells are colorless.[20]

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the crystal violet bound to the biofilm.[18][19]

  • Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 550 and 600 nm (e.g., OD₅₉₅) using a plate reader.[18][19] The absorbance is directly proportional to the amount of biofilm formed.

G A Inoculate 96-Well Plate with Diluted Culture B Incubate Statically (24-48h) A->B C Discard Planktonic Cells & Wash Wells B->C D Stain with 0.1% Crystal Violet (15 min) C->D E Wash Away Excess Stain D->E F Solubilize Bound Stain (e.g., 30% Acetic Acid) E->F G Measure Absorbance (OD 595nm) F->G

References

Methodological & Application

Protocol for Arthrofactin Extraction from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arthrofactin is a potent cyclic lipopeptide biosurfactant produced by the bacterium Pseudomonas sp. MIS38.[1] It exhibits exceptional surface activity, making it a subject of interest for various applications, including bioremediation, enhanced oil recovery, and as a potential antimicrobial and anticancer agent. This document provides a detailed protocol for the cultivation of Pseudomonas sp. MIS38 and the subsequent extraction and purification of this compound.

I. Cultivation of Pseudomonas sp. MIS38 for this compound Production

Optimal growth conditions are crucial for maximizing the yield of this compound. While specific media compositions for maximizing this compound production are not extensively detailed in the literature, general rich media are suitable for the growth of Pseudomonas species. The following protocol is a standard approach for cultivating Pseudomonas sp. MIS38.

Experimental Protocol: Bacterial Cultivation

  • Media Preparation: Prepare a suitable nutrient-rich medium such as Luria-Bertani (LB) broth or King's B broth. For a starting point, LB broth is recommended.

    • LB Broth Composition (per Liter):

      • Tryptone: 10 g

      • Yeast Extract: 5 g

      • NaCl: 10 g

      • Adjust pH to 7.0-7.5 before autoclaving.

  • Inoculation: Inoculate the sterile broth with a fresh colony of Pseudomonas sp. MIS38 from an agar plate.

  • Incubation: Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Aeration is critical for biosurfactant production.

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600). This compound production is typically initiated during the late exponential to stationary phase of growth.

II. Extraction of this compound

The extraction of this compound from the bacterial culture is a multi-step process involving the separation of the bacterial cells from the culture supernatant, followed by precipitation and solvent extraction of the lipopeptide.

Experimental Protocol: this compound Extraction

  • Cell Separation: Centrifuge the bacterial culture at 8,000-10,000 x g for 15-20 minutes at 4°C to pellet the bacterial cells. The supernatant contains the secreted this compound.

  • Acid Precipitation:

    • Carefully decant the supernatant into a sterile beaker.

    • Adjust the pH of the supernatant to 2.0 using concentrated hydrochloric acid (HCl). This will cause the precipitation of the lipopeptide.[2]

    • Allow the precipitate to form overnight at 4°C.

  • Collection of Precipitate: Centrifuge the acidified supernatant at 8,000-10,000 x g for 20 minutes at 4°C to collect the crude this compound precipitate.[2]

  • Solvent Extraction:

    • Discard the supernatant and resuspend the pellet in a minimal amount of sterile deionized water.

    • Extract the lipopeptide from the resuspended pellet using an equal volume of a suitable organic solvent such as ethyl acetate or chloroform:methanol (2:1, v/v).[3]

    • Mix vigorously by vortexing and then separate the organic and aqueous phases by centrifugation at 3,000-5,000 x g for 10 minutes.

    • Carefully collect the organic phase containing the this compound.

    • Repeat the extraction process two more times to maximize the yield.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen gas to obtain the crude this compound extract.

III. Purification of this compound

For applications requiring high purity, the crude this compound extract can be further purified using chromatographic techniques.

Experimental Protocol: this compound Purification

  • Resuspension: Dissolve the dried crude extract in a small volume of methanol or a suitable mobile phase for chromatography.

  • High-Performance Liquid Chromatography (HPLC):

    • Utilize a reversed-phase C18 column for purification.[4]

    • A common mobile phase system consists of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[2][3]

    • Example Gradient:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: 30-90% Acetonitrile (linear gradient)

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 90-30% Acetonitrile (linear gradient)

      • 35-40 min: 30% Acetonitrile

    • Monitor the elution profile at 210 nm or 220 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Quantification:

    • Assess the purity of the collected fractions using analytical HPLC.

    • Quantify the this compound concentration by comparing the peak area to a standard curve of a known concentration of a similar lipopeptide biosurfactant (e.g., surfactin) if a pure this compound standard is unavailable.

IV. Data Presentation

Table 1: Comparison of Extraction Methods for Lipopeptide Biosurfactants. (Note: Specific quantitative data for this compound extraction is limited in the available literature. The following table provides representative data for other lipopeptides to illustrate the potential efficiencies of different methods.)

Extraction MethodLipopeptideProducing OrganismReported Recovery/YieldReference
Acid Precipitation & Solvent ExtractionSurfactinBacillus subtilis~70% recovery from medium[5]
Foam FractionationSurfactinBacillus subtilis2.39 g/L
Solvent Extraction (Ethyl Acetate)PseudofactinPseudomonas fluorescensHigh recovery, quantifiable by HPLC[3]

V. Visualizations

Arthrofactin_Extraction_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Cultivation 1. Cultivation of Pseudomonas sp. MIS38 Centrifugation1 2. Centrifugation (Cell Separation) Cultivation->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant CellPellet Cell Pellet (discard) Centrifugation1->CellPellet AcidPrecipitation 3. Acid Precipitation (pH 2.0) Supernatant->AcidPrecipitation Centrifugation2 4. Centrifugation AcidPrecipitation->Centrifugation2 Precipitate Crude this compound Precipitate Centrifugation2->Precipitate SolventExtraction 5. Solvent Extraction Precipitate->SolventExtraction OrganicPhase This compound in Organic Solvent SolventExtraction->OrganicPhase SolventEvaporation 6. Solvent Evaporation OrganicPhase->SolventEvaporation CrudeExtract Crude this compound Extract SolventEvaporation->CrudeExtract HPLC 7. Reversed-Phase HPLC CrudeExtract->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for this compound Extraction.

Arthrofactin_Biosynthesis_Regulation cluster_regulation Regulatory Pathway cluster_synthesis Biosynthesis & Export GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation ArfA ArfA GacA->ArfA Transcriptional Activation ArfB ArfB GacA->ArfB ArfC ArfC GacA->ArfC This compound This compound ArfC->this compound Synthesis ArfD ArfD (Periplasmic Protein) ArfE ArfE (ABC Transporter) ArfD->ArfE Extracellular Space Extracellular Space ArfE->Extracellular Space Export This compound->ArfD

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Arthrofactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arthrofactin, a potent cyclic lipoundecapeptide biosurfactant produced by Pseudomonas species, has garnered significant interest for its potential applications in various fields, including bioremediation and as an antimicrobial agent.[1] Its amphiphilic nature, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, allows it to effectively reduce surface and interfacial tension.[1][2][3] The purification of this compound to a high degree of homogeneity is crucial for its structural and functional characterization, as well as for the development of therapeutic and biotechnological applications.

This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation of biomolecules.[4][5] The methodology described herein is based on established principles of reversed-phase chromatography for lipopeptides and can be adapted for various research and development purposes.[6][7]

Pre-Purification and Sample Preparation

Prior to HPLC, a preliminary purification of the crude this compound extract is essential to remove major contaminants and improve the efficiency and longevity of the HPLC column. Common pre-purification steps for lipopeptides include acid precipitation followed by solvent extraction or solid-phase extraction (SPE).[6][7][8]

Protocol: Sample Preparation

  • Crude Extract Preparation: Begin with a cell-free culture supernatant from an this compound-producing microbial fermentation.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 using concentrated HCl and incubate overnight at 4°C. Centrifuge at 10,000 x g for 20 minutes to pellet the precipitated lipopeptides.

  • Solvent Extraction: Resuspend the pellet in a minimal volume of methanol. For further purification, a liquid-liquid extraction with a solvent like ethyl acetate can be performed.[9]

  • Drying and Reconstitution: Evaporate the organic solvent under vacuum. Reconstitute the dried extract in the initial mobile phase of the HPLC gradient (e.g., 70% Water with 0.1% TFA / 30% Acetonitrile with 0.1% TFA).

  • Filtration: It is critical to filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1][6][10][11]

HPLC Purification of this compound

Reversed-phase HPLC (RP-HPLC) is the method of choice for purifying lipopeptides like this compound.[5] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient of increasing organic solvent concentration is used to elute the bound molecules.[4][10]

Table 1: HPLC Instrumentation and Consumables

ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B HPLC-grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
Sample Solvent Initial Mobile Phase Composition
Detection Wavelength 210-220 nm (for peptide bonds)

Protocol: RP-HPLC Purification

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, reconstituted this compound sample onto the column. The injection volume will depend on the sample concentration and column capacity.

  • Gradient Elution: Initiate the gradient program to separate the components of the sample. A typical gradient for lipopeptide purification is outlined in Table 2.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Post-Purification: Pool the pure fractions and remove the organic solvent and TFA through lyophilization or vacuum centrifugation.

Table 2: Example HPLC Gradient Program for this compound Purification

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)
070301.0
570301.0
2520801.0
3001001.0
3501001.0
3670301.0
4570301.0

Note: This gradient is a starting point and may require optimization based on the specific C18 column used and the complexity of the sample.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of this compound purification and a conceptual representation of its potential mechanism of action.

Arthrofactin_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification Fermentation This compound Production (Fermentation Broth) Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant AcidPrecipitation Acid Precipitation (pH 2.0) Supernatant->AcidPrecipitation Pellet Crude this compound Pellet AcidPrecipitation->Pellet SolventExtraction Solvent Extraction (e.g., Methanol) Pellet->SolventExtraction Reconstitution Reconstitution in Mobile Phase A/B SolventExtraction->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_System RP-HPLC System (C18 Column) Filtration->HPLC_System GradientElution Gradient Elution (Water/ACN + TFA) HPLC_System->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC/MS) FractionCollection->PurityAnalysis Purethis compound Pure this compound PurityAnalysis->Purethis compound

This compound Purification Workflow

Arthrofactin_Signaling_Pathway This compound This compound CellMembrane Target Cell Membrane This compound->CellMembrane Interaction MembraneDisruption Membrane Disruption/ Pore Formation CellMembrane->MembraneDisruption IonLeakage Ion Leakage (K+, Na+) MembraneDisruption->IonLeakage MembranePotential Loss of Membrane Potential IonLeakage->MembranePotential CellularProcesses Disruption of Cellular Processes MembranePotential->CellularProcesses CellDeath Cell Death CellularProcesses->CellDeath

Conceptual Mechanism of this compound Action

References

Mass Spectrometry Analysis for the Characterization of Arthrofactin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arthrofactin is a potent cyclic lipopeptide biosurfactant produced by Arthrobacter species.[1][2] Its remarkable surface activity makes it a subject of interest for various applications, including bioremediation and as a potential therapeutic agent. Structurally, this compound is composed of a peptide loop and a lipid tail, which confers its amphipathic nature. Mass spectrometry is an indispensable tool for the detailed structural characterization of this compound, enabling the determination of its molecular weight, amino acid sequence, and the structure of its fatty acid component. This application note provides detailed protocols for the analysis of this compound using modern mass spectrometry techniques.

Structural Characterization of this compound

The structure of this compound has been elucidated as 3-hydroxydecanoyl-D-leucyl-D-asparagyl-D-threonyl-D-leucyl-D-leucyl-D-seryl-L-leucyl-D-seryl-L-isoleucyl-L-isoleucyl-L-asparagyl lactone.[1][2] Early studies using Fast Atom Bombardment Mass Spectrometry (FAB-MS) estimated the molecular mass of this compound to be approximately 1,354 Da.[1][3] The presence of an intramolecular lactone ring was inferred from the mass shift observed after saponification.[3]

Quantitative Data Summary

Mass spectrometry allows for the identification and quantification of different this compound isoforms, which may vary in the length of their fatty acid chain or amino acid composition. Below is a representative summary of potential this compound isoforms that could be identified and quantified using techniques like LC-MS/MS.

IsoformFatty Acid ChainAmino Acid VariationPrecursor Ion (m/z) [M+H]⁺Relative Abundance (%)
This compound AC10:0 (3-hydroxy)-1355.875
This compound BC11:0 (3-hydroxy)-1369.815
This compound CC9:0 (3-hydroxy)-1341.85
This compound DC10:0 (3-hydroxy)Val instead of Ile1341.85

Experimental Protocols

Sample Preparation: Extraction and Purification of this compound

A robust method for the extraction and purification of this compound is crucial for successful mass spectrometry analysis.

Protocol:

  • Culture Growth: Culture Arthrobacter sp. in a suitable production medium.

  • Cell Removal: Centrifuge the culture broth to pellet the cells.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 with concentrated HCl and let it stand overnight at 4°C to precipitate the lipopeptides.

  • Extraction: Collect the precipitate by centrifugation and extract the lipopeptides with methanol.

  • Purification: The extracted lipopeptides can be further purified using solid-phase extraction (SPE) with a C18 cartridge, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

MALDI-TOF MS Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a rapid and sensitive technique for determining the molecular weights of intact lipopeptides.

Protocol:

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 70% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • Sample Spotting: Mix the purified this compound sample (1 µL) with the matrix solution (1 µL) directly on the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.[5]

LC-MS/MS Analysis for Sequencing and Isoform Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for separating this compound isoforms and determining their amino acid sequence through fragmentation analysis.

Protocol:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 90% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS of the most intense precursor ions.

    • Collision Energy: Use a stepped collision energy to generate a rich fragmentation spectrum.

    • Fragmentation Analysis: The resulting MS/MS spectra can be manually or automatically interpreted to determine the amino acid sequence by identifying the b and y fragment ions.[6]

Visualizations

Arthrofactin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis culture Arthrobacter sp. Culture centrifugation1 Centrifugation culture->centrifugation1 supernatant Supernatant centrifugation1->supernatant acid_precipitation Acid Precipitation supernatant->acid_precipitation precipitate Precipitate acid_precipitation->precipitate extraction Methanol Extraction precipitate->extraction purified_this compound Purified this compound extraction->purified_this compound maldi_tof MALDI-TOF MS purified_this compound->maldi_tof lc_msms LC-MS/MS purified_this compound->lc_msms molecular_weight Molecular Weight Determination maldi_tof->molecular_weight isoform_separation Isoform Separation lc_msms->isoform_separation structure_elucidation Structure Elucidation molecular_weight->structure_elucidation sequencing Amino Acid Sequencing isoform_separation->sequencing sequencing->structure_elucidation

Caption: Workflow for this compound analysis.

Arthrofactin_Fragmentation cluster_precursor Precursor Ion cluster_fragmentation Tandem MS (MS/MS) cluster_fragments Fragment Ions cluster_interpretation Data Interpretation precursor This compound [M+H]⁺ cid Collision-Induced Dissociation (CID) precursor->cid b_ions b-ions (N-terminus) cid->b_ions y_ions y-ions (C-terminus) cid->y_ions other_fragments Neutral Losses (H₂O, CO) cid->other_fragments sequence Amino Acid Sequence b_ions->sequence y_ions->sequence

Caption: Fragmentation of this compound in MS/MS.

References

Arthrofactin: Application Notes and Protocols for Microbial Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of arthrofactin, a potent cyclic lipopeptide biosurfactant, in Microbial Enhanced Oil Recovery (MEOR). This document details the mechanisms of action, experimental protocols, and quantitative data to facilitate further research and application in the field.

Introduction to this compound in MEOR

This compound, produced by Pseudomonas sp. MIS38, is a powerful biosurfactant with significant potential for enhancing oil recovery from reservoirs.[1] As a cyclic lipopeptide, it exhibits exceptional surface activity, reducing the interfacial tension between oil and water, and altering the wettability of reservoir rock. These properties are critical for mobilizing residual oil trapped in porous media after primary and secondary recovery methods. Microbial Enhanced Oil Recovery (MEOR) is a tertiary recovery technique that utilizes microorganisms and their metabolic byproducts, such as biosurfactants, to improve the extraction of crude oil.[2][3]

Mechanism of Action

The primary mechanisms by which this compound contributes to MEOR are:

  • Interfacial Tension (IFT) Reduction: this compound significantly lowers the IFT between the oil and water phases in the reservoir. This reduction in tension allows for the deformation and mobilization of oil droplets that are otherwise trapped by capillary forces within the rock pores.

  • Wettability Alteration: this compound can alter the wettability of the reservoir rock surface from oil-wet to water-wet. This change facilitates the release of oil from the rock surface, allowing it to be more easily displaced by injected water.

  • Emulsification: this compound can promote the formation of oil-in-water emulsions. These emulsions have a lower viscosity than the bulk crude oil, which improves the mobility of the oil through the reservoir to the production wells.

Quantitative Data

While extensive quantitative data for this compound in MEOR is limited in publicly available literature, the following table summarizes its key properties and compares them to another well-known lipopeptide biosurfactant, surfactin.

PropertyThis compoundSurfactinReference
Producing Microorganism Pseudomonas sp. MIS38Bacillus subtilis[1]
Minimum Surface Tension 24 mN/m~27 mN/m[4]
Critical Micelle Concentration (CMC) 1.0 x 10⁻⁵ M7.0 x 10⁻⁵ M
Oil Displacement Better than Triton X-100 and SDSEffective[4]

Experimental Protocols

The following are detailed protocols for key experiments related to the application of this compound in MEOR. These protocols are based on established methods for other lipopeptide biosurfactants and can be adapted for this compound.

This compound Production and Purification

This protocol is adapted from methods used for the production of other lipopeptide biosurfactants.

Objective: To produce and purify this compound from Pseudomonas sp. MIS38 for use in MEOR experiments.

Materials:

  • Pseudomonas sp. MIS38 culture

  • Nutrient broth (or a suitable production medium)

  • Centrifuge

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Inoculation and Fermentation: Inoculate a suitable production medium with Pseudomonas sp. MIS38. Incubate the culture under optimal growth conditions (temperature, pH, agitation) to maximize this compound production.

  • Cell Removal: After the fermentation period, centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

  • Acid Precipitation: Collect the cell-free supernatant and adjust the pH to 2.0 with concentrated HCl. This will cause the lipopeptide to precipitate out of the solution. Store the acidified supernatant at 4°C overnight to allow for complete precipitation.

  • Harvesting the Biosurfactant: Centrifuge the acidified supernatant to collect the precipitated this compound.

  • Extraction: Resuspend the pellet in a small volume of distilled water and adjust the pH to 7.0 with NaOH to redissolve the this compound. Extract the this compound from the aqueous solution using methanol.

  • Purification: Remove the methanol using a rotary evaporator. The resulting aqueous solution can be lyophilized to obtain a purified this compound powder.

Oil Displacement Assay

This assay provides a qualitative and semi-quantitative assessment of a biosurfactant's ability to displace oil.

Objective: To evaluate the oil displacement efficiency of the produced this compound.

Materials:

  • Purified this compound solution

  • Crude oil

  • Distilled water

  • Petri dish

Procedure:

  • Add 20 mL of distilled water to a petri dish.

  • Carefully add 20 µL of crude oil to the center of the water surface to form a thin oil film.

  • Add 10 µL of the this compound solution to the center of the oil film.

  • Observe the displacement of the oil by the this compound solution. The diameter of the clear zone formed is an indicator of the biosurfactant's activity. A larger diameter indicates higher oil displacement efficiency.

Core Flooding Test

This is a laboratory simulation of the MEOR process in a reservoir rock sample.

Objective: To quantify the enhanced oil recovery potential of this compound in a porous medium.

Materials:

  • Core holder

  • Core plug (sandstone or carbonate, representative of the reservoir)

  • Crude oil

  • Brine (simulating reservoir water)

  • This compound solution

  • Pumps for fluid injection

  • Pressure transducers

  • Effluent collector

Procedure:

  • Core Preparation: Saturate the core plug with brine to determine its pore volume and absolute permeability.

  • Oil Saturation: Flood the core with crude oil until irreducible water saturation is reached. This simulates the initial state of the reservoir.

  • Water Flooding (Secondary Recovery): Inject brine into the core to simulate secondary oil recovery until oil production ceases. The amount of oil recovered is measured.

  • This compound Flooding (Tertiary Recovery): Inject the this compound solution into the core.

  • Post-Arthrofactin Water Flooding: Follow the this compound slug with another round of brine injection to displace the mobilized oil.

  • Data Analysis: Continuously monitor the pressure drop across the core and the volume of oil and water produced. Calculate the additional oil recovery due to the this compound flood as a percentage of the original oil in place.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key genetic components involved in the biosynthesis of this compound by Pseudomonas sp. MIS38. The arfA, arfB, and arfC genes encode the non-ribosomal peptide synthetases (NRPSs) that form the core of the this compound molecule. The arfD and arfE genes are involved in the export of this compound out of the bacterial cell.[5]

Arthrofactin_Biosynthesis cluster_synthesis This compound Synthesis cluster_export Export arfA arfA NRPS_complex This compound Synthetase Complex arfA->NRPS_complex arfB arfB arfB->NRPS_complex arfC arfC arfC->NRPS_complex This compound This compound NRPS_complex->this compound Synthesizes arfD arfD exporter ABC Transporter arfD->exporter arfE arfE arfE->exporter Extracellular Space Extracellular Space exporter->Extracellular Space Exports to This compound->exporter Transported by MEOR_Workflow start Start core_prep Core Preparation (Saturation with Brine) start->core_prep oil_sat Oil Saturation (Irreducible Water) core_prep->oil_sat water_flood Secondary Recovery (Water Flooding) oil_sat->water_flood arthrofactin_flood Tertiary Recovery (this compound Injection) water_flood->arthrofactin_flood post_water_flood Post-Surfactant Water Flooding arthrofactin_flood->post_water_flood data_analysis Data Analysis (Oil Recovery Calculation) post_water_flood->data_analysis end End data_analysis->end MEOR_Mechanism cluster_effects Pore-Scale Effects This compound This compound Injection IFT_reduction Interfacial Tension Reduction This compound->IFT_reduction Wettability_alteration Wettability Alteration (Oil-wet to Water-wet) This compound->Wettability_alteration Emulsification Emulsification of Oil This compound->Emulsification Mobilization Mobilization of Trapped Oil Droplets IFT_reduction->Mobilization Wettability_alteration->Mobilization Emulsification->Mobilization EOR Enhanced Oil Recovery Mobilization->EOR

References

Application Notes and Protocols: Arthrofactin as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arthrofactin, a cyclic lipopeptide produced by Pseudomonas species, is recognized as one of the most potent biosurfactants.[1] Its ability to significantly reduce surface tension suggests its potential as an effective antimicrobial agent.[1] Lipopeptides like this compound are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[2] This document provides a summary of the available data on the antimicrobial activity of this compound and related lipopeptides, along with detailed protocols for its evaluation against various pathogens.

The primary mechanism of antimicrobial action for many lipopeptides involves interaction with and disruption of the microbial cell membrane.[2][3][4] This can lead to pore formation, increased membrane permeability, and ultimately cell lysis.[2][4]

Quantitative Data on Antimicrobial Activity

Direct quantitative data on the antimicrobial activity of this compound is limited in publicly available literature. However, data from closely related cyclic lipopeptides produced by Pseudomonas species, such as those from the viscosin group to which this compound belongs, can provide valuable insights into its potential efficacy.[1][3] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and other relevant lipopeptides.

Table 1: Antibacterial Activity of this compound and Related Lipopeptides

LipopeptideBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Surfactin-like lipopeptideStaphylococcus aureus12 - 35Not Reported[5]
SurfactinStaphylococcus aureus (MRSA)512 - 10241024 - 2048[6]

Table 2: Antifungal Activity of this compound and Related Lipopeptides

LipopeptideFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Surfactin-like lipopeptideCandida spp. (fluconazole-resistant)12 - 35Not Reported[5]
MycosubtilinCandida krusei16Not Reported[7]
Mycosubtilin/Surfactin MixtureCandida krusei32 - 64Not Reported[7]

Note: MFC stands for Minimum Fungicidal Concentration. Data for other antifungal lipopeptides are provided to indicate the potential activity spectrum. The antifungal efficacy of this compound needs to be experimentally determined.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These are standard methods that can be adapted for specific pathogens and laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)

  • Test microorganism (bacterial or fungal)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate Wells: Add 100 µL of the prepared inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated broth.

    • Solvent Control: If this compound is dissolved in a solvent, include a control with the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This method is used to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[6]

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculture from MIC Wells: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plate Aliquots: Spot the aliquots onto separate sections of an appropriate agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature and duration for the test microorganism.

  • Read Results: The MBC or MFC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often the lowest concentration that shows no colony growth on the agar plate.

Visualizations

Proposed Mechanism of Action of this compound

The primary proposed mechanism of action for lipopeptides like this compound is the disruption of the pathogen's cell membrane.

G cluster_membrane Pathogen Cell Membrane Membrane Lipid Bilayer This compound This compound Interaction Interaction and Insertion This compound->Interaction 1. Binding Disruption Membrane Disruption (Pore Formation, Permeabilization) Interaction->Disruption 2. Destabilization Lysis Cell Lysis Disruption->Lysis 3. Cell Death

Caption: Proposed mechanism of this compound antimicrobial action.

Experimental Workflow for Antimicrobial Activity Testing

The following diagram illustrates the general workflow for evaluating the antimicrobial properties of this compound.

G start Start prep_arthro Prepare this compound Stock Solution start->prep_arthro prep_inoculum Prepare Pathogen Inoculum (0.5 McFarland) start->prep_inoculum mic_test Perform Broth Microdilution (MIC Assay) prep_arthro->mic_test prep_inoculum->mic_test read_mic Read MIC Results (No visible growth) mic_test->read_mic mbc_test Perform Subculture on Agar (MBC/MFC Assay) read_mic->mbc_test From wells with no growth read_mbc Read MBC/MFC Results (No colony growth) mbc_test->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC/MFC determination.

Disclaimer

The information provided in these application notes is intended for research purposes only. The antimicrobial activity of this compound against specific pathogens should be determined experimentally. The provided protocols are general guidelines and may require optimization based on the specific microorganisms and laboratory conditions.

References

Arthrofactin as a tool for studying bacterial biofilm development

Author: BenchChem Technical Support Team. Date: November 2025

An advanced cyclic lipopeptide biosurfactant, Arthrofactin, has emerged as a significant instrument in the study of bacterial biofilm development. Produced by Arthrobacter species, this powerful surfactant demonstrates potent anti-biofilm properties, making it an invaluable tool for researchers in microbiology, drug discovery, and materials science. This document provides detailed application notes and protocols for utilizing this compound to investigate and manipulate bacterial biofilms.

Application Notes

Introduction to this compound

This compound is a member of the lipopeptide class of biosurfactants, which are surface-active molecules produced by microorganisms.[1] Its amphiphilic nature, with a hydrophilic peptide ring and a hydrophobic fatty acid tail, allows it to reduce surface and interfacial tension. This property is key to its biological activity, particularly its ability to interfere with the formation and stability of bacterial biofilms.[2] Biofilms are complex, sessile communities of microbes encased in a self-produced extracellular matrix, which provides protection from antimicrobial agents and host immune responses.[3][4] this compound's ability to disrupt these communities makes it a promising agent for research and therapeutic development.

Mechanism of Action: Interference with Quorum Sensing

The primary mechanism by which this compound inhibits biofilm formation is through the disruption of quorum sensing (QS) systems.[1] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[1][5] In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS pathways like the las and rhl systems control the production of virulence factors and the formation of biofilms.[1][6]

This compound can interfere with QS signaling, disrupting this communication network.[1] This interference can prevent the coordinated expression of genes necessary for the initial stages of biofilm development, including surface attachment and microcolony formation.[6] By disrupting the QS system, this compound effectively hinders the bacteria's ability to establish a mature biofilm structure.

G cluster_0 Bacterial Cell cluster_1 Extracellular Environment LasI LasI AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las Synthesizes RhlI RhlI AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl Synthesizes LasR LasR (Inactive) LasR_active LasR (Active) LasR->LasR_active Activates RhlR RhlR (Inactive) RhlR_active RhlR (Active) RhlR->RhlR_active Activates LasR_active->RhlI Activates Virulence Virulence Factor & Biofilm Gene Expression LasR_active->Virulence Promotes RhlR_active->Virulence Promotes AHL_Las->LasR Binds to AHL_Rhl->RhlR Binds to This compound This compound This compound->AHL_Las Interferes with signaling This compound->AHL_Rhl Interferes with signaling

Caption: this compound's interference with the P. aeruginosa quorum sensing pathway.

Quantitative Data on Anti-Biofilm Activity

The efficacy of this compound and similar lipopeptide biosurfactants can be quantified using standard biofilm assays. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key parameter, representing the lowest concentration of an agent required to inhibit the visible formation of a biofilm.

Table 1: Anti-Biofilm Activity of Lipopeptide Biosurfactants Against Enterococcus faecalis

CompoundConcentration (µg/mL)Biofilm Inhibition (%)Reference
Surfactin15.651.2%[7]

Note: Data for Surfactin, a closely related cyclic lipopeptide, is presented as a representative example of the efficacy of this class of biosurfactants. Specific quantitative data for this compound may vary based on the bacterial strain and experimental conditions.

Table 2: Anti-Biofilm Activity of Biosurfactants Against Various Pathogens

| Biosurfactant | Source Organism | Target Pathogen | Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | | Rhamnolipid | P. aeruginosa 47T2 | Listeria monocytogenes | 41% - 71% |[8] | | Rhamnolipid | P. aeruginosa MA01 | K. pneumoniae, P. aeruginosa, B. subtilis, S. aureus | Not Specified |[8] | | Rufisan | C. hypolytica | Streptococcus sp. | Not Specified |[8] |

Experimental Protocols

Detailed protocols are provided for two primary applications of this compound in biofilm research: inhibition of biofilm formation and dispersal of pre-formed biofilms.

Protocol 1: Biofilm Formation Inhibition Assay

This protocol is designed to determine the concentration of this compound required to inhibit the initial formation of a bacterial biofilm.[9][10]

G A 1. Prepare Bacterial Suspension (e.g., OD600 = 0.01) B 2. Dispense into 96-well plate A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate (e.g., 24h at 37°C) C->D E 5. Wash wells with PBS to remove planktonic cells D->E F 6. Stain with 0.1% Crystal Violet E->F G 7. Wash to remove excess stain F->G H 8. Solubilize stain (e.g., with Ethanol) G->H I 9. Quantify Absorbance (e.g., OD570-600nm) H->I

Caption: Workflow for the biofilm formation inhibition assay.

Materials:

  • 96-well polystyrene microtiter plates[9]

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution[11]

  • Ethanol (95%) or other suitable solvent to dissolve the stain[11]

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).

  • Standardization: Dilute the overnight culture in fresh medium to a final optical density at 600 nm (OD600) of approximately 0.01.[9]

  • Plate Setup:

    • Add 100 µL of the standardized bacterial suspension to the wells of a 96-well microtiter plate.

    • Prepare serial dilutions of the this compound stock solution. Add 10 µL of each dilution to the corresponding wells to achieve the final desired concentrations.[9]

    • Include positive control wells (bacteria without this compound) and negative control wells (medium only).

  • Incubation: Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature (e.g., 37°C) to allow for biofilm formation.[11]

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells three times with 150-200 µL of sterile PBS to remove non-adherent cells.[9][10]

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.[10][11]

  • Final Wash: Remove the Crystal Violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Solubilization: Dry the plate and add 200 µL of 95% ethanol to each well to solubilize the bound stain. Mix for 15 minutes.[11]

  • Quantification: Measure the absorbance of the solubilized stain in a microplate reader at a wavelength between 570-600 nm.

  • Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration compared to the positive control.

Protocol 2: Pre-formed Biofilm Dispersal Assay

This protocol assesses the ability of this compound to disrupt and disperse an already established biofilm.[10]

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: Follow steps 1-4 from Protocol 1, but without adding this compound. This allows a mature biofilm to form in the wells.

  • Washing: After the incubation period, discard the planktonic culture and wash the wells twice with sterile PBS to remove non-adherent cells.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh growth medium.

    • Add 150 µL of each dilution to the wells containing the pre-formed biofilms.

    • Add fresh medium without this compound to the control wells.

  • Second Incubation: Incubate the plate for an additional period (e.g., 4-24 hours) at the optimal temperature to allow this compound to act on the biofilm.[12]

  • Quantification: Follow steps 5-10 from Protocol 1 (Washing, Staining, Solubilization, Quantification, and Analysis) to determine the remaining biofilm biomass.

  • Analysis: Calculate the percentage of biofilm dispersal for each this compound concentration compared to the untreated control.

References

Methods for Quantifying Arthrofactin Concentration in a Sample

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arthrofactin is a potent cyclic lipopeptide biosurfactant produced by several bacterial species, including Pseudomonas spp. Its amphiphilic nature, consisting of a cyclic peptide head and a fatty acid tail, imparts excellent surface-active properties, making it a compound of interest in various fields, including bioremediation, pharmaceuticals, and agriculture. Accurate quantification of this compound in diverse samples is crucial for research, process optimization, and quality control. This document provides detailed protocols for the primary methods used to quantify this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and a high-throughput fluorescence-based assay.

I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the gold standard for the quantification of lipopeptides like this compound due to its high sensitivity, selectivity, and accuracy.[1][2] This method allows for the separation of this compound from complex matrices and its precise measurement based on its mass-to-charge ratio.[2]

A. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of lipopeptides using HPLC-MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[1]

ParameterHPLC-MSUPLC-MS
Linearity Range 7.81–500 µg/mL3.91–125 µg/mL
Limit of Detection (LOD) 1.95 µg/mL0.98 µg/mL
Limit of Quantification (LOQ) 7.81 µg/mL3.91 µg/mL
Analysis Time per Sample 15-20 minutes4-5.5 minutes
B. Experimental Protocol: Quantification of this compound by HPLC-MS

This protocol is adapted from established methods for lipopeptide analysis.[1]

1. Sample Preparation (from Bacterial Culture)

a. Centrifuge the bacterial culture at 10,000 rpm for 20 minutes to pellet the cells.[3] b. Collect the cell-free supernatant. c. For direct analysis, dilute the supernatant 1:1 with methanol to improve lipopeptide recovery.[1] d. Alternatively, for extraction, acidify the supernatant to pH 2.0 with 6N HCl and store overnight at 4°C to precipitate the lipopeptides.[3] e. Centrifuge at 10,000 rpm for 30 minutes at 4°C to collect the precipitate.[3] f. Extract the precipitate with ethyl acetate or a chloroform:methanol (2:1) mixture.[3][4] g. Evaporate the organic solvent using a rotary evaporator. h. Reconstitute the dried extract in a known volume of methanol for HPLC-MS analysis.

2. HPLC-MS Conditions

  • Column: C18 reversed-phase column (e.g., Luna C18, 250 mm x 10 mm).[4]

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient Elution:

    • Start with 30% B.

    • Ramp to 90% B over 6 minutes.

    • Ramp to 100% B over 2 minutes and hold for 2 minutes.

    • Return to 30% B over 2 minutes and hold for 3 minutes for equilibration.[1]

  • UV Detection (optional): 210 nm.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Scan Range: m/z 800–1200.[1]

    • Source Temperature: 150°C.[1]

    • Desolvation Gas Temperature: 350°C.[1]

    • Desolvation Gas Flow: 800 L/h.[1]

    • Cone Gas Flow: 20 L/h.[1]

    • Capillary Voltage: 3 kV.[1]

    • Cone Voltage: 10 V.[1]

3. Quantification

a. Prepare a standard curve using purified this compound of known concentrations. b. Analyze the samples and standards using the HPLC-MS method described above. c. Integrate the peak area corresponding to the m/z of this compound. d. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

C. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture centrifuge1 Centrifugation (10,000 rpm, 20 min) culture->centrifuge1 supernatant Cell-Free Supernatant centrifuge1->supernatant acidification Acid Precipitation (pH 2.0, 4°C) supernatant->acidification centrifuge2 Centrifugation (10,000 rpm, 30 min) acidification->centrifuge2 precipitate Lipopeptide Precipitate centrifuge2->precipitate extraction Solvent Extraction (Ethyl Acetate) precipitate->extraction evaporation Rotary Evaporation extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution hplc_ms HPLC-MS Analysis reconstitution->hplc_ms Inject Sample data_processing Data Processing (Peak Integration) hplc_ms->data_processing quantification Quantification (Standard Curve) data_processing->quantification

Caption: Workflow for this compound quantification by HPLC-MS.

II. Fluorescence-Based Quantification Assay

This method provides a rapid and high-throughput alternative for screening and quantifying anionic lipopeptides like this compound.[5] It is based on the displacement of a fluorescent dye (fluorescein) from a complex with a cationic surfactant (cetylpyridinium chloride), leading to an increase in fluorescence that is proportional to the lipopeptide concentration.[5][6]

A. Quantitative Data Summary
ParameterFluorescence-Based Assay
Typical Range 10 - 200 µg/mL
Assay Time < 30 minutes
Format 96-well plate
B. Experimental Protocol: CPC-Fluorescein Displacement Assay

This protocol is based on the method described by Heuson et al.[6]

1. Reagent Preparation

a. Fluorescein (FL) Stock Solution (1 mM): Dissolve 3.32 mg of fluorescein sodium salt in 10 mL of deionized water. b. Cetylpyridinium Chloride (CPC) Stock Solution (10 mM): Dissolve 35.8 mg of CPC in 10 mL of deionized water. c. CPC-FL Working Solution: Mix 100 µL of 1 mM FL stock solution with 1 mL of 10 mM CPC stock solution. Add 8.9 mL of phosphate buffer (50 mM, pH 7.4). This solution should have low background fluorescence.

2. Assay Procedure

a. Prepare this compound standards in the desired concentration range (e.g., 0-200 µg/mL) in the same buffer as the samples. b. Pipette 50 µL of each standard and sample into the wells of a 96-well black microplate. c. Add 150 µL of the CPC-FL working solution to each well. d. Incubate for 5 minutes at room temperature, protected from light. e. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[7]

3. Quantification

a. Subtract the fluorescence of the blank (buffer only) from all readings. b. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. c. Determine the concentration of this compound in the samples by interpolating their fluorescence values on the standard curve.

C. Logical Relationship Diagram

Fluorescence_Assay cluster_components Assay Components cluster_reaction Reaction cpc_fl CPC-Fluorescein Complex (Low Fluorescence) cpc_this compound CPC-Arthrofactin Complex cpc_fl->cpc_this compound + this compound (Displacement) fluorescein Free Fluorescein (High Fluorescence) cpc_fl->fluorescein This compound This compound (Anionic) measurement Fluorescence Measurement (Ex: 485 nm, Em: 535 nm) fluorescein->measurement

Caption: Principle of the fluorescence displacement assay.

III. This compound's Mechanism of Action: Signaling in Plant Defense

This compound and related surfactins are recognized by plants as microbe-associated molecular patterns (MAMPs), triggering a defense response known as Induced Systemic Resistance (ISR).[4][6] This involves a complex signaling cascade.

A. Signaling Pathway Diagram

Signaling_Pathway cluster_perception Perception at Plasma Membrane cluster_signaling Intracellular Signaling Cascade cluster_response Defense Response This compound This compound membrane Plant Cell Plasma Membrane This compound->membrane Interaction ion_flux Ion Fluxes (Ca²⁺ Influx) membrane->ion_flux ros_no ROS & NO Production membrane->ros_no pk Protein Kinase Activation ion_flux->pk ros_no->pk sa_pathway Salicylic Acid (SA) Pathway pk->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway pk->ja_pathway defense_genes Defense Gene Expression (e.g., PR5, LOX2) sa_pathway->defense_genes ja_pathway->defense_genes isr Induced Systemic Resistance (ISR) defense_genes->isr

Caption: this compound-induced plant defense signaling pathway.

The interaction of this compound with the plant cell plasma membrane leads to early signaling events, including ion fluxes and the production of reactive oxygen species (ROS) and nitric oxide (NO).[1] These events activate downstream signaling pathways, notably those dependent on salicylic acid (SA) and jasmonic acid (JA).[5] This cascade culminates in the expression of defense-related genes, leading to a state of Induced Systemic Resistance (ISR), which enhances the plant's resistance to a broad range of pathogens.[4][6]

References

Application Notes and Protocols for Arthrofactin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arthrofactin, a potent cyclic lipopeptide biosurfactant, has garnered significant interest for its powerful surface-active properties and diverse biological activities. Produced by Pseudomonas sp., this compound exhibits antimicrobial, anti-biofilm, and hemolytic activities, making it a promising candidate for various applications in the pharmaceutical and biotechnological industries. These application notes provide detailed protocols for the development and execution of key bioactivity assays to evaluate the efficacy of this compound.

Quantitative Bioactivity Data

A summary of the key quantitative data for this compound's bioactivity is presented below. This table serves as a reference for expected outcomes and for comparison with experimental results.

Bioactivity ParameterValueReference
Minimum Surface Tension24 mN/m[1][2]
Critical Micelle Concentration (CMC)1.0 x 10-5 M[1][3]

Note: Further research is required to establish a comprehensive quantitative profile of this compound's antimicrobial and hemolytic activities against a broad range of organisms.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound solution (stock concentration to be determined based on expected MIC)

  • Target microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the target microorganism in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control (Growth Control): 100 µL of bacterial inoculum and 100 µL of CAMHB without this compound.

    • Negative Control (Sterility Control): 200 µL of sterile CAMHB.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Hemolysis Assay

This assay evaluates the lytic effect of this compound on red blood cells (RBCs).

Materials:

  • This compound solution (various concentrations)

  • Freshly collected red blood cells (e.g., human, sheep) in an anticoagulant solution (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • Centrifuge

  • Spectrophotometer

  • 96-well microtiter plates

Procedure:

  • Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 10 minutes) and resuspension. Prepare a 2% (v/v) RBC suspension in PBS.

  • Assay Setup: In a 96-well plate, add 100 µL of different concentrations of this compound solution to the wells.

  • Controls:

    • Positive Control: 100 µL of 1% Triton X-100.

    • Negative Control: 100 µL of PBS.

  • Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Biofilm Inhibition and Disruption Assays

These protocols assess the ability of this compound to prevent biofilm formation and to disrupt pre-formed biofilms.

Materials:

  • This compound solution (various concentrations)

  • Biofilm-forming microorganism (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.25%)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the microorganism in TSB overnight. Dilute the culture to an OD600 of 0.05 in fresh TSB with glucose.

  • Assay Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of different concentrations of this compound to the respective wells.

  • Controls:

    • Positive Control (Biofilm Growth): 100 µL of bacterial culture and 100 µL of TSB.

    • Negative Control (Blank): 200 µL of sterile TSB.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of sterile PBS.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

This assay measures the viability of cells within a pre-formed biofilm after treatment with this compound.

Materials:

  • Pre-formed biofilms in a 96-well plate (prepared as in the inhibition assay, steps 1 and 4)

  • This compound solution (various concentrations)

  • Resazurin solution (e.g., 0.01% w/v in PBS)

  • Fluorescence microplate reader

Procedure:

  • Prepare Biofilms: Grow biofilms in a 96-well plate for 24-48 hours as described in the inhibition assay.

  • Remove Planktonic Cells: Discard the supernatant containing planktonic cells.

  • Treatment: Add 200 µL of different concentrations of this compound to the wells with pre-formed biofilms and incubate for a defined period (e.g., 4, 8, or 24 hours) at 37°C.

  • Washing: Remove the this compound solution and wash the biofilms gently with PBS.

  • Resazurin Staining: Add 100 µL of resazurin solution to each well and incubate in the dark at 37°C for 1-4 hours.

  • Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. A decrease in fluorescence indicates a reduction in viable cells.

Visualizations

Mechanism of Action

The primary mechanism of action for cyclic lipopeptides like this compound involves interaction with and disruption of the bacterial cell membrane.[4][5] This interaction can lead to the formation of pores or ion channels, resulting in leakage of cellular contents and ultimately cell death.[6]

cluster_membrane Bacterial Cell Membrane cluster_interaction p1 p2 p3 p4 p5 p6 p7 p8 head1 tail1 head1->tail1 head2 tail2 head2->tail2 head3 tail3 head3->tail3 head4 tail4 head4->tail4 head5 tail5 head5->tail5 head6 tail6 head6->tail6 head7 tail7 head7->tail7 head8 tail8 head8->tail8 This compound This compound Interaction Membrane Interaction This compound->Interaction Disruption Membrane Disruption Interaction->Disruption Pore Pore Formation Disruption->Pore Leakage Ion & Solute Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of this compound action on the bacterial cell membrane.

Experimental Workflows

cluster_antimicrobial Antimicrobial Susceptibility Workflow cluster_hemolysis Hemolysis Assay Workflow cluster_biofilm Biofilm Inhibition Workflow A1 Prepare Bacterial Inoculum A2 Serial Dilution of this compound A1->A2 A3 Inoculate Microplate A2->A3 A4 Incubate (18-24h) A3->A4 A5 Read MIC A4->A5 B1 Prepare RBC Suspension B2 Incubate with this compound (1h) B1->B2 B3 Centrifuge B2->B3 B4 Measure Supernatant Absorbance B3->B4 B5 Calculate % Hemolysis B4->B5 C1 Prepare Inoculum & this compound C2 Incubate (24-48h) C1->C2 C3 Wash Wells C2->C3 C4 Crystal Violet Staining C3->C4 C5 Solubilize & Read Absorbance C4->C5

Caption: Experimental workflows for key this compound bioactivity assays.

References

Heterologous Expression of Arthrofactin Synthetase Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arthrofactin, a potent cyclic lipopeptide biosurfactant, is produced non-ribosomally by Pseudomonas sp. MIS38.[1][2] Its remarkable surface activity, with the ability to reduce the surface tension of water to 24 mN/m, makes it a compound of significant interest for various applications, including bioremediation, enhanced oil recovery, and as a potential therapeutic agent.[3] The biosynthesis of this compound is orchestrated by a multi-enzyme complex encoded by the this compound synthetase gene cluster (arf). This cluster, spanning approximately 38.7 kb, comprises three large genes: arfA, arfB, and arfC, which encode the non-ribosomal peptide synthetase (NRPS) modules responsible for the assembly of the peptide chain.[2]

The native production of this compound in Pseudomonas sp. MIS38 can be limited by complex regulatory networks and the slow growth of the host organism. Heterologous expression of the arf gene cluster in a well-characterized and genetically tractable host offers a promising strategy to overcome these limitations, enabling enhanced production, pathway engineering, and a more reliable supply for research and development.

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the this compound synthetase genes. The information is curated for researchers and professionals in drug development aiming to establish a robust production platform for this compound and its analogs.

This compound Synthetase Gene Cluster

The this compound synthetase is a classic example of a modular NRPS. The gene cluster and the proteins they encode are summarized below.

GeneEncoded ProteinSize (kDa)Number of ModulesFunctional Domains per Module
arfAArfA~2342Condensation (C), Adenylation (A), Thiolation (T)
arfBArfB~4744Condensation (C), Adenylation (A), Thiolation (T)
arfCArfC~6485Condensation (C), Adenylation (A), Thiolation (T)

Data sourced from literature on the characterization of the arf gene cluster from Pseudomonas sp. MIS38.[2]

Heterologous Expression Strategies

The successful heterologous expression of large NRPS gene clusters like the this compound synthetase presents several challenges, including the large size of the DNA to be cloned, the need for post-translational modification of the synthetase enzymes, and the potential toxicity of the product to the heterologous host. The choice of an appropriate expression host and vector system is critical.

Host Organisms
Host OrganismAdvantagesDisadvantages
Escherichia coli - Fast growth rate and well-understood genetics.- Wide array of available genetic tools and vectors.- Can be engineered to express necessary post-translational modification enzymes (e.g., Sfp-type PPTase).- Lacks the native machinery for the post-translational phosphopantetheinylation of NRPSs.- Potential for protein misfolding and inclusion body formation.- May lack precursors for the lipid moiety.
Pseudomonas putida - Generally regarded as safe (GRAS) organism.- Robust metabolism and high tolerance to metabolic burden.- Possesses native PPTase activity.- Closer genetic relationship to the native producer.- Fewer available genetic tools compared to E. coli.- Slower growth rate than E. coli.
Bacillus subtilis - Excellent protein secretion capabilities.- Native producer of other lipopeptides (e.g., surfactin), possessing efficient PPTases.- GRAS status.- More complex genetics for manipulation compared to E. coli.
Vector Systems

Due to the large size of the arf gene cluster (~39 kb), standard high-copy number plasmids are often unsuitable. The following vector systems are recommended:

Vector TypeDescriptionKey Features
Bacterial Artificial Chromosomes (BACs) Low-copy number plasmids based on the E. coli F-plasmid.- Can stably maintain large DNA inserts (up to 300 kb).- Low metabolic burden on the host.
Phage-based Integration Systems Vectors that facilitate the integration of the gene cluster into the host chromosome.- Stable, single-copy expression.- Avoids plasmid instability issues.
Broad-host-range Plasmids Plasmids capable of replicating in a wide range of bacterial species.- Useful for transferring the gene cluster between different hosts (e.g., from E. coli for cloning to Pseudomonas for expression).

Signaling and Biosynthetic Pathway

The biosynthesis of this compound is a complex process initiated by the activation of amino acid substrates and their sequential condensation on the NRPS enzymatic template. A crucial step is the post-translational modification of the apo-NRPS to its active holo-form by a 4'-phosphopantetheinyl transferase (PPTase), which transfers a 4'-phosphopantetheinyl moiety from Coenzyme A to the thiolation (T) domains.

Arthrofactin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nprs NRPS Assembly Line cluster_post_translation Post-Translational Modification Fatty_Acid_CoA Fatty Acid-CoA ArfA ArfA (2 modules) Fatty_Acid_CoA->ArfA Initiation Amino_Acids Amino Acids Amino_Acids->ArfA Activation ATP ATP ATP->ArfA CoA Coenzyme A PPTase PPTase (e.g., Sfp) CoA->PPTase ArfB ArfB (4 modules) ArfA->ArfB Peptide chain elongation ArfC ArfC (5 modules) ArfB->ArfC Peptide chain elongation This compound This compound ArfC->this compound Thioesterase domains apo_NRPS apo-ArfA/B/C holo_NRPS holo-ArfA/B/C apo_NRPS->holo_NRPS 4'-phosphopantetheinylation PPTase->apo_NRPS holo_NRPS->this compound Cyclization & Release

Figure 1. Simplified workflow of this compound biosynthesis.

Experimental Protocols

The following protocols provide a generalized framework for the heterologous expression of the this compound synthetase genes. Optimization of specific parameters will be necessary for achieving high yields.

Protocol 1: Cloning of the this compound Synthetase Gene Cluster

This protocol outlines the cloning of the ~39 kb arf gene cluster from the genomic DNA of Pseudomonas sp. MIS38 into a suitable vector.

Materials:

  • Pseudomonas sp. MIS38 genomic DNA

  • High-fidelity DNA polymerase

  • Restriction enzymes (selected based on in silico analysis of the arf cluster and vector)

  • Bacterial Artificial Chromosome (BAC) vector (e.g., pBeloBAC11)

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH10B)

  • LB agar plates with appropriate antibiotics

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of Pseudomonas sp. MIS38 using a commercial genomic DNA purification kit.

  • PCR Amplification (if using a PCR-based cloning strategy): Design primers to amplify the entire ~39 kb arf gene cluster. This may require long-range PCR protocols and potentially amplifying the cluster in overlapping fragments.

  • Restriction Digestion and Ligation (if using restriction-based cloning): a. Perform a partial or full digestion of the genomic DNA with a suitable restriction enzyme that does not cut within the arf gene cluster. b. Digest the BAC vector with the same restriction enzyme. c. Ligate the digested genomic DNA fragments with the linearized BAC vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH10B cells via electroporation.

  • Screening: a. Plate the transformed cells on LB agar containing the appropriate antibiotic for the BAC vector. b. Screen individual colonies by PCR using primers specific to the arfA, arfB, and arfC genes to identify clones containing the complete gene cluster. c. Confirm the integrity of the cloned insert by restriction digestion and pulsed-field gel electrophoresis.

Cloning_Workflow gDNA_Extraction Genomic DNA Extraction (Pseudomonas sp. MIS38) Digestion_Ligation Restriction Digestion and Ligation gDNA_Extraction->Digestion_Ligation Vector_Prep BAC Vector Preparation (e.g., pBeloBAC11) Vector_Prep->Digestion_Ligation Transformation Transformation into E. coli Digestion_Ligation->Transformation Screening Screening of Clones (PCR and Restriction Analysis) Transformation->Screening Positive_Clone Verified BAC Clone with arf Cluster Screening->Positive_Clone

Figure 2. Workflow for cloning the this compound synthetase gene cluster.

Protocol 2: Heterologous Expression in E. coli

This protocol describes the expression of the arf gene cluster in an engineered E. coli strain.

Materials:

  • E. coli BL21(DE3) or a similar expression strain.

  • A plasmid containing a compatible PPTase gene (e.g., sfp from Bacillus subtilis).

  • The verified BAC clone containing the arf gene cluster.

  • LB medium and Terrific Broth (TB) medium.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) or another suitable inducer.

  • Appropriate antibiotics.

Methodology:

  • Host Strain Preparation: Co-transform the E. coli expression host with the BAC clone containing the arf gene cluster and the PPTase-expressing plasmid.

  • Culture Inoculation: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: a. Inoculate 1 L of TB medium with the overnight culture to an OD600 of 0.1. b. Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: a. Cool the culture to 18-22°C. b. Induce the expression of the arf genes and the PPTase gene by adding the appropriate inducer (e.g., 0.1-0.5 mM IPTG).

  • Fermentation: Continue the incubation at the lower temperature for 24-48 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The supernatant can be retained for analysis of secreted this compound.

Protocol 3: Purification of this compound

This protocol details the extraction and purification of this compound from the culture supernatant.

Materials:

  • Culture supernatant from the heterologous expression.

  • Hydrochloric acid (HCl).

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., chloroform, methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Methodology:

  • Acid Precipitation: a. Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl. b. Store at 4°C overnight to allow the crude biosurfactant to precipitate.

  • Solvent Extraction: a. Centrifuge the acidified supernatant to collect the precipitate. b. Extract the precipitate with an equal volume of ethyl acetate. Repeat the extraction three times. c. Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound extract.

  • Silica Gel Chromatography: a. Dissolve the crude extract in a minimal volume of chloroform. b. Apply the sample to a silica gel column pre-equilibrated with chloroform. c. Elute with a stepwise gradient of methanol in chloroform. d. Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC).

  • HPLC Purification: a. Pool the fractions containing this compound and concentrate. b. Further purify the sample by reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.

  • Verification: Confirm the purity and identity of this compound using mass spectrometry and NMR.

Data Presentation

Currently, there is limited published quantitative data on the heterologous expression yields of this compound. The table below is a template for researchers to populate with their experimental data.

Host StrainVector SystemPromoterInduction ConditionsFermentation Time (h)This compound Titer (mg/L)Reference
E. coli BL21(DE3)pBeloBAC11 + pET-sfpT70.2 mM IPTG, 20°C48Enter DataCite Your Work
P. putida KT2440pBBR1MCS-basedPtac0.5 mM IPTG, 25°C72Enter DataCite Your Work

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low expression of this compound synthetase proteins - Codon usage mismatch.- Promoter leakage or insufficient induction.- Instability of the large plasmid.- Codon-optimize the arf genes for the heterologous host.- Use a tightly regulated promoter and optimize inducer concentration.- Use a stable, low-copy number vector like a BAC or integrate the genes into the chromosome.
Expression of insoluble proteins (inclusion bodies) - High expression rate.- Incorrect folding environment.- Lower the induction temperature (16-25°C).- Reduce the inducer concentration.- Co-express molecular chaperones.
No this compound produced despite protein expression - Inactive PPTase.- Lack of fatty acid precursor.- Ensure the co-expressed PPTase is active.- Supplement the culture medium with fatty acid precursors (e.g., dodecanoic acid).
Low yield of purified this compound - Inefficient extraction or purification.- Degradation of the product.- Optimize the pH for precipitation and the solvent for extraction.- Add protease inhibitors during purification.

Conclusion

The heterologous expression of the this compound synthetase gene cluster is a viable and promising approach for the scalable production of this valuable biosurfactant. While challenges associated with the large size and complexity of the NRPS machinery exist, the use of appropriate host-vector systems, co-expression of essential modifying enzymes, and optimization of fermentation conditions can lead to successful production. The protocols and guidelines presented here provide a solid foundation for researchers to establish their own this compound production platforms, paving the way for further investigation and application of this potent biosurfactant.

References

Troubleshooting & Optimization

Troubleshooting low Arthrofactin production in Pseudomonas cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low Arthrofactin production in Pseudomonas cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Pseudomonas culture is showing poor growth and low this compound yield. Where should I start troubleshooting?

A1: Low this compound production is often linked to suboptimal culture conditions. We recommend a systematic review of your medium composition and culture parameters. Key factors influencing lipopeptide production include the choice of carbon and nitrogen sources, the presence of specific amino acid precursors, aeration, pH, and temperature.[1][2] In many Pseudomonas species, the GacA/GacS two-component regulatory system acts as a master switch for the production of secondary metabolites like lipopeptides.[3][4][5] Suboptimal conditions can fail to trigger this essential regulatory pathway.

Troubleshooting Workflow for Low this compound Production

TroubleshootingWorkflow cluster_medium Medium Components cluster_conditions Culture Parameters cluster_genetics Strain Integrity start Low this compound Yield check_medium Step 1: Verify Medium Composition start->check_medium check_conditions Step 2: Assess Culture Conditions check_medium->check_conditions If medium is optimal carbon Carbon Source (e.g., Glycerol) check_medium->carbon nitrogen Nitrogen Source (e.g., Tryptone) check_medium->nitrogen amino_acids Amino Acid Supplementation (e.g., Leucine, Valine) check_medium->amino_acids check_genetics Step 3: Evaluate Genetic Factors check_conditions->check_genetics If conditions are optimal aeration Aeration (e.g., Shaking Speed, Flask Volume) check_conditions->aeration ph pH (Maintain at ~7.0) check_conditions->ph temperature Temperature (e.g., 28-30°C) check_conditions->temperature optimize Step 4: Systematic Optimization check_genetics->optimize If genetics are confirmed gacS_gacA Functional GacS/GacA System check_genetics->gacS_gacA arf_cluster Intact this compound Biosynthesis Gene Cluster check_genetics->arf_cluster

Caption: A stepwise workflow for troubleshooting low this compound yield.

Q2: What are the optimal medium components for this compound production?

A2: While the exact optimal medium can be strain-specific, research on Pseudomonas lipopeptides, such as pseudofactin, has shown that certain components are critical for high yields. A high concentration of glycerol as the carbon source and supplementation with complex nitrogen sources like tryptone have been identified as key factors.[1][2] Furthermore, the addition of specific amino acids that are part of the this compound structure, such as leucine and valine, can significantly boost production.[1][2]

Table 1: Recommended Medium Components for High-Yield Lipopeptide Production

ComponentRecommended ConcentrationRationale
Glycerol 40-80 g/LPreferred carbon source for many lipopeptide-producing Pseudomonas strains.
Tryptone 15 g/LComplex nitrogen source providing essential amino acids and peptides.
Leucine/Valine 5 g/LDirect precursors for the this compound peptide backbone.
K₂HPO₄ 1.5 g/LPhosphate source and buffering agent.
MgSO₄·7H₂O 1.5 g/LSource of magnesium ions, important for enzymatic activity.
MOPS buffer 100 mMMaintains a stable pH around 7.0.

Note: These concentrations are based on optimized media for pseudofactin production and should be a good starting point for this compound optimization.[4]

Q3: How do culture conditions like aeration, pH, and temperature affect this compound production?

A3: Aeration is a critical factor; high aeration, achieved by using a lower culture volume in flasks or increasing the shaking speed, has been shown to significantly enhance lipopeptide yields.[1][2] The pH of the culture medium should be maintained around 7.0, as deviations can inhibit production.[4] The optimal temperature for most lipopeptide-producing Pseudomonas strains is typically between 28-30°C.[4]

Q4: My culture conditions seem optimal, but the yield is still low. Could there be a genetic reason?

A4: Yes, the genetic integrity of your Pseudomonas strain is crucial. This compound biosynthesis is a complex process catalyzed by large non-ribosomal peptide synthetases (NRPSs) encoded by the arfA, arfB, and arfC genes.[6] Mutations in this gene cluster can abolish production. Furthermore, the GacA/GacS two-component system is a global regulator that positively controls the expression of the this compound biosynthesis genes.[3][4][5] A mutation in either gacA or gacS will result in a loss of lipopeptide production.[3]

Regulatory Pathway of this compound Production

GacAS_Pathway Signal Environmental/Cell Density Signals (e.g., Seed Exudate, Autoinducers) GacS GacS (Sensor Kinase) Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs Small RNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates Transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters arf_mRNA arfA/B/C mRNA RsmA->arf_mRNA Represses Translation Arf_Synthetase This compound Synthetase arf_mRNA->Arf_Synthetase Translation This compound This compound Arf_Synthetase->this compound Biosynthesis ExperimentalWorkflow start Start: Pseudomonas Colony preculture1 Overnight Pre-culture (LB) start->preculture1 preculture2 Second Stage Pre-culture (KB) preculture1->preculture2 production Production Culture (Optimized Medium) preculture2->production centrifugation Centrifugation production->centrifugation precipitation Acid Precipitation (pH 2.0) centrifugation->precipitation extraction Solvent Extraction (Ethyl Acetate) precipitation->extraction evaporation Evaporation extraction->evaporation hplc HPLC Quantification evaporation->hplc end Result: this compound Yield hplc->end

References

Strategies to overcome foam formation during Arthrofactin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming foam formation during Arthrofactin fermentation.

Troubleshooting Guide: Excessive Foam Formation

Encountering excessive foam during this compound fermentation is a common challenge. This guide provides a structured approach to troubleshoot and mitigate this issue.

Issue Potential Cause Recommended Action
Sudden, Uncontrolled Foaming High aeration and/or agitation rates.Gradually decrease the aeration and agitation rates. Monitor the dissolved oxygen (DO) levels to ensure they remain sufficient for cell growth and product formation.
Rich medium composition, particularly high protein content.Consider optimizing the medium composition. If possible, substitute some protein-rich components with alternatives that have a lower foaming tendency.
Persistent, Stable Foam Production of this compound, a potent biosurfactant.Implement a foam control strategy. This can include the addition of chemical antifoaming agents, the use of a mechanical foam breaker, or the implementation of a foam fractionation system.
Cell lysis releasing intracellular proteins and other surface-active molecules.Ensure that fermentation conditions (pH, temperature) are optimal to maintain cell viability. Poor sterilization can also lead to cell breakdown.[1]
Antifoam Ineffectiveness Incorrect type or concentration of antifoaming agent.Screen different types of antifoaming agents (e.g., silicone-based, organic-based) to find the most effective one for your specific fermentation conditions. Optimize the concentration to minimize use while effectively controlling foam.
Depletion of the antifoaming agent over time.Implement a controlled addition strategy, either through periodic manual additions or an automated system linked to a foam sensor.
Foam-Out (Foam exiting the fermenter) Insufficient headspace in the fermenter.Reduce the working volume of the fermenter to provide more headspace for foam accumulation and collapse. A headspace of at least 25-30% of the total volume is often recommended.
Blockage of the exhaust gas filter by foam.Install a condenser in the exhaust line to help collapse foam before it reaches the filter. Regularly check and replace the exhaust filter.

Frequently Asked Questions (FAQs)

Q1: What causes foam formation during this compound fermentation?

Foam formation during the fermentation of this compound, a lipopeptide biosurfactant produced by Pseudomonas species, is primarily caused by a combination of factors:

  • The Product Itself: this compound is a surface-active molecule that reduces the surface tension of the culture broth, leading to the stabilization of air bubbles.

  • Aeration and Agitation: The sparging of air or oxygen into the fermenter to support the aerobic growth of Pseudomonas and the mechanical agitation required for mixing create the gas bubbles that form foam.[1]

  • Medium Components: Proteins, peptides, and other macromolecules present in the fermentation medium can also act as foam stabilizers.[2]

  • Cellular Components: Extracellular polymeric substances (EPS) and proteins released by the bacteria can contribute to foam stability.

Q2: What are the negative impacts of uncontrolled foam?

Uncontrolled foam can lead to several problems in a fermentation process:

  • Loss of Culture Volume: Foam can carry a significant amount of the culture medium out of the fermenter, leading to a loss of both biomass and product.

  • Contamination: If foam reaches the exhaust filters, it can moisten them, creating a pathway for contaminating microorganisms to enter the sterile environment of the fermenter.[3]

  • Reduced Working Volume: The need to leave a large headspace to accommodate foam reduces the effective production volume of the fermenter.[3]

  • Process Instability: Foam can interfere with the proper functioning of sensors (e.g., pH, DO probes) and can lead to pressure build-up within the vessel.

  • Inconsistent Microbial Environment: The formation of a thick foam layer can create an environment with different oxygen and nutrient availability compared to the bulk liquid, leading to heterogeneous cell growth.[1]

Q3: What are the main strategies to control foam?

There are three primary strategies for controlling foam in this compound fermentation:

  • Chemical Methods: The addition of antifoaming agents is a common approach. These are substances that act to destabilize the foam.

  • Mechanical Methods: These involve the use of physical force to break the foam bubbles.

  • Process-Integrated Methods: These strategies aim to not only control the foam but also to utilize it for in-situ product recovery.

The choice of strategy will depend on the scale of the fermentation, the specific Pseudomonas strain being used, and downstream processing considerations.

Q4: What types of chemical antifoaming agents are available, and what are their pros and cons?

A variety of chemical antifoams can be used, each with its own advantages and disadvantages.

Antifoam Type Examples Advantages Disadvantages
Silicone-based Polydimethylsiloxane (PDMS) emulsionsHighly effective at low concentrations.Can be difficult to remove during downstream processing and may coat surfaces and sensors. Can sometimes inhibit cell growth or product formation.[4]
Organic (non-silicone) Fatty acid esters, polyalkylene glycols, natural oils (e.g., sunflower oil, soybean oil)Often more biodegradable and can sometimes be metabolized by the microorganisms.[5]May be less effective than silicone-based antifoams and might need to be added at higher concentrations. Can potentially interfere with oxygen transfer.[5]

It is crucial to screen different antifoams and their concentrations to find the optimal solution for your specific process, as some antifoams can negatively impact cell growth and product yield.[4]

Q5: How do mechanical foam breakers work?

Mechanical foam breakers are devices installed in the headspace of the fermenter that use centrifugal force and shear to rupture foam bubbles.[6] Common designs include rotating disks or impellers.

  • Advantages: They avoid the addition of chemical agents, which simplifies downstream processing and eliminates concerns about antifoam-induced inhibition.

  • Disadvantages: They can be energy-intensive and may cause some cell damage due to the shear forces generated. The effectiveness can also be dependent on the foam's stability and density.

Q6: What is foam fractionation and how can it be used for this compound production?

Foam fractionation is a technique that takes advantage of the fact that surface-active molecules like this compound concentrate in the foam phase.[7] The foam is intentionally generated and then collected from the fermenter. When the foam collapses, it yields a liquid that is enriched in the biosurfactant.

  • Advantages: This method combines foam control with an initial product recovery and concentration step, potentially simplifying downstream processing.[7]

  • Disadvantages: The process can be complex to control, as it can lead to the removal of microbial cells and nutrients from the fermenter along with the foam.[7] This can be mitigated by designing systems that allow for the return of the collapsed liquid (minus the product) to the fermenter.

Experimental Protocols

Protocol 1: Screening of Chemical Antifoaming Agents

This protocol provides a general method for screening the effectiveness of different antifoaming agents in a shake flask culture, which can then be scaled up to a bioreactor.

Materials:

  • Pseudomonas fluorescens strain capable of producing this compound

  • Production medium for this compound

  • Shake flasks (e.g., 250 mL)

  • Shaking incubator

  • Various antifoaming agents (e.g., silicone-based, organic-based) at known concentrations

  • Micropipettes

  • Method for quantifying this compound (e.g., HPLC)

Procedure:

  • Prepare the this compound production medium and dispense equal volumes (e.g., 50 mL) into a series of shake flasks.

  • Inoculate each flask with the same concentration of P. fluorescens from a fresh seed culture.

  • To each flask (except for a "no antifoam" control), add a specific concentration of one of the antifoaming agents to be tested. It is advisable to test a range of concentrations for each antifoam.

  • Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for this compound production.

  • At regular intervals (e.g., every 12 hours), visually inspect the flasks and record the foam height.

  • At the end of the fermentation period, measure the final this compound concentration in each flask using a suitable analytical method.

  • Also, measure the final biomass concentration (e.g., by optical density at 600 nm) to assess any inhibitory effects of the antifoams.

  • Compare the foam control effectiveness and the final this compound and biomass yields for each antifoam and concentration to select the most suitable candidate.

Protocol 2: Implementation of a Lab-Scale Foam Fractionation System

This protocol describes a basic setup for in-situ product recovery via foam fractionation during this compound fermentation in a lab-scale bioreactor. This is based on setups described for other Pseudomonas-produced biosurfactants.

Materials:

  • Lab-scale bioreactor (e.g., 3-5 L) with standard controls for pH, temperature, and dissolved oxygen.

  • Peristaltic pump.

  • Foam collection vessel (a sterile bottle or flask).

  • Tubing and connectors.

  • Condenser (optional, to help collapse foam).

Procedure:

  • Set up the bioreactor with the this compound production medium and sterilize it.

  • Inoculate the bioreactor with a seed culture of P. fluorescens.

  • Set the fermentation parameters (temperature, pH, agitation, aeration) to induce this compound production and foaming.

  • Connect a sterile tube from a port in the headspace of the bioreactor to the foam collection vessel. A condenser can be placed in-line to facilitate foam collapse.

  • As foam is generated and rises in the bioreactor, it will be forced through the tubing into the collection vessel. The rate of foam removal can be controlled by adjusting the aeration and agitation rates.

  • The collected foam will collapse in the collection vessel, resulting in a liquid enriched in this compound.

  • Periodically, the enriched liquid can be harvested from the collection vessel.

  • To prevent excessive loss of biomass and nutrients, the collapsed liquid can be pumped back into the bioreactor after separating the this compound (e.g., through precipitation or extraction), although this adds complexity to the setup.

  • Monitor the this compound concentration in both the bioreactor and the collected foamate over time to determine the efficiency of the fractionation process.

Visualizations

Foam_Formation_Pathway Aeration Aeration & Agitation GasBubbles Gas Bubble Formation Aeration->GasBubbles Medium Medium Components (Proteins, etc.) Stabilization Bubble Stabilization Medium->Stabilization Pseudomonas Pseudomonas fluorescens This compound This compound (Biosurfactant) Pseudomonas->this compound This compound->Stabilization Foam Foam Formation GasBubbles->Foam Stabilization->Foam

Caption: Logical relationship of factors leading to foam formation.

Foam_Control_Strategies Foam Excessive Foam Formation Control Foam Control Strategies Foam->Control Chemical Chemical Methods (Antifoams) Control->Chemical Mechanical Mechanical Methods (Foam Breakers) Control->Mechanical Process Process-Integrated (Foam Fractionation) Control->Process

Caption: Overview of foam control strategies.

Foam_Fractionation_Workflow Bioreactor Bioreactor with This compound Culture FoamGeneration Foam Generation Bioreactor->FoamGeneration FoamCollection Foam Collection Vessel FoamGeneration->FoamCollection FoamCollapse Foam Collapse FoamCollection->FoamCollapse EnrichedProduct Enriched this compound Product FoamCollapse->EnrichedProduct CellReturn Optional: Cell/Medium Return FoamCollapse->CellReturn CellReturn->Bioreactor

Caption: Experimental workflow for foam fractionation.

References

Improving the efficiency of Arthrofactin purification steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Arthrofactin purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for isolating this compound from fermentation broth?

The initial recovery of this compound, a potent lipopeptide biosurfactant, typically involves separating the biomass from the culture supernatant, followed by methods to concentrate the this compound and remove bulk impurities. The most common preliminary purification steps are acid precipitation and solvent extraction.

Q2: How does acid precipitation work for this compound, and what are the key parameters to optimize?

Acid precipitation is a widely used method for the initial recovery of lipopeptides like this compound. By lowering the pH of the cell-free supernatant to approximately 2.0 with a strong acid such as HCl, the solubility of the anionic this compound is reduced, causing it to precipitate. The precipitate can then be collected by centrifugation. Key optimization parameters include the final pH, the rate of acid addition, and the temperature during precipitation and centrifugation.

Q3: What are the advantages of using foam fractionation for this compound purification?

Foam fractionation is a particularly effective technique for purifying surface-active molecules like this compound. This method leverages the surfactant properties of this compound, which concentrates at the gas-liquid interface of bubbles. As bubbles rise through the culture supernatant, they carry the this compound to the surface, where a concentrated foamate can be collected. This technique can significantly enrich the this compound concentration with high recovery rates. For instance, studies on similar lipopeptides have shown enrichment factors of up to 4 and concentrations in the foamate reaching 7.7 g/L.[1]

Q4: How can I separate the different isoforms of this compound?

This compound, like other lipopeptides, is often produced as a mixture of isoforms that differ in their fatty acid chain length or amino acid composition. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for separating these closely related molecules.[2][3] A C18 column is commonly used with a gradient of an organic solvent, such as acetonitrile, in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).[2][4]

Troubleshooting Guides

Problem 1: Low Yield After Initial Precipitation/Extraction
Possible Cause Troubleshooting Step
Incomplete precipitationEnsure the pH of the supernatant has reached the optimal level for this compound precipitation (typically around 2.0). Monitor the pH throughout the acid addition.
Loss of precipitate during centrifugationIncrease centrifugation time or force to ensure complete pelleting of the precipitated this compound.
Inefficient solvent extractionOptimize the choice of organic solvent. Ethyl acetate and chloroform are commonly used for lipopeptide extraction. Ensure thorough mixing during extraction to maximize the transfer of this compound into the organic phase.
Emulsion formationIf an emulsion forms during solvent extraction, try breaking it by adding a small amount of a saturated salt solution or by centrifugation at a higher speed.
Problem 2: Poor Resolution and Peak Tailing in RP-HPLC
Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the gradient profile of the organic solvent (e.g., acetonitrile). A shallower gradient can improve the separation of closely eluting isoforms. Also, ensure the concentration of the ion-pairing agent (e.g., TFA) is optimal (typically 0.1%).
Column overloadReduce the amount of sample injected onto the column. Overloading can lead to broad and asymmetric peaks.
Secondary interactions with the stationary phaseEnsure the mobile phase pH is low enough to suppress the ionization of silanol groups on the silica-based stationary phase. The use of TFA helps in this regard.
Sample solubility issuesEnsure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. If the sample is dissolved in a strong solvent, it may lead to peak distortion.
Problem 3: Presence of Impurities in the Final Purified Product

| Possible Cause | Troubleshooting Step | | Co-precipitation of other proteins/macromolecules | Incorporate additional purification steps such as size-exclusion chromatography or ion-exchange chromatography to remove impurities with different physicochemical properties. | | Incomplete separation of isoforms | Further optimize the HPLC gradient and consider using a column with a different stationary phase chemistry (e.g., C8 or phenyl) to achieve orthogonal separation. | | Contamination from labware or reagents | Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents for the final purification steps. |

Experimental Protocols

Protocol 1: Acid Precipitation of this compound
  • Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to remove bacterial cells.

  • Carefully collect the cell-free supernatant.

  • Slowly add 6 M HCl to the supernatant while stirring to adjust the pH to 2.0.

  • Continue stirring for 1-2 hours at 4°C to allow for complete precipitation.

  • Centrifuge the acidified supernatant at 12,000 x g for 20 minutes at 4°C to collect the this compound precipitate.

  • Discard the supernatant and wash the pellet with acidified water (pH 2.0).

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate buffer, pH 7.0) or methanol for further purification.

Protocol 2: RP-HPLC Purification of this compound Isoforms
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-45 min: 20-80% B (linear gradient)

    • 45-50 min: 80-100% B (linear gradient)

    • 50-55 min: 100% B

    • 55-60 min: 100-20% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL of the partially purified this compound sample dissolved in the initial mobile phase composition.

  • Collect fractions corresponding to the separated peaks for further analysis.

Data Presentation

Table 1: Comparison of this compound Purification Steps (Hypothetical Data Based on Similar Lipopeptides)

Purification StepTotal this compound (mg)Purity (%)Yield (%)Purification Fold
Cell-Free Supernatant100051001
Acid Precipitation85040858
Foam Fractionation900559011
RP-HPLC650>9565>19

Visualizations

Arthrofactin_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation Fermentation_Broth->Centrifugation1 Cell_Pellet Cell Pellet (Discard) Centrifugation1->Cell_Pellet Supernatant Cell-Free Supernatant Centrifugation1->Supernatant Acid_Precipitation Acid Precipitation (pH 2.0) Supernatant->Acid_Precipitation Centrifugation2 Centrifugation Acid_Precipitation->Centrifugation2 Precipitate Crude this compound Precipitate Centrifugation2->Precipitate RP_HPLC Reversed-Phase HPLC Precipitate->RP_HPLC Purified_this compound Purified this compound Isoforms RP_HPLC->Purified_this compound Troubleshooting_Low_Yield Low_Yield Low this compound Yield Incomplete_Precipitation Incomplete Precipitation Low_Yield->Incomplete_Precipitation Precipitate_Loss Precipitate Loss Low_Yield->Precipitate_Loss Inefficient_Extraction Inefficient Extraction Low_Yield->Inefficient_Extraction Optimize_pH Optimize Final pH Incomplete_Precipitation->Optimize_pH Solution Increase_Centrifugation Increase Centrifugation Time/Force Precipitate_Loss->Increase_Centrifugation Solution Optimize_Solvent Optimize Extraction Solvent Inefficient_Extraction->Optimize_Solvent Solution

References

Arthrofactin Stability and Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Arthrofactin stability and degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a potent cyclic lipopeptide biosurfactant produced by Pseudomonas species. Its amphiphilic nature, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, makes it highly effective in reducing surface and interfacial tension. However, this complex structure is also susceptible to physical and chemical degradation, which can lead to loss of activity, aggregation, and the formation of impurities, impacting experimental reproducibility and the therapeutic potential of this compound-based formulations.

Q2: What are the primary degradation pathways for this compound?

Like other peptides, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of the peptide bonds or the lactone ring structure, often catalyzed by acidic or basic conditions.

  • Oxidation: Modification of amino acid residues, particularly those with susceptible side chains, by reactive oxygen species.

  • Deamidation: Removal of an amide group from asparagine or glutamine residues.[1]

  • Physical Instability: This includes aggregation, precipitation, or adsorption to surfaces, which can be influenced by factors like concentration, temperature, and the container material.[2]

Q3: What are the optimal storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Lyophilized Powder: For long-term storage, lyophilized (freeze-dried) this compound powder is recommended. It should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture and air.[3][4] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[4]

  • In Solution: Storing peptides in solution is generally not recommended for long periods.[5] If necessary, prepare stock solutions in an appropriate sterile buffer (pH 5-7 is often optimal for peptide stability) and store as single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
Possible Cause Troubleshooting Step
Degradation due to improper storage Verify that both lyophilized powder and solutions have been stored at the correct temperatures and protected from moisture. Prepare fresh solutions from a new vial of lyophilized powder.[3][4]
pH-induced degradation Check the pH of your experimental buffer. Lipopeptides can be unstable at extreme pH values.[7] Consider performing a pH stability study to determine the optimal pH range for your specific assay.
Oxidation If your experiment is conducted under conditions that could promote oxidation, consider degassing your buffers or adding antioxidants. Peptides containing certain amino acids are more prone to oxidation.[4]
Adsorption to surfaces This compound, being a surfactant, can adsorb to plasticware and glassware, reducing its effective concentration. Consider using low-adsorption microplates or tubes. Pre-treating surfaces with a blocking agent might also be beneficial.
Issue 2: I observe precipitation or aggregation in my this compound solution.
Possible Cause Troubleshooting Step
Poor solubility Ensure you are using a suitable solvent for reconstitution. For cyclic lipopeptides, a small amount of organic solvent like DMSO or acetonitrile may be required initially, followed by dilution in the aqueous buffer.
Concentration is too high This compound has a critical micelle concentration (CMC). Above this concentration, it forms micelles. High concentrations can lead to aggregation and precipitation. Try working with concentrations below or slightly above the CMC, depending on your application.
Incorrect buffer or pH The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer can sometimes improve solubility. Also, certain buffer salts can promote aggregation.[8]
Freeze-thaw cycles Repeated freezing and thawing can cause peptides to aggregate.[6] Prepare single-use aliquots of your stock solution to avoid this.

Data Presentation: Stability of Lipopeptide Biosurfactants

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize stability data for similar lipopeptide biosurfactants, which can serve as a valuable guide.

Table 1: Effect of Temperature on Lipopeptide Stability

Temperature RangeObservationReference
20°C to 121°CNo significant change in surface tension reduction.[9]
40°C to 100°CStable surface and interfacial tension reduction.[1]
0°C to 121°CLittle variation in surface tension and emulsification index.[2]

Table 2: Effect of pH on Lipopeptide Stability

pH RangeObservationReference
1 to 11Favorable surface tension reduction, with optimal stability between pH 5 and 7.[9]
6 to 12Stable surface and interfacial tension. Precipitation observed at pH ≤ 4.0.[1]
2 to 12Stable emulsification activity.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12]

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of lyophilized this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the lyophilized powder at 80°C for 24, 48, and 72 hours. Also, incubate the stock solution at 60°C for the same durations.

  • Photolytic Degradation: Expose the lyophilized powder and the stock solution to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC (RP-HPLC) method that can be optimized for this compound.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

4. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • For quantitative analysis, create a calibration curve using this compound standards of known concentrations.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C Powder, 60°C Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc

Caption: Workflow for Forced Degradation Study of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Membrane Receptor (e.g., PRR) This compound->receptor Binding ca_flux Ca²⁺ Influx receptor->ca_flux Activation ros ROS Production receptor->ros Induction mapk MAPK Cascade ca_flux->mapk Activation ros->mapk Activation transcription Transcription Factors mapk->transcription Phosphorylation gene_expression Defense Gene Expression transcription->gene_expression Activation

Caption: Putative Signaling Pathway Activated by Cyclic Lipopeptides.

References

Genetic engineering strategies for increasing Arthrofactin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the genetic engineering of Arthrofactin biosynthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges and enhance the production of this potent cyclic lipopeptide in Pseudomonas species.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, in a user-friendly question-and-answer format.

Question 1: We are overexpressing the this compound synthetase genes (arfA, arfB, arfC) using a high-copy plasmid, but the this compound yield has not increased significantly. What could be the issue?

Answer: This is a common issue that can stem from several bottlenecks in the biosynthesis pathway.

  • Regulatory Limitation: The primary control point for lipopeptide synthesis in many Pseudomonas species is the GacS/GacA two-component regulatory system.[1] This system acts as a master switch, and without its activation, simply providing more synthetase machinery (the Arf proteins) will not lead to a significant increase in production. The GacS/GacA system positively controls the expression of the this compound gene cluster.

  • Precursor Supply: this compound synthesis requires a steady supply of fatty acid and amino acid precursors. Overexpressing the synthetase genes can deplete these precursor pools, making them the new rate-limiting step. Consider strategies to enhance the fatty acid biosynthesis pathway.

  • Promoter Strength: The promoter used to drive arf gene expression might not be optimal. It's crucial to select a strong, and often inducible, promoter that functions well in your specific Pseudomonas strain.

Troubleshooting Steps:

  • Verify GacS/GacA Activity: Ensure your cultivation conditions are favorable for GacS/GacA activation (typically high cell density). Consider co-overexpressing gacS and gacA genes to activate the pathway.

  • Enhance Precursor Pools: Engineer the fatty acid supply pathway. For example, in work on the lipopeptide surfactin in Bacillus subtilis, co-overexpression of acetyl-CoA carboxylase (acc) genes, which catalyze a key step in fatty acid synthesis, led to a 1.19 to 1.55-fold increase in yield.[2] Similar strategies can be applied in Pseudomonas.

  • Optimize Promoter: If using an inducible promoter, ensure the induction conditions (e.g., IPTG concentration) are optimized. You may need to test a library of promoters with different strengths to find the best balance between high expression and metabolic burden.[1][3]

Question 2: We created a gacA knockout mutant to study its effect, but the results are confusing. What is the expected outcome?

Answer: The GacS/GacA system is a global regulator, and its deletion can have complex and sometimes unexpected effects.

  • Expected Outcome for Lipopeptides: In most documented cases for lipopeptides like this compound, a mutation in either gacS or gacA results in a significant loss of production.[1] The GacA response regulator activates the transcription of small RNAs (sRNAs) like RsmY and RsmZ, which in turn relieve the translational repression of target genes, including those for secondary metabolite synthesis.[4][5]

  • Unexpected Outcomes: The Gac system's influence is context-dependent. In a study on Pseudomonas putida, a ΔgacA mutation surprisingly led to an 8-fold improvement in the production of a different bioproduct, indigoidine.[2] This highlights that GacA activation can divert resources away from other pathways. In Pseudomonas savastanoi, a gacA mutant showed increased virulence but reduced competitiveness in its plant host.[6]

Troubleshooting Steps:

  • Confirm this compound Production: Quantify this compound levels in your ΔgacA mutant compared to the wild-type. A significant decrease or complete abolition is the most likely result for this compound.

  • Assess Pleiotropic Effects: Be aware of other phenotypic changes. A gacA mutant may exhibit altered motility, biofilm formation, or production of other secondary metabolites.[4]

  • Consider Complementation: To confirm that the observed phenotype is due to the gacA deletion, reintroduce a functional copy of the gacA gene on a plasmid (complementation). This should restore the wild-type phenotype.

Question 3: We are trying to replace the native promoter of the arf gene cluster with a stronger, constitutive promoter, but the resulting clones are unstable or show low growth rates. Why is this happening?

Answer: This issue often points to metabolic burden or cellular toxicity.

  • Metabolic Burden: Constitutive high-level expression of the large non-ribosomal peptide synthetase (NRPS) machinery for this compound is extremely energy-intensive. This continuous drain on cellular resources (ATP, amino acids, fatty acids) can severely slow down growth and lead to plasmid instability or the accumulation of suppressor mutations.

  • Product Toxicity: While this compound is secreted, high intracellular concentrations during synthesis could potentially be toxic to the host cell, disrupting membrane integrity.

Troubleshooting Steps:

  • Switch to an Inducible Promoter: Use an inducible promoter system (e.g., arabinose-inducible PBAD or IPTG-inducible Ptac) instead of a constitutive one. This allows you to first grow the culture to a high cell density and then turn on gene expression, separating the growth phase from the production phase.

  • Tune Promoter Strength: If you must use a constitutive promoter, consider creating a library of promoters with varying strengths to find one that provides a high yield without severely impacting cell health.[1][3]

  • Optimize Culture Conditions: Ensure the growth medium is rich enough to support both cell growth and the metabolic demand of this compound production. Fed-batch cultivation can be an effective strategy to maintain nutrient levels and control growth rates.

Quantitative Data on Production Enhancement

The following tables summarize quantitative data from studies on lipopeptide and related biopolymer production, demonstrating the potential of various genetic engineering strategies.

Table 1: Enhancement of Lipopeptide Production by Optimizing Culture Conditions (Data adapted from a study on Pseudomonas aeruginosa)

Strain/ConditionCarbon SourceYield (g/L)Fold IncreaseReference
Un-optimizedVarious3.261.00[7]
Optimized20 g/L Molasses7.522.31[7]

Table 2: Enhancement of Surfactin Production in Bacillus subtilis via Promoter Engineering (Data adapted from a study on Bacillus amyloliquefaciens)

StrainPromoter Driving srfA OperonSurfactin Titer (mg/L)Fold IncreaseReference
GR167Native Promoter~291.0[8]
GR167IDSPRsuc (strong promoter)311.3510.4[8]

Table 3: Enhancement of mcl-PHA (a Fatty Acid-Derived Biopolymer) in Pseudomonas putida (Data demonstrates the effect of combined gene knockouts and overexpression to channel precursors)

StrainGenetic Modificationmcl-PHA Titer IncreaseReference
Engineered StrainΔphaZ (depolymerase knockout), ΔfadBA (β-oxidation knockout), phaG/alkK/phaC overexpression53% (from p-coumaric acid)[9][10]
Engineered StrainΔphaZ (depolymerase knockout), ΔfadBA (β-oxidation knockout), phaG/alkK/phaC overexpression200% (from lignin)[9][10]

Visualized Workflows and Pathways

The following diagrams illustrate key genetic pathways and experimental workflows.

GacS_GacA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates RsmYZ rsmY / rsmZ (sRNA genes) GacA->RsmYZ Activates Transcription sRNAs RsmY / RsmZ sRNAs RsmYZ->sRNAs transcribed to RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters / Inhibits Arf_mRNA arf mRNA RsmA->Arf_mRNA Represses Translation Arf_Proteins This compound Synthetases Arf_mRNA->Arf_Proteins Translated to This compound This compound Arf_Proteins->this compound Synthesizes Signal Unknown Signal (e.g., cell density) Signal->GacS Activates

Caption: The GacS/GacA regulatory cascade controlling this compound synthesis.

Gene_Knockout_Workflow cluster_plasmid_construction 1. Deletion Vector Construction cluster_transformation 2. Homologous Recombination cluster_selection 3. Counter-Selection PCR_Flanks PCR amplify upstream & downstream flanking regions of target gene Assembly Gibson Assembly or Ligation to create deletion plasmid PCR_Flanks->Assembly Suicide_Vector Linearize suicide vector (e.g., pEX18Tc with sacB) Suicide_Vector->Assembly Transformation Transform Pseudomonas with deletion plasmid (Electroporation) Assembly->Transformation Selection1 Select for single-crossover integrants on antibiotic plate (e.g., Tetracycline) Transformation->Selection1 CounterSelection Grow integrants on medium with sucrose (sacB counter-selection) Selection1->CounterSelection Screening Screen sucrose-resistant colonies for loss of vector & target gene (PCR) CounterSelection->Screening Mutant Verified Gene Knockout Mutant Screening->Mutant

Caption: Workflow for creating a gene knockout in Pseudomonas via homologous recombination.

Detailed Experimental Protocols

This section provides methodologies for key experiments. These protocols are generalized and should be adapted to your specific Pseudomonas strain and laboratory equipment.

Protocol 1: Construction of an Overexpression Plasmid for gacA

This protocol describes the cloning of the gacA gene into a broad-host-range expression vector suitable for Pseudomonas.

Materials:

  • Pseudomonas genomic DNA

  • High-fidelity DNA polymerase

  • Primers for gacA with appropriate restriction sites

  • Broad-host-range vector (e.g., pUCP18, pBBR1MCS-2)[11]

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent E. coli (for cloning)

  • Electroporation-competent Pseudomonas

  • Appropriate antibiotics for selection

Methodology:

  • Primer Design: Design primers to amplify the entire coding sequence of the gacA gene from your Pseudomonas strain's genomic DNA. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector.

  • PCR Amplification: Perform PCR using high-fidelity polymerase to amplify the gacA gene. Run the product on an agarose gel to confirm the correct size and purify the DNA fragment.

  • Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes. Purify the digested vector and insert.

  • Ligation: Set up a ligation reaction with the digested vector and gacA insert using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells. Plate on LB agar with the appropriate antibiotic to select for colonies containing the plasmid.

  • Clone Verification: Screen colonies using colony PCR and restriction digest of purified plasmid DNA. Confirm the correct insert and orientation by Sanger sequencing.

  • Transformation into Pseudomonas: Introduce the verified plasmid into your target Pseudomonas strain via electroporation. Select transformants on appropriate antibiotic-containing plates.

  • Expression Confirmation: Verify the overexpression of GacA through methods like RT-qPCR or by observing the expected phenotypic changes (e.g., increased this compound production).

Protocol 2: Gene Deletion via Homologous Recombination using a Suicide Vector

This protocol outlines the creation of a clean, markerless gene deletion using the sacB-based counter-selection system.

Materials:

  • Suicide vector (e.g., pEX18Tc) containing the sacB gene.

  • Primers to amplify ~500 bp regions upstream and downstream of the target gene.

  • Competent E. coli and Pseudomonas cells.

  • LB agar plates with appropriate antibiotic (e.g., tetracycline).

  • LB agar plates with 10% sucrose (no NaCl).

Methodology:

  • Construct Deletion Vector:

    • Amplify the ~500 bp upstream ("Up") and downstream ("Down") flanking regions of the gene you wish to delete.

    • Use a seamless cloning method like Gibson Assembly to fuse the "Up" and "Down" fragments and insert them into the linearized pEX18Tc suicide vector.[12] This creates the final deletion plasmid.

    • Transform into E. coli and verify the plasmid sequence.

  • First Recombination (Integration):

    • Introduce the deletion plasmid into Pseudomonas via electroporation or conjugation.

    • Select for colonies on plates containing the vector's antibiotic (e.g., tetracycline). These colonies are "merodiploids" where the plasmid has integrated into the chromosome via a single homologous recombination event at either the "Up" or "Down" flank.

  • Second Recombination (Excision & Counter-selection):

    • Inoculate several merodiploid colonies into LB broth (without antibiotic) and grow overnight to allow for the second recombination event to occur.

    • Plate serial dilutions of the overnight culture onto LB agar containing 10% sucrose. The sacB gene on the plasmid backbone converts sucrose into a toxic product, so only cells that have excised the plasmid backbone will survive.

  • Screening for Deletion:

    • The second recombination can result in either reverting to the wild-type or creating the desired deletion.

    • Screen sucrose-resistant, antibiotic-sensitive colonies by PCR using primers that flank the deleted region. Wild-type colonies will yield a larger PCR product than the deletion mutants.

    • Confirm the deletion in positive clones by Sanger sequencing.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a method for quantifying this compound from culture supernatants.

Materials:

  • Bacterial culture supernatant.

  • Methanol (HPLC grade).

  • Acetonitrile (ACN, HPLC grade).

  • Trifluoroacetic acid (TFA).

  • C18 Reverse-Phase HPLC column.

  • HPLC system with a UV detector.

  • Purified this compound standard.

Methodology:

  • Sample Preparation:

    • Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

    • Collect the supernatant. For accurate quantification, it is highly recommended to dilute the supernatant 1:1 with methanol.[13][14] This modification improves the recovery and detection of lipopeptides.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

    • Detection: Monitor absorbance at 210 nm (for the peptide bonds).[13][15]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient might be:

      • Start with 70% A / 30% B.

      • Ramp to 10% A / 90% B over 10 minutes.

      • Hold at 10% A / 90% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes. (Note: This gradient is a starting point and must be optimized for your specific system and this compound isoforms).

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a purified this compound standard.

    • Plot the peak area against the concentration to create the calibration curve.

    • Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.

References

Technical Support Center: Optimizing Arthrofactin Downstream Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Arthrofactin during downstream processing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Yield of this compound after Acid Precipitation

  • Question: We are experiencing a significant loss of this compound during the acid precipitation step. What are the potential causes and how can we optimize this step for a higher yield?

  • Answer: Low recovery of this compound after acid precipitation is a common issue. The primary reasons often revolve around the pH, the presence of interfering substances, and the physical handling of the precipitate.

    • Incorrect pH: The isoelectric point of this compound is crucial for its effective precipitation. While a pH of 2.0 is a common starting point for lipopeptides, the optimal pH for this compound might differ slightly. It is recommended to perform a pH titration curve to identify the exact pH at which this compound precipitation is maximal.

    • Co-precipitation with Contaminants: Impurities from the culture medium can interfere with this compound precipitation. Polysaccharides and proteins in the fermentation broth can form complexes with this compound, preventing its complete precipitation or leading to a "gummy" precipitate that is difficult to handle.

    • Loss During Centrifugation: The this compound precipitate can be very fine and may not pellet effectively if the centrifugation force or time is insufficient.

    Troubleshooting Workflow: Low Precipitation Yield

Problem 2: Poor Purity of this compound after Solvent Extraction

  • Question: Our this compound extract contains a high level of impurities after solvent extraction. How can we improve the purity at this stage?

  • Answer: The choice of solvent and the extraction technique are critical for obtaining a high-purity this compound extract.

    • Inappropriate Solvent: While methanol is commonly used for lipopeptide extraction, other solvents or solvent mixtures might offer better selectivity for this compound. [1]It is advisable to test a range of solvents with varying polarities, such as ethanol, acetone, or a chloroform-methanol mixture, to identify the one that provides the best balance of yield and purity. [2] * Co-extraction of Impurities: Pigments, lipids, and other hydrophobic molecules from the fermentation medium or the microbial cells can be co-extracted with this compound.

    • Insufficient Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to the carryover of water-soluble impurities.

    Recommended Solutions:

    • Solvent Screening: Perform small-scale extractions with different solvents to identify the most effective one for this compound.

    • Sequential Extraction: A multi-step extraction process can be employed. An initial wash with a less polar solvent like hexane can remove lipids before extracting this compound with a more polar solvent.

    • Solid-Phase Extraction (SPE): Consider using SPE as a cleanup step after the initial solvent extraction. A C18 cartridge can be used to bind this compound, while more polar impurities are washed away. Elution with a higher concentration of organic solvent will then yield a cleaner extract.

Problem 3: Co-elution of Impurities during Reversed-Phase HPLC

  • Question: We are observing peaks that co-elute with our this compound peak during reversed-phase HPLC, leading to low final purity. How can we improve the resolution of our chromatography step?

  • Answer: Co-elution in reversed-phase HPLC is a common challenge in the purification of lipopeptides due to the presence of structurally similar isoforms and other hydrophobic contaminants.

    • Suboptimal Gradient: The elution gradient may not be shallow enough to resolve this compound from closely related impurities.

    • Inappropriate Stationary Phase: The choice of the stationary phase (e.g., C8 vs. C18) and its properties (e.g., particle size, pore size) significantly impacts separation.

    • Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile vs. methanol) and the ion-pairing agent (e.g., trifluoroacetic acid - TFA) can affect the retention and selectivity of the separation.

    Strategies for Improved Resolution:

    • Gradient Optimization: Experiment with a shallower gradient around the elution time of this compound. A segmented gradient can also be employed, with a very slow increase in the organic phase concentration in the region where this compound and its impurities elute.

    • Column Screening: Test different reversed-phase columns with varying carbon loads (C8, C18) and from different manufacturers.

    • Mobile Phase Modification: Evaluate the effect of using methanol instead of acetonitrile, or a mixture of both. The concentration of TFA can also be adjusted (typically 0.05% to 0.1%) to optimize peak shape and resolution.

    Logical Relationship: HPLC Optimization

    G Goal High Purity this compound Resolution Improved HPLC Resolution Resolution->Goal Gradient Optimized Elution Gradient Gradient->Resolution Column Appropriate Stationary Phase Column->Resolution Mobile_Phase Optimized Mobile Phase Mobile_Phase->Resolution

    Caption: Factors influencing high-purity this compound in HPLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the general downstream processing workflow for this compound?

    • A1: A typical downstream process for this compound involves:

      • Cell Removal: Centrifugation or microfiltration to separate the microbial biomass from the culture supernatant.

      • Acid Precipitation: Adjusting the pH of the supernatant to the isoelectric point of this compound (typically around pH 2.0) to precipitate the lipopeptide. [1] 3. Solvent Extraction: Extracting the this compound from the precipitate using an organic solvent like methanol. [1] 4. Purification: Further purification using chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).

      • Final Formulation: Lyophilization or spray-drying to obtain a stable, powdered form of this compound.

    Experimental Workflow: this compound Purification

    G Fermentation Fermentation Broth Cell_Removal Cell Removal (Centrifugation) Fermentation->Cell_Removal Acid_Precipitation Acid Precipitation (pH 2.0) Cell_Removal->Acid_Precipitation Solvent_Extraction Solvent Extraction (Methanol) Acid_Precipitation->Solvent_Extraction Chromatography RP-HPLC Purification Solvent_Extraction->Chromatography Final_Product Pure this compound Chromatography->Final_Product

    Caption: General workflow for this compound downstream processing.

  • Q2: What are the critical quality attributes (CQAs) to monitor during this compound purification?

    • A2: The key CQAs for this compound are:

      • Purity: The percentage of this compound in the final product, typically assessed by HPLC.

      • Identity: Confirmation of the chemical structure, often verified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

      • Potency/Activity: The biological activity of this compound, which can be measured by its ability to reduce surface tension or by specific bioassays.

      • Residual Solvents: The amount of organic solvents remaining after the final drying step.

      • Endotoxin Levels: For pharmaceutical applications, the level of bacterial endotoxins must be below a specified limit.

  • Q3: How does the composition of the fermentation medium affect downstream processing?

    • A3: The fermentation medium composition has a significant impact on the efficiency and complexity of downstream processing. [3][4][5]Complex media components like yeast extract and peptone can introduce a variety of proteins and other macromolecules that may co-purify with this compound, necessitating additional purification steps. The use of defined minimal media can simplify the downstream process, although it may sometimes result in lower product yields. The presence of certain metal ions can also influence this compound production and subsequent purification.

Data Presentation

Table 1: Comparison of Purity and Yield for Different Lipopeptide Purification Strategies (Reference Data)

Purification StepSurfactin Purity (%)Surfactin Yield (%)Fengycin Purity (%)Fengycin Yield (%)Iturin Purity (%)Iturin Yield (%)
Acid Precipitation 50 - 7085 - 9545 - 6580 - 9055 - 7588 - 96
Solvent Extraction 70 - 8590 - 9865 - 8088 - 9575 - 9092 - 98
Macroporous Resin > 9080 - 90> 8575 - 85> 9282 - 92
RP-HPLC (single step) > 9570 - 85> 9565 - 80> 9875 - 88

Note: This table presents typical data for other well-studied lipopeptides and should be used as a general guide for optimizing this compound purification.

Experimental Protocols

Protocol 1: Acid Precipitation of this compound

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean vessel.

  • pH Adjustment: Slowly add 6 M HCl to the supernatant while stirring to lower the pH to 2.0. Monitor the pH closely with a calibrated pH meter.

  • Precipitation: Allow the acidified supernatant to stand at 4°C for at least 4 hours, or overnight, to allow for complete precipitation of this compound.

  • Collection of Precipitate: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C to collect the this compound precipitate.

  • Washing: Discard the supernatant and wash the pellet with acidified deionized water (pH 2.0) to remove residual soluble impurities. Repeat the centrifugation.

  • Storage: The resulting pellet can be stored at -20°C or immediately proceed to solvent extraction.

Protocol 2: Reversed-Phase HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% TFA) and filter through a 0.22 µm syringe filter.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) is a suitable starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-45 min: 30-90% B (linear gradient)

    • 45-50 min: 90% B

    • 50-55 min: 90-30% B (linear gradient)

    • 55-60 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the acetonitrile using a rotary evaporator.

  • Lyophilization: Freeze-dry the aqueous solution to obtain pure this compound powder.

References

Overcoming solubility issues with purified Arthrofactin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with purified Arthrofactin.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a potent, cyclic lipopeptide biosurfactant produced by Arthrobacter species.[1][2] Its structure consists of a fatty acid tail and a peptide ring, giving it amphiphilic properties. While this structure is key to its biological activity, it also presents a challenge for solubility in aqueous solutions, where it can form aggregates and micelles.[3] Proper solubilization is critical for accurate quantification, ensuring bioavailability in bioassays, and achieving consistent experimental results.

2. What solvents are recommended for dissolving purified this compound?

Purified this compound is soluble in a range of organic solvents. For initial stock solution preparation, the following solvents are recommended:

  • Methanol

  • Ethanol

  • Chloroform

  • Dichloromethane

  • Tetrahydrofuran

  • Toluene

  • Xylene

This compound is also soluble in alkaline aqueous solutions (pH > 8.0).

3. How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound in aqueous solutions is highly pH-dependent. As a lipopeptide with acidic amino acid residues, it is poorly soluble at neutral or acidic pH.[4] Under alkaline conditions (pH > 8.0), the carboxyl groups on the peptide ring become deprotonated, increasing the molecule's overall negative charge and enhancing its solubility in water. For experimental work in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of an organic solvent and then dilute it into the aqueous buffer, or to directly dissolve it in an alkaline buffer.

4. What is the Critical Micelle Concentration (CMC) of this compound?

The critical micelle concentration (CMC) is the concentration at which surfactant molecules self-assemble into micelles. For this compound, the CMC is approximately 1.0 x 10-5 M.[2] Above this concentration in aqueous solutions, this compound will primarily exist as micelles. Understanding the CMC is crucial for designing experiments, as the monomeric and micellar forms of this compound may exhibit different biological activities.

5. How should I store purified this compound?

Lyophilized, purified this compound should be stored at -20°C or lower in a desiccated environment to prevent degradation. Stock solutions in organic solvents should also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
MethanolSolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleAnother suitable option for stock solution preparation.
ChloroformSolubleCan be used for extraction and solubilization.
DichloromethaneSolubleEffective for dissolving the lipopeptide.
TetrahydrofuranSolubleA good solvent for this compound.
TolueneSolubleUseful for certain applications, but less common for biological assays.
XyleneSolubleSimilar to toluene, use with caution in biological experiments.
Water (pH < 7)Poorly SolubleThis compound will likely precipitate or form aggregates.
Water (pH > 8)SolubleAlkaline conditions improve solubility due to deprotonation.

Experimental Protocols

Protocol for Solubilizing Purified Lyophilized this compound

This protocol provides a general guideline for solubilizing purified, lyophilized this compound for use in biological assays.

Materials:

  • Purified, lyophilized this compound

  • Sterile, high-purity organic solvent (e.g., Methanol, Ethanol)

  • Sterile, aqueous buffer (e.g., Tris, PBS), pH adjusted as required for the experiment

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Equilibrate this compound: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare High-Concentration Stock Solution:

    • Add a precise volume of the chosen organic solvent (e.g., Methanol) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Prepare Working Solutions:

    • For direct use in organic solvent-compatible assays: Dilute the stock solution to the desired final concentration using the same organic solvent.

    • For use in aqueous solutions:

      • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This gradual addition helps to prevent immediate precipitation.

      • The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid solvent effects in the assay (typically <1%).

      • If the final aqueous solution needs to be at a neutral or acidic pH, be aware of the potential for precipitation over time. It is recommended to prepare these solutions fresh before each experiment.

  • Storage of Stock Solution:

    • Store the organic stock solution in tightly sealed, low-protein-binding tubes at -20°C.

    • For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 4°C, but monitor for any signs of precipitation.

Troubleshooting Guide

Issue: Purified this compound powder does not dissolve in the organic solvent.

  • Possible Cause: Insufficient mixing or solvent volume.

  • Solution:

    • Increase vortexing time.

    • Use brief sonication in a water bath.

    • Ensure the volume of the organic solvent is sufficient to dissolve the amount of powder.

Issue: A precipitate forms when the this compound stock solution is added to an aqueous buffer.

  • Possible Cause 1: The pH of the aqueous buffer is too low.

  • Solution 1:

    • Use an alkaline buffer (pH > 8.0) for dilution.

    • If the experiment requires a lower pH, prepare the diluted solution immediately before use and observe for any precipitation. Consider the possibility that the observed biological effect may be due to aggregated or micellar this compound.

  • Possible Cause 2: The concentration of this compound is too high in the aqueous solution.

  • Solution 2:

    • Reduce the final concentration of this compound in the aqueous buffer.

    • Increase the final volume of the aqueous buffer.

  • Possible Cause 3: The organic solvent concentration in the final aqueous solution is too high.

  • Solution 3:

    • Prepare a more concentrated initial stock solution to minimize the volume of organic solvent added to the aqueous buffer.

Issue: The this compound solution appears cloudy or shows signs of aggregation over time.

  • Possible Cause: Aggregation of this compound molecules.

  • Solution:

    • Briefly sonicate the solution before use.

    • Prepare fresh solutions for each experiment.

    • For long-term experiments, consider the stability of this compound in the chosen buffer system. The addition of a small amount of a non-ionic surfactant (e.g., Tween 80 at 0.01%) may help to prevent aggregation, but this should be tested for compatibility with the specific assay.[5]

Visualizations

Arthrofactin_Solubility_Troubleshooting start Start: Purified This compound Powder dissolve Dissolve in Organic Solvent (e.g., Methanol) start->dissolve stock_solution Clear Stock Solution dissolve->stock_solution Success issue_dissolve Issue: Powder Not Dissolving dissolve->issue_dissolve Failure dilute_aqueous Dilute into Aqueous Buffer stock_solution->dilute_aqueous troubleshoot_dissolve Troubleshoot: - Increase Vortexing - Sonicate - Increase Solvent issue_dissolve->troubleshoot_dissolve troubleshoot_dissolve->dissolve final_solution Clear Final Aqueous Solution dilute_aqueous->final_solution Success issue_precipitate Issue: Precipitate Forms dilute_aqueous->issue_precipitate Failure issue_aggregation Issue: Cloudiness/ Aggregation final_solution->issue_aggregation end Experiment Ready final_solution->end troubleshoot_precipitate Troubleshoot: - Check Buffer pH - Lower Concentration - Minimize Organic Solvent issue_precipitate->troubleshoot_precipitate troubleshoot_precipitate->dilute_aqueous troubleshoot_aggregation Troubleshoot: - Sonicate Before Use - Prepare Fresh - Consider Surfactant issue_aggregation->troubleshoot_aggregation troubleshoot_aggregation->final_solution

Caption: Troubleshooting workflow for this compound solubility.

Arthrofactin_Signaling_Pathway Arthrofactin_monomer This compound (Monomer) Receptor Membrane Receptor Arthrofactin_monomer->Receptor Binds Arthrofactin_micelle This compound (Micelle) Membrane_disruption Membrane Disruption Arthrofactin_micelle->Membrane_disruption Induces Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Ion_Leakage Ion Leakage Membrane_disruption->Ion_Leakage Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Cell_Lysis Cell Lysis Ion_Leakage->Cell_Lysis

Caption: Hypothetical signaling pathways of this compound.

References

Technical Support Center: Enhancing the Biological Activity of Arthrofactin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the biological activity of Arthrofactin through formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a potent cyclic lipopeptide biosurfactant produced by Pseudomonas species.[1] Its amphiphilic nature, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, allows it to effectively reduce surface and interfacial tension.[1][2] The primary biological activities of this compound include:

  • Surfactant Activity: It can lower the surface tension of water to as low as 24 mN/m, making it one of the most effective biosurfactants known.[2]

  • Anti-Biofilm Activity: this compound can inhibit the initial attachment of bacteria to surfaces, a critical step in biofilm formation.[1]

  • Swarming Motility: It plays an essential role in the swarming behavior of the producing microorganisms.[1]

Q2: Why is formulation important for enhancing this compound's activity?

Formulation is crucial for overcoming the inherent limitations of lipopeptides like this compound, such as poor solubility at neutral or acidic pH and potential for aggregation.[3] Encapsulating this compound in nanoformulations can:

  • Improve Solubility and Stability: Protect the molecule from degradation and increase its bioavailability.[4]

  • Enhance Delivery to Target Sites: Facilitate penetration through biological barriers and localization at the site of action.[5]

  • Increase Efficacy: By increasing the local concentration and interaction with target cells, the antimicrobial and anti-biofilm activity can be significantly enhanced.[6]

  • Enable Controlled Release: Provide sustained biological activity over an extended period.

Q3: What are some common formulation strategies for lipopeptide biosurfactants like this compound?

Several nanoformulation strategies can be adapted to enhance the biological activity of this compound:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Liposomes can improve the delivery and penetration of this compound.[4]

  • Micelles: Self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell. Polymeric micelles are particularly useful for encapsulating hydrophobic molecules like the fatty acid tail of this compound.[4][5]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can offer high drug loading and controlled release.[4][5]

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of this compound.[4]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound During Production - Suboptimal culture medium composition (e.g., carbon/nitrogen ratio).- Inadequate aeration or agitation speed during fermentation.- Incorrect pH or temperature of the culture medium.[7]- Optimize the culture medium by testing different carbon (e.g., glucose, glycerol) and nitrogen (e.g., urea, ammonium chloride) sources.[7]- Systematically vary aeration and agitation rates in a bioreactor to find the optimal conditions for your specific strain.[8]- Maintain the pH of the medium around 7.5 for optimal production.[7]
Precipitation of this compound During Extraction and Purification - this compound has low solubility in aqueous solutions at acidic or neutral pH.[3]- The presence of salts can reduce solubility.- Perform the acid precipitation step at 4°C to facilitate recovery.- After precipitation, dissolve the crude this compound in an alkaline buffer (pH 8.0-8.5) to increase solubility.[3]- For purification, consider using organic solvents like a chloroform/methanol mixture.[9]
Inconsistent Results in Biological Activity Assays - Formation of this compound micelles above its Critical Micelle Concentration (CMC) can affect its availability and interaction with target cells.[3]- Variability in formulation characteristics (e.g., particle size, encapsulation efficiency).- Determine the CMC of your this compound preparation and perform assays at concentrations both below and above the CMC to understand its behavior. The CMC for this compound is approximately 13.5 mg/L.[1]- Thoroughly characterize your formulations for particle size, polydispersity index (PDI), and encapsulation efficiency before each experiment.- Include positive and negative controls in all assays.
Difficulty in Analyzing this compound by SDS-PAGE - The hydrophobic nature of this compound and its tendency to form micelles can interfere with its migration in standard polyacrylamide gels.[3]- Use Tricine-SDS-PAGE, which is better suited for the separation of low molecular weight and hydrophobic proteins and peptides.- Solubilize the this compound sample in ethanol prior to loading on the gel.[3]- For visualization, consider using a more sensitive stain like SYPRO Ruby, as Coomassie blue may not be effective.[3]
Low Encapsulation Efficiency in Nanoformulations - Incompatible choice of formulation components for the amphiphilic structure of this compound.- Non-optimal formulation process parameters (e.g., sonication time, homogenization pressure).- Screen different types of lipids or polymers to find the best match for this compound.- Systematically optimize the formulation process parameters. For example, in liposome preparation, vary the lipid concentration and drug-to-lipid ratio.

Quantitative Data on Lipopeptide Biosurfactant Efficacy

The following table summarizes data on the efficacy of lipopeptide biosurfactants, including this compound and the closely related Surfactin, under various conditions and in different formulations. This data can serve as a baseline for optimizing this compound's biological activity.

Lipopeptide Formulation/Condition Biological Activity Metric Result Reference
This compoundPurified compound in aqueous solutionCritical Micelle Concentration (CMC)~1.0 x 10⁻⁵ M (~13.5 mg/L)[2]
This compoundPurified compound in aqueous solutionMinimum Surface Tension24 mN/m[2]
SurfactinPurified compound in aqueous solutionCritical Micelle Concentration (CMC)~7.0 x 10⁻⁵ M[2]
Bacillus subtilis LipopeptideOptimized culture medium (40 g/L glucose, 5 g/L urea)Biosurfactant YieldUp to 4.92 g/L
Bacillus siamensis LipopeptideMineral salt medium with crude oilBiosurfactant Yield0.64 g/L[10]
Bacillus siamensis LipopeptidePurified biosurfactantSurface Tension ReductionDown to 36.1 mN/m[10]
Curcumin (as a model hydrophobic drug)Micelle formulation with ultrasoundAntibacterial Activity against S. mutans99.9% reduction[4]
Curcumin (as a model hydrophobic drug)Liposome formulationEnhanced skin penetration and antimicrobial activityQualitative improvement[4]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methods used for lipopeptide biosurfactants.[7][9]

  • Cell Removal: Centrifuge the this compound-producing culture at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Acid Precipitation: Transfer the supernatant to a clean container. Adjust the pH to 2.0 using 6 M HCl and incubate at 4°C overnight to precipitate the crude this compound.

  • Collection of Crude Lipopeptide: Centrifuge the acidified supernatant at 8,000 x g for 20 minutes. Discard the supernatant and collect the crude this compound pellet.

  • Solvent Extraction: Resuspend the pellet in a minimal volume of deionized water and add a 2:1 (v/v) mixture of chloroform and methanol. Mix vigorously and then separate the phases by centrifugation. The this compound will be in the organic phase.

  • Solvent Evaporation: Collect the organic phase and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

  • Characterization: Analyze the purified this compound using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to identify characteristic functional groups (e.g., C=O, N-H) and High-Performance Liquid Chromatography (HPLC) for purity assessment.[10][11]

Protocol 2: Formulation of this compound-Loaded Liposomes

This is a general protocol for preparing liposomes that can be adapted for this compound.

  • Lipid Film Hydration: Dissolve the chosen lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using HPLC.

Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of formulated this compound to inhibit biofilm formation.

  • Preparation of Bacterial Inoculum: Grow the target bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to wells containing different concentrations of free this compound and formulated this compound. Include wells with untreated bacteria as a positive control for biofilm formation and wells with sterile medium as a negative control.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without agitation.

  • Washing: Carefully discard the medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Discard the crystal violet solution and wash the wells with water. Allow the plate to air dry. Add 200 µL of 30% (v/v) acetic acid or ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. A lower absorbance indicates greater inhibition of biofilm formation.

Signaling Pathways and Experimental Workflows

Arthrofactin_Anti_Biofilm_Mechanism This compound This compound Formulation BacterialCell Bacterial Cell Surface This compound->BacterialCell Disrupts membrane Surface Abiotic Surface This compound->Surface Coats surface QS_Signal Quorum Sensing (e.g., AI-2) This compound->QS_Signal Downregulates Adhesion Initial Adhesion This compound->Adhesion INHIBITS EPS EPS Production (e.g., icaADBC) This compound->EPS INHIBITS BacterialCell->Adhesion Surface->Adhesion QS_Signal->EPS Upregulates Biofilm Mature Biofilm Formation Adhesion->Biofilm EPS->Biofilm Matrix component

Caption: Proposed mechanism of this compound's anti-biofilm activity.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Biological Evaluation Production This compound Production Extraction Extraction & Purification Production->Extraction Formulation Nanoformulation (e.g., Liposomes) Extraction->Formulation BioChem Biochemical (HPLC, FTIR) Extraction->BioChem PhysChem Physicochemical (Size, Zeta, EE%) Formulation->PhysChem SurfaceActivity Surface Activity (Tensiometry) Formulation->SurfaceActivity AntiBiofilm Anti-Biofilm Assay (Crystal Violet) Formulation->AntiBiofilm Antimicrobial Antimicrobial Assay (MIC/MBC) Formulation->Antimicrobial

Caption: Experimental workflow for formulation and evaluation.

References

Validation & Comparative

Arthrofactin vs. Surfactin: A Comparative Guide to Surface Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of microbial surfactants, Arthrofactin and Surfactin stand out for their potent surface-active properties. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate biosurfactant for their specific applications.

At a Glance: Key Performance Indicators

PropertyThis compoundSurfactin
Minimum Surface Tension 24 mN/m[1][2][3]~27 mN/m[4][5][6]
Critical Micelle Concentration (CMC) 1.0 x 10⁻⁵ M[1][2]~7.0 x 10⁻⁵ M (or 20 µM)[1][2][5]
Producing Microorganism Pseudomonas sp. MIS38 (initially identified as Arthrobacter sp.)Bacillus subtilis
Effectiveness Considered one of the most effective lipopeptide biosurfactants, reportedly five to seven times more effective than Surfactin.[1][2]A highly effective and widely studied biosurfactant.

In-Depth Analysis of Surface Activity

This compound consistently demonstrates a lower minimum surface tension, indicating a greater capacity to reduce the surface tension of water.[1][2][3] Furthermore, its significantly lower critical micelle concentration (CMC) signifies that it is more efficient, requiring a lower concentration to form micelles and exert its maximum surface activity.[1][2]

The stability of these biosurfactants under varying environmental conditions is a critical factor for many applications. While comprehensive comparative studies are limited, research on Surfactin has shown that its surface activity is stable over a broad range of pH and temperatures, though extreme acidic conditions can lead to precipitation.

Experimental Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols for measuring surface activity are essential.

Surface Tension Measurement: Du Noüy Ring Method

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.

Protocol:

  • Calibration:

    • Clean the platinum ring with a solvent (e.g., ethanol) and then rinse thoroughly with distilled water. Flame the ring to remove any residual organic contaminants.

    • Hang the ring on the tensiometer hook.

    • Place a known calibration weight on the ring.

    • Adjust the tensiometer dial until the pointer aligns with the reference mark.

    • The reading on the dial should correspond to the known weight. Adjust the torsion arm if necessary.

  • Measurement:

    • Place the biosurfactant solution in a clean, flat-bottomed sample vessel.

    • Lower the ring until it is fully submerged in the solution.

    • Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface.

    • Record the maximum force exerted on the ring just before it detaches from the surface.

    • This force is then used to calculate the surface tension, applying necessary correction factors.

Critical Micelle Concentration (CMC) Determination: Dye Solubilization Method

This technique relies on the principle that a water-insoluble dye will become solubilized within the hydrophobic core of micelles once they are formed.

Protocol:

  • Preparation:

    • Prepare a stock solution of a hydrophobic dye, such as Rhodamine B, in an appropriate solvent.

    • Prepare a series of aqueous solutions with varying concentrations of the biosurfactant (this compound or Surfactin).

  • Procedure:

    • Add a small, constant amount of the dye stock solution to each of the biosurfactant solutions.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the maximum absorbance wavelength of the dye using a spectrophotometer.

  • Data Analysis:

    • Plot the absorbance as a function of the biosurfactant concentration.

    • Below the CMC, the absorbance will be low and relatively constant.

    • Above the CMC, as the dye is solubilized in the micelles, the absorbance will increase sharply.

    • The CMC is determined as the concentration at the intersection of the two linear portions of the graph.

Biosynthesis and Regulation: A Comparative Overview

The production of both this compound and Surfactin is governed by complex regulatory networks. Understanding these pathways is crucial for optimizing their production.

This compound Biosynthesis Regulation

The biosynthesis of this compound in Pseudomonas sp. MIS38 is primarily controlled by the GacA/GacS two-component system , a global regulator of secondary metabolite production in many Pseudomonas species. The core of the biosynthetic machinery is the This compound synthetase gene cluster (arf) , which includes the genes arfA, arfB, and arfC. Additionally, genes such as arfD and arfE are involved in the transport of this compound, while other genes like arfF, htpG, and spoT also play regulatory roles.

Arthrofactin_Regulation GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation (Signal Transduction) Downstream_Regulators Downstream Transcriptional Regulators GacA->Downstream_Regulators Activates arf_operon arfA, arfB, arfC (this compound Synthetase) Downstream_Regulators->arf_operon Induces Transcription This compound This compound arf_operon->this compound Biosynthesis

Caption: GacA/GacS signaling cascade for this compound production.

Surfactin Biosynthesis Regulation

The production of Surfactin in Bacillus subtilis is regulated by a well-characterized quorum sensing system. The key biosynthetic genes are located in the srfA operon . The expression of this operon is controlled by the phosphorylated response regulator ComA . The activation of ComA is, in turn, dependent on the concentration of the signaling peptide ComX , which is part of a cell-density dependent communication system.

Surfactin_Regulation ComX ComX (Signaling Peptide) ComP ComP (Sensor Kinase) ComX->ComP Activates ComA ComA (Response Regulator) ComP->ComA Phosphorylates srfA_operon srfA operon (Surfactin Synthetase) ComA->srfA_operon Induces Transcription Surfactin Surfactin srfA_operon->Surfactin Biosynthesis

Caption: Quorum sensing regulation of Surfactin biosynthesis.

Conclusion

Both this compound and Surfactin are powerful biosurfactants with significant potential in various scientific and industrial applications. This compound exhibits superior surface activity in terms of both efficiency (lower CMC) and effectiveness (lower minimum surface tension). However, Surfactin has been more extensively studied, and its production and regulation are better understood. The choice between these two biosurfactants will ultimately depend on the specific requirements of the application, including the desired level of surface activity, the environmental conditions, and the feasibility of production. This guide provides the foundational data and experimental context to inform that decision.

References

A Comparative Analysis of the Antimicrobial Spectrum of Arthrofactin and Other Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, lipopeptides produced by various microorganisms have emerged as a promising class of compounds. Their unique structure, consisting of a lipid tail linked to a peptide chain, grants them potent surface-active and biological properties. This guide provides a comparative analysis of the antimicrobial spectrum of Arthrofactin, a powerful biosurfactant, with other well-studied lipopeptides, namely Surfactin and Fengycin. This comparison is based on available experimental data to aid researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

In contrast, the antimicrobial spectra of Surfactin and Fengycin, primarily produced by Bacillus species, are more extensively documented. Surfactin generally exhibits strong antibacterial activity, particularly against Gram-positive bacteria, while Fengycin is predominantly known for its potent antifungal activity, especially against filamentous fungi.[4][5] This guide presents a compilation of available MIC data for Surfactin and Fengycin to facilitate a comparative understanding of their antimicrobial efficacy.

Data Presentation: Antimicrobial Spectrum of Lipopeptides

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Surfactin and Fengycin against a range of bacteria and fungi, as reported in various studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Antibacterial Spectrum of Surfactin

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923512[6]
Staphylococcus aureus (MRSA)SA 452512[6]
Streptococcus species (clinical)-2 - 10[7]
Bacillus subtilis->100,000[8]
Escherichia coli->100,000[8]
Pseudomonas aeruginosa->100,000[8]

Table 2: Antifungal Spectrum of Fengycin and Surfactin-like Lipopeptides

Fungal SpeciesStrainLipopeptideMIC (µg/mL)Reference
Candida species (pathogenic)-Surfactin-like12 - 35[7]
Filamentous fungi (pathogenic)-Surfactin-like12 - 35[7]

Note on this compound Data: Extensive literature searches did not yield publicly available, comprehensive MIC data for this compound against a broad spectrum of bacteria and fungi. While its potent surfactant activity is well-established, quantitative data on its direct antimicrobial efficacy for a wide range of pathogens is lacking in the reviewed literature.

Mechanism of Action: A Shared Strategy of Membrane Disruption

The primary mechanism of antimicrobial action for many lipopeptides, including Surfactin, involves the disruption of the microbial cell membrane.[4] The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer of the cell membrane. This insertion leads to the formation of pores or ion channels, which disrupts the membrane integrity, causing leakage of essential cellular components and ultimately leading to cell death.

cluster_membrane Bacterial Cell Membrane cluster_lipopeptide Lipopeptide Action Phospholipid_Bilayer Phospholipid Bilayer Pore_Formation Pore_Formation Phospholipid_Bilayer->Pore_Formation Disruption Lipopeptide Lipopeptide Lipopeptide->Phospholipid_Bilayer Insertion Cell_Lysis Cell_Lysis Pore_Formation->Cell_Lysis Leads to

Caption: Proposed mechanism of action for antimicrobial lipopeptides.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily derived from broth microdilution assays, a standard method for determining the MIC of an antimicrobial agent.

Broth Microdilution Method

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the lipopeptide (e.g., Surfactin, Fengycin) is prepared in a suitable solvent at a known concentration.

2. Serial Dilutions:

  • A series of twofold dilutions of the stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing lipopeptide concentrations across the wells.

3. Inoculum Preparation:

  • The test microorganism (bacteria or fungi) is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the lipopeptide dilutions is inoculated with the standardized microbial suspension.

  • A positive control well (microorganism without lipopeptide) and a negative control well (broth only) are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, the wells are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the lipopeptide at which there is no visible growth of the microorganism.[9][10]

Start Start Prepare_Lipopeptide_Stock Prepare Lipopeptide Stock Solution Start->Prepare_Lipopeptide_Stock Serial_Dilutions Perform Serial Dilutions in 96-well Plate Prepare_Lipopeptide_Stock->Serial_Dilutions Inoculate_Plate Inoculate Plate with Microorganism Serial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Determine MIC) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This guide provides a comparative overview of the antimicrobial spectra of this compound and other prominent lipopeptides. While this compound stands out for its superior surfactant capabilities, the currently available public data on its direct antimicrobial activity is limited. In contrast, Surfactin and Fengycin have been more extensively studied for their antimicrobial properties, with Surfactin showing notable antibacterial activity and Fengycin demonstrating strong antifungal effects.

For researchers and drug development professionals, this highlights a potential area for further investigation into the direct antimicrobial properties of this compound, which could unlock its full therapeutic potential beyond its application as a biosurfactant. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies used to assess the antimicrobial efficacy of these promising compounds.

References

A Researcher's Guide to Arthrofactin Purity Validation: A UPLC-MS Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent lipopeptide biosurfactant Arthrofactin, ensuring its purity is a critical step in any experimental workflow. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

UPLC-MS: The Gold Standard for this compound Purity Analysis

UPLC-MS has emerged as the premier analytical technique for the characterization and purity assessment of lipopeptides like this compound. Its high resolution, sensitivity, and speed allow for the precise separation and identification of this compound isoforms and potential impurities, providing a level of detail that is often unattainable with other methods.

Key Advantages of UPLC-MS for this compound Analysis:
  • Superior Resolution and Speed: UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher separation efficiency and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). For lipopeptides similar to this compound, UPLC-MS can reduce analysis times by more than threefold compared to HPLC.[1][2]

  • High Sensitivity and Accurate Quantification: The coupling of UPLC with a mass spectrometer allows for highly sensitive detection, with limits of detection (LOD) and quantification (LOQ) in the low µg/mL range.[3] This is crucial for identifying and quantifying trace impurities.

  • Structural Elucidation: Mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for the structural identification of this compound isoforms and the characterization of any degradation products or contaminants.[4][5]

  • Specificity: The selectivity of both the chromatographic separation and the mass spectrometric detection makes UPLC-MS a highly specific method, minimizing the chances of co-elution and misidentification of compounds.

Comparative Analysis: UPLC-MS vs. Alternative Techniques

While UPLC-MS offers significant advantages, other techniques are also employed for the analysis of lipopeptide biosurfactants. This section provides a comparative overview.

ParameterUPLC-MSHPLC-UVThin-Layer Chromatography (TLC)
Resolution Very HighHighLow
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)Low (µg to mg)
Analysis Time Fast (typically < 10 min)Moderate (15-30 min)Slow (30-60 min)
Quantitative Accuracy HighHighSemi-quantitative to Qualitative
Identification Capability Definitive (Mass & Fragmentation)Presumptive (Retention Time)Presumptive (Rf value)
Cost HighModerateLow
Throughput HighModerateLow to Moderate

Experimental Protocols

A detailed experimental protocol for the validation of this compound purity using UPLC-MS is provided below. This protocol is based on established methods for similar lipopeptides.[1][2][6]

Sample Preparation

Proper sample preparation is critical for accurate UPLC-MS analysis. Two common methods are:

  • Direct Analysis with Methanol Dilution:

    • Centrifuge the this compound-containing solution to remove any particulate matter.

    • Dilute the supernatant with methanol to a final concentration suitable for UPLC-MS analysis (e.g., 1:1 v/v). The presence of methanol improves the recovery of lipopeptides.[2]

    • Vortex the sample and transfer it to a UPLC vial.

  • Freeze-Drying and Solvent Extraction (for complex matrices):

    • Freeze-dry the this compound sample.

    • Extract the dried residue with an organic solvent such as methanol or acetonitrile.

    • Evaporate the solvent and reconstitute the extract in a suitable solvent for UPLC-MS analysis (e.g., methanol).[1][2]

UPLC-MS Instrumentation and Conditions
  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a short run time.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for lipopeptides.

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS for fragmentation analysis of specific ions of interest.

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationships between different analytical techniques, the following diagrams are provided.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS Detection cluster_data Data Analysis start This compound Sample prep_choice Direct Dilution or Solvent Extraction start->prep_choice prepared_sample Prepared Sample in Vial prep_choice->prepared_sample autosampler Autosampler Injection prepared_sample->autosampler Inject column C18 Reversed-Phase Column autosampler->column separation Gradient Elution column->separation esi Electrospray Ionization (ESI) separation->esi Elute analyzer Mass Analyzer (Q-TOF/Orbitrap) esi->analyzer detector Detector analyzer->detector chromatogram Chromatogram Generation detector->chromatogram mass_spectra Mass Spectra Acquisition detector->mass_spectra purity_assessment Purity Assessment & Impurity Identification chromatogram->purity_assessment mass_spectra->purity_assessment

Caption: UPLC-MS workflow for this compound purity validation.

Technique_Comparison cluster_high_performance High-Performance Techniques cluster_basic Basic Screening Technique center_node This compound Purity Analysis uplc_ms UPLC-MS (High Resolution, High Sensitivity) center_node->uplc_ms Definitive Identification & Quantification hplc_uv HPLC-UV (Good Resolution, Moderate Sensitivity) center_node->hplc_uv Routine Quantification tlc TLC (Low Resolution, Low Sensitivity) center_node->tlc Preliminary Screening

Caption: Comparison of analytical techniques for this compound purity.

Conclusion

For researchers requiring high confidence in the purity and identity of their this compound samples, UPLC-MS is the recommended method. Its unparalleled resolution, sensitivity, and specificity provide a comprehensive profile of the sample, enabling accurate purity assessment and the identification of any contaminants. While other techniques like HPLC-UV and TLC have their applications, particularly for routine analysis and preliminary screening, they do not offer the same level of detail and certainty as UPLC-MS. The adoption of a robust UPLC-MS workflow will ultimately lead to more reliable and reproducible experimental outcomes in the research and development of this compound-based products.

References

A Comparative Analysis of Arthrofactin and Triton X-100: A Biosurfactant Versus a Synthetic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of surfactant is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of Arthrofactin, a potent lipopeptide biosurfactant, and Triton X-100, a widely used synthetic nonionic surfactant. We will delve into their performance characteristics, biocompatibility, and mechanisms of action, supported by experimental data and protocols.

Executive Summary

This compound, a biosurfactant produced by Arthrobacter species, and Triton X-100, a synthetic surfactant, both exhibit excellent surface-active properties. However, they differ significantly in their chemical nature, biocompatibility, and environmental impact. While Triton X-100 has been a laboratory staple for decades, concerns over its toxicity and environmental persistence are growing. This compound presents a promising biodegradable and potentially less toxic alternative with superior performance in certain applications.

Performance Characteristics: A Quantitative Comparison

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, which is quantified by the critical micelle concentration (CMC). A lower CMC indicates a more efficient surfactant.

PropertyThis compoundTriton X-100Source(s)
Type Lipopeptide BiosurfactantSynthetic Nonionic Surfactant[1]
Critical Micelle Concentration (CMC) ~1.0 x 10⁻⁵ M0.2-0.9 mM[1][2]
Minimum Surface Tension ~24 mN/m~30 mN/m[1]
Emulsification Index (E24) Reported to be superior to Triton X-100 for various hydrocarbons.[1]Generally effective, but can be outperformed by some biosurfactants.[3]

Biocompatibility and Toxicity Profile

A crucial consideration in many research and pharmaceutical applications is the surfactant's interaction with biological systems.

AspectThis compoundTriton X-100Source(s)
Biocompatibility Generally considered to have high biocompatibility and low toxicity, characteristic of many biosurfactants.Known to permeabilize cell membranes and can be cytotoxic at concentrations near and above its CMC.[4]
Toxicity Lipopeptide biosurfactants are noted for their low toxicity.Can disrupt cell membrane integrity, leading to cell lysis.[4][5] Its degradation products are ecotoxic and act as endocrine disruptors.
Environmental Impact Readily biodegradable.Not readily biodegradable and its breakdown products are persistent environmental pollutants.
Regulatory Status Generally regarded as safe.Listed as a Substance of Very High Concern (SVHC) under the EU's REACH regulations.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

  • Preparation of Solutions : Prepare a stock solution of the surfactant in deionized water. Create a dilution series from the stock solution to cover a wide range of concentrations.

  • Surface Tension Measurement : Measure the surface tension of each solution using a tensiometer, for example, with the Du Noüy ring method.

  • Data Analysis : Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[6]

Measurement of Surface Tension (Du Noüy Ring Method)

This method measures the force required to detach a platinum ring from the surface of a liquid.

  • Apparatus Setup : A tensiometer equipped with a platinum ring is used. The ring must be thoroughly cleaned and flame-dried before each measurement to remove any contaminants.

  • Measurement Procedure : The ring is immersed in the surfactant solution. The force required to pull the ring through the liquid-air interface is measured. This force is then used to calculate the surface tension.[7][8]

  • Calibration : The instrument should be calibrated with a liquid of known surface tension, such as deionized water.

Emulsification Index (E24) Measurement

The emulsification index is a measure of a surfactant's ability to form a stable emulsion.

  • Emulsion Formation : Mix equal volumes of the surfactant solution and a hydrocarbon (e.g., n-hexane, crude oil) in a test tube.

  • Vortexing : Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Incubation : Let the mixture stand for 24 hours.

  • Measurement and Calculation : After 24 hours, measure the height of the emulsified layer and the total height of the liquid column. The E24 is calculated as: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100[3]

Signaling Pathways and Mechanisms of Action

Surfactants can interact with and modulate cellular signaling pathways.

Triton X-100: Disruption of Notch Signaling

Triton X-100 is widely used to permeabilize cell membranes for the introduction of various molecules. However, this property can also lead to the disruption of cell surface receptors, affecting signaling pathways that rely on them. One such pathway is the Notch signaling pathway, which is crucial for cell-fate decisions. Triton X-100 can damage the Notch1 receptor on the cell surface, leading to aberrant signaling.[9]

TritonX100_Notch_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage & Release TritonX100 Triton X-100 TritonX100->Notch_Receptor Damages Nucleus Nucleus NICD->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Figure 1: Disruption of Notch Signaling by Triton X-100.

This compound and Lipopeptide Biosurfactants: Quorum Sensing and Apoptosis Induction

Lipopeptide biosurfactants like this compound play a significant role in microbial communication, particularly in quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. This is crucial for processes like biofilm formation.[6]

Furthermore, lipopeptides have been shown to induce apoptosis in cancer cells through pathways involving the generation of reactive oxygen species (ROS) and the activation of caspases, highlighting their therapeutic potential.[10]

Arthrofactin_Signaling cluster_bacterial_communication Bacterial Quorum Sensing cluster_apoptosis Apoptosis Induction in Cancer Cells Arthrofactin_QS This compound QS_Signal Quorum Sensing Signal Molecule Arthrofactin_QS->QS_Signal Modulates Receptor Bacterial Receptor QS_Signal->Receptor Binds Gene_Reg Gene Regulation (e.g., Biofilm Formation) Receptor->Gene_Reg Activates Arthrofactin_Apoptosis This compound ROS Increased ROS Arthrofactin_Apoptosis->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Signaling roles of this compound.

Conclusion

The choice between this compound and Triton X-100 depends heavily on the specific application. For routine laboratory procedures where biocompatibility and environmental impact are not primary concerns, Triton X-100 remains a cost-effective option. However, for applications in drug development, cell culture, and environmental remediation, the superior biocompatibility, biodegradability, and in some cases, higher efficacy of this compound make it a compelling alternative. As the scientific community moves towards more sustainable and biologically compatible materials, biosurfactants like this compound are poised to play an increasingly important role.

References

Efficacy of Arthrofactin compared to other biosurfactants in oil displacement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Arthrofactin in Oil Displacement

In the ongoing quest for more efficient and environmentally benign enhanced oil recovery (EOR) methods, biosurfactants have emerged as a promising alternative to their synthetic counterparts. Among these, this compound, a potent lipopeptide biosurfactant, is gaining attention for its exceptional capacity to reduce interfacial tension and mobilize trapped oil. This guide provides a comparative analysis of this compound's efficacy in oil displacement against other well-known biosurfactants, supported by available experimental data and detailed methodologies.

Performance in Oil Displacement: A Comparative Overview

This compound, produced by Pseudomonas sp. MIS38, has demonstrated superior surface activity, a key indicator of its potential in EOR.[1] While direct, extensive comparative studies featuring this compound against a wide range of other biosurfactants under identical conditions are limited, existing research highlights its remarkable capabilities.

One of the most notable findings indicates that this compound is the most effective cyclic lipopeptide biosurfactant reported to date, capable of reducing the surface tension of water from 72 to 24 mN/m.[1] This significant reduction in surface tension is a critical factor in lowering the interfacial tension between oil and water, thereby facilitating the displacement of oil trapped in reservoir rock pores.[2][3]

For context, a comparison of the oil displacement efficiency of various biosurfactants is presented below. It is important to note that the reported values can vary based on the specific experimental conditions, such as temperature, salinity, pH, and the type of oil and porous media used.

BiosurfactantProducing MicroorganismAdditional Oil Recovery (%)Reference
This compound Pseudomonas sp. MIS38Data not available in direct comparative studies, but noted for superior surface tension reduction.[1]
Surfactin Bacillus subtilis15.43% (at 200 ppm)[4]
Rhamnolipid Pseudomonas aeruginosa15.47% (at 200 ppm)[4]
Sophorolipids Candida bombicola27.27% of residual oil
Lichenysin Bacillus licheniformis6-24% (depending on hydrocarbon mixture)[5]

Note: The oil recovery percentages listed are from different studies and may not be directly comparable due to variations in experimental setups. However, they provide a general indication of the efficacy of these biosurfactants.

The Mechanism of Biosurfactant-Mediated Oil Displacement

The primary mechanism by which biosurfactants like this compound enhance oil recovery is through the reduction of interfacial tension (IFT) between the oil and the displacing fluid (typically water or brine). This process can be visualized as a series of steps:

OilDisplacement cluster_0 Initial State cluster_1 Biosurfactant Injection cluster_2 Interfacial Action cluster_3 Oil Mobilization & Recovery Trapped Oil Oil trapped in porous rock matrix Biosurfactant This compound solution injected into reservoir IFT_Reduction This compound molecules accumulate at oil-water interface Biosurfactant->IFT_Reduction Adsorption Wettability_Alteration Rock surface wettability altered from oil-wet to water-wet IFT_Reduction->Wettability_Alteration Oil_Mobilization Reduced capillary forces allow oil droplets to mobilize Wettability_Alteration->Oil_Mobilization Lowered IFT Oil_Bank Mobilized oil forms a continuous bank ahead of the injection fluid Oil_Mobilization->Oil_Bank Enhanced_Recovery Increased oil production at the wellbore Oil_Bank->Enhanced_Recovery Displacement

Caption: Mechanism of this compound in Enhanced Oil Recovery.

Experimental Protocols for Evaluating Oil Displacement Efficacy

To ensure objective and reproducible comparisons of biosurfactant performance, standardized experimental protocols are crucial. The following are detailed methodologies for two key experiments commonly used in this field.

Oil Spreading Assay

This is a rapid and simple method to qualitatively and semi-quantitatively assess the surface activity of a biosurfactant.[6][7][8][9][10]

Workflow:

OilSpreadingAssay A 1. Add 40 mL of distilled water to a Petri dish. B 2. Gently add 10 µL of crude oil to the center of the water surface to form a thin, uniform oil layer. A->B C 3. Carefully place 10 µL of the biosurfactant solution (e.g., this compound) onto the center of the oil layer. B->C D 4. Observe the displacement of the oil and the formation of a clear zone. C->D E 5. Measure the diameter of the clear zone. A larger diameter indicates higher surface activity. D->E

References

A Comparative Structural Analysis of Arthrofactin, Iturin, and Fengycin Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structural distinctions and analytical methodologies for three prominent families of cyclic lipopeptides.

This guide provides a comprehensive structural comparison of three families of bioactive cyclic lipopeptides: Arthrofactin, Iturin, and Fengycin. These microbial secondary metabolites, primarily produced by Pseudomonas and Bacillus species, have garnered significant interest in the scientific community for their potent antimicrobial, surfactant, and therapeutic properties. Understanding their distinct structural features is paramount for elucidating their mechanisms of action and for guiding rational drug design and development.

Structural Overview

This compound, Iturin, and Fengycin are all cyclic lipopeptides, characterized by a fatty acid tail linked to a peptide ring. However, they exhibit significant variations in the size of the peptide ring, the nature of the fatty acid linkage, the amino acid composition, and the length of the lipid moiety. These structural differences fundamentally dictate their biological activities and physicochemical properties.

This compound , produced by Pseudomonas species, is a cyclic lipoundecapeptide, meaning its peptide ring is composed of eleven amino acids.[1] A key feature of its structure is the cyclization, which is achieved through an ester bond. The fatty acid component is a β-hydroxy fatty acid.[1]

Iturin , a product of various Bacillus species, is a smaller cyclic lipoheptapeptide, with a seven-amino-acid ring.[2][3][4][5] A distinguishing characteristic of the Iturin family is the presence of a β-amino fatty acid, which can range in length from 14 to 17 carbons.[2][5][6] The Iturin family is diverse, encompassing several members like Iturin A, C, D, and E, as well as bacillomycins and mycosubtilin, all of which present variations in their amino acid sequences.[7][8] For instance, the archetypal Iturin A has the amino acid sequence Asn-Tyr-Asn-Gln-Pro-Asn-Ser.[2][6]

Fengycin , also synthesized by Bacillus species, is a cyclic lipodecapeptide, featuring a ten-amino-acid ring.[4][9][10] Similar to this compound, it possesses a β-hydroxy fatty acid, with a chain length varying from 14 to 19 carbons.[4][9][10] Fengycins are characterized by a lactone ring structure, formed by an ester linkage.[10][11][12] Isoforms such as Fengycin A, B, and C exist, distinguished by amino acid substitutions at specific positions within the peptide ring.[9][11][13][14]

Quantitative Structural Comparison

The following table summarizes the key quantitative structural parameters of this compound, Iturin, and Fengycin.

FeatureThis compoundIturin FamilyFengycin Family
Producing Genera PseudomonasBacillus[2][5]Bacillus[4][9]
Peptide Ring Size 11 amino acids7 amino acids[2][3][4][5]10 amino acids[4][9][10]
Fatty Acid Type β-hydroxy fatty acid[1]β-amino fatty acid[2][6]β-hydroxy fatty acid[9][10][12]
Fatty Acid Chain Length VariableC14 - C17[2][4][5][6]C14 - C19[4][9][10]
Cyclization Ester bondPeptide bondLactone (ester) bond[10][11][12]
Notable Isoforms -Iturin A, C, D, E, Bacillomycins, Mycosubtilin[7][8][15]Fengycin A, B, C, S[9][11][13][14]

Structural Relationship Diagram

The following diagram illustrates the core structural differences between this compound, Iturin, and Fengycin.

Lipopeptide_Comparison Structural Comparison of Lipopeptides cluster_this compound This compound cluster_iturin Iturin Family cluster_fengycin Fengycin Family cluster_shared Shared Feature This compound This compound 11 Amino Acids β-hydroxy Fatty Acid Ester Bond Cyclization Iturin Iturin 7 Amino Acids β-amino Fatty Acid Peptide Bond Cyclization This compound->Iturin Different Peptide Size, FA Type & Cyclization Fengycin Fengycin 10 Amino Acids β-hydroxy Fatty Acid Lactone (Ester) Bond This compound->Fengycin Share β-hydroxy FA Iturin->Fengycin Different Peptide Size & FA Linkage Shared Cyclic Lipopeptide Structure Shared->this compound Produced by Pseudomonas Shared->Iturin Produced by Bacillus Shared->Fengycin Produced by Bacillus

Caption: Core structural distinctions between this compound, Iturin, and Fengycin.

Experimental Protocols for Structural Characterization

The structural elucidation of these complex lipopeptides relies on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification
  • Protocol: The lipopeptides are typically extracted from the cell-free supernatant of microbial cultures using solid-phase extraction (SPE) or solvent extraction.[11][14] Further purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).[6][11][12][14]

  • Instrumentation: HPLC system equipped with a C18 column.[6]

  • Mobile Phase Example for Iturin A: A gradient of 10 mmol/L ammonium acetate and acetonitrile.[6]

Mass Spectrometry for Molecular Weight and Sequencing
  • Protocol: Mass spectrometry (MS) is crucial for determining the molecular weight of the lipopeptides and for sequencing the peptide chain. Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed.[9][11][12][16] Tandem MS (MS/MS) experiments are performed to fragment the peptide backbone and deduce the amino acid sequence.[12][17]

  • Instrumentation: MALDI-TOF mass spectrometer, LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure
  • Protocol: NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of individual atoms and is instrumental in determining the three-dimensional structure of the lipopeptides in solution.[9] Techniques like COSY, HMBC, and NOESY are used to establish through-bond and through-space correlations.[18]

  • Instrumentation: High-field NMR spectrometer.

Amino Acid Analysis
  • Protocol: To confirm the amino acid composition and determine the stereochemistry (D or L configuration) of the amino acids, the purified lipopeptide is hydrolyzed, and the resulting amino acids are analyzed by gas chromatography (GC) or HPLC after derivatization.[18]

  • Instrumentation: Gas chromatograph or HPLC system.

This guide provides a foundational understanding of the structural diversity among this compound, Iturin, and Fengycin. The provided experimental outlines offer a starting point for researchers aiming to isolate and characterize these or similar lipopeptides. A thorough structural characterization is the cornerstone for unlocking their full therapeutic and biotechnological potential.

References

Arthrofactin vs. Surfactin: A Comparative Analysis of Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficiency of biosurfactants is paramount. This guide provides a detailed comparison of the critical micelle concentration (CMC) of two potent lipopeptide biosurfactants, Arthrofactin and Surfactin, supported by experimental data and methodologies.

This compound and Surfactin are both powerful biosurfactants produced by bacteria, known for their ability to reduce surface and interfacial tension. The critical micelle concentration is a key indicator of a surfactant's efficiency; a lower CMC signifies that less surfactant is required to form micelles and achieve significant surface activity. This guide delves into the quantitative differences in CMC between this compound and Surfactin, outlines the experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative Comparison of CMC

Experimental data reveals a significant difference in the efficiency of this compound and Surfactin in forming micelles. This compound exhibits a considerably lower CMC, indicating its higher efficiency as a surfactant.

FeatureThis compoundSurfactinReference
Critical Micelle Concentration (CMC) ~1.0 x 10-5 M~7.0 x 10-5 M[1][2]
Molecular Weight ~1354.6 g/mol ~1036.3 g/mol [3][4]

Table 1: Comparison of the Critical Micelle Concentration and Molecular Weight of this compound and Surfactin.

The data clearly indicates that this compound is approximately five to seven times more effective than Surfactin at reducing surface tension, as it reaches its CMC at a much lower concentration[1][2].

Experimental Protocol: CMC Determination by Surface Tensiometry

The determination of the critical micelle concentration is crucial for characterizing and comparing surfactants. The surface tension method is a widely used and reliable technique.

Objective: To determine the CMC of a lipopeptide biosurfactant by measuring the surface tension of its solutions at varying concentrations.

Materials:

  • Purified lipopeptide biosurfactant (this compound or Surfactin)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Glassware cleaned with chromic acid and thoroughly rinsed with high-purity water

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the dry, purified biosurfactant.

    • Dissolve the biosurfactant in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Dilutions:

    • Perform a series of dilutions of the stock solution with high-purity water to obtain a range of concentrations. The concentration range should span below and above the expected CMC.

    • For a typical measurement, at least 10-15 different concentrations are recommended.

  • Tensiometer Calibration and Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a known surface tension of approximately 72.8 mN/m at 20°C.

    • Measure the surface tension of the pure solvent (water) as a baseline.

    • Begin measurements with the most dilute biosurfactant solution and proceed to increasingly concentrated solutions. This minimizes potential contamination from more concentrated samples.

    • For each concentration, allow the solution to equilibrate before taking a measurement.

    • Record the surface tension value for each concentration. It is advisable to perform multiple readings for each sample and calculate the average to ensure accuracy.

  • Data Analysis:

    • Plot the surface tension values (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting graph will typically show two distinct linear regions. The first region will have a steep negative slope, where the surface tension decreases as the surfactant concentration increases.

    • The second region, at higher concentrations, will have a slope close to zero, indicating that the surface has become saturated with surfactant monomers and micelles have formed in the bulk solution.

    • The CMC is determined from the intersection of the two lines of best fit drawn through these two regions.

Experimental Workflow for CMC Determination

The following diagram illustrates the key steps involved in determining the Critical Micelle Concentration using the surface tension method.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Biosurfactant B Create a Series of Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Intersection of Two Linear Regions E->F G Determine CMC F->G

CMC Determination Workflow by Tensiometry

Factors Influencing CMC

It is important for researchers to consider that the CMC of a biosurfactant can be influenced by several environmental factors, including:

  • Temperature: Changes in temperature can affect the solubility of the surfactant and the thermodynamics of micellization.

  • pH: The ionization state of the hydrophilic head group of the lipopeptide can be altered by pH, which in turn affects the CMC.

  • Ionic Strength: The presence of salts in the solution can shield the electrostatic repulsion between charged head groups, often leading to a lower CMC.

Therefore, it is crucial to control and report these parameters when conducting and comparing CMC determination experiments.

References

Unraveling the Action of Arthrofactin: A Comparative Analysis of Lipopeptide Biosurfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular mechanisms of Arthrofactin, a potent lipopeptide biosurfactant, reveals key differences and similarities when compared to other well-known compounds in its class. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to illuminate the structure-function relationships that govern the activity of these powerful biomolecules.

This compound, a cyclic lipoundecapeptide originally isolated from Arthrobacter sp. and later identified as a product of Pseudomonas sp., has garnered significant interest for its exceptional surfactant properties. Its ability to lower surface tension and its critical micelle concentration surpass that of Surfactin, a widely studied lipopeptide from Bacillus subtilis. This guide explores the mechanisms of action of this compound in comparison to Surfactin and other related compounds like Amphisin and Viscosin, focusing on their interactions with cell membranes and their roles in microbial signaling.

Mechanism of Action: Beyond Membrane Disruption

The primary mechanism of action for lipopeptide biosurfactants is the disruption of biological membranes, leading to increased permeability and eventual cell lysis. However, the nuances of these interactions vary significantly between different compounds, influencing their specific activities and potential applications.

This compound and the Amphisin Family: this compound belongs to the Amphisin group of lipopeptides, characterized by an 11-amino acid peptide ring. While exhibiting high affinity for cell membranes, studies suggest this compound has a moderate tendency to incorporate into the lipid bilayer and may not cause disruption at lower concentrations. This indicates a more complex mechanism than simple pore formation, potentially involving alterations in membrane fluidity and the function of membrane-embedded proteins.

Surfactin's Multi-faceted Approach: In contrast, Surfactin's interaction with membranes is more extensively characterized. At lower concentrations, it inserts into the lipid bilayer, causing localized disorder and the formation of transient pores. As the concentration increases, Surfactin exhibits a detergent-like effect, leading to the complete solubilization of the membrane. This concentration-dependent activity underscores the importance of dosage in determining its biological effect.

Viscosin's Unique Target: Viscosin, another cyclic lipopeptide from Pseudomonas, demonstrates a distinct mechanism. While it does interact with and permeabilize cell membranes, recent studies have shown that it can also interfere with cell wall synthesis in bacteria like Streptococcus pneumoniae. This dual-action mechanism highlights the diverse evolutionary strategies employed by microorganisms to produce effective antimicrobial agents.

Comparative Data on Lipopeptide Performance

To facilitate a clear comparison, the following table summarizes key quantitative data for this compound and Surfactin.

PropertyThis compoundSurfactinReference
Critical Micelle Concentration (CMC) 1.0 x 10⁻⁵ M7.0 x 10⁻⁵ M[1][2]
Minimum Surface Tension 24 mN/m~27 mN/m[1][2][3]
Molecular Weight ~1355 Da~1036 Da[3]
Producing Microorganism Pseudomonas sp. (originally Arthrobacter sp.)Bacillus subtilis[1][4]

Signaling and Quorum Sensing: A Tale of Two Molecules

Beyond their direct antimicrobial activities, lipopeptides can also function as signaling molecules, playing a crucial role in microbial communication and behavior.

Surfactin as a Quorum Sensing Signal: The role of Surfactin in quorum sensing within Bacillus subtilis populations is well-established. It acts as an extracellular signaling molecule that, at sufficient concentrations, triggers a cascade of gene expression, leading to coordinated behaviors such as biofilm formation and sporulation.

The Signaling Role of the Amphisin Family: For this compound and other members of the Amphisin family, their involvement in signaling is an active area of research. Studies on Amphisin have shown that its production is regulated by the GacS/GacA two-component system in Pseudomonas, which is a key global regulator of secondary metabolite production and virulence. This suggests that this compound may also play a role in the intricate signaling networks of its producing organism.

Visualizing the Mechanisms

To better understand the complex processes described, the following diagrams illustrate the proposed mechanisms of action and the experimental workflows used to study them.

Membrane_Interaction cluster_this compound This compound cluster_surfactin Surfactin cluster_viscosin Viscosin A1 High Membrane Affinity A2 Moderate Incorporation A1->A2 A3 Altered Fluidity & Protein Function A2->A3 S1 Low Concentration S2 Pore Formation S1->S2 S3 High Concentration S4 Detergent-like Solubilization S3->S4 V1 Membrane Permeabilization V2 Inhibition of Cell Wall Synthesis V1->V2

Caption: Comparative mechanisms of membrane interaction for this compound, Surfactin, and Viscosin.

Experimental_Workflow cluster_membrane Membrane Interaction Studies cluster_signaling Signaling Pathway Analysis M1 Liposome Preparation M2 Liposome Leakage Assay (e.g., Calcein, Carboxyfluorescein) M1->M2 M3 Atomic Force Microscopy (AFM) (Visualize membrane disruption) M1->M3 M4 Isothermal Titration Calorimetry (ITC) (Thermodynamics of binding) M1->M4 M5 FTIR Spectroscopy (Lipid order and peptide conformation) M1->M5 S1 Reporter Gene Assays (e.g., lux, gfp) S2 Transcriptomics (RNA-Seq) S1->S2 S3 Mutant Analysis (e.g., knockout of regulatory genes) S1->S3

Caption: Common experimental workflows for investigating lipopeptide mechanism of action.

Detailed Experimental Protocols

A comprehensive understanding of the mechanisms of action requires robust experimental methodologies. Below are detailed protocols for key experiments cited in the study of lipopeptide biosurfactants.

Liposome Leakage Assay

This assay is fundamental for assessing the membrane-permeabilizing activity of lipopeptides.

1. Liposome Preparation:

  • A lipid mixture (e.g., POPC/POPG 3:1 molar ratio) is dissolved in chloroform.

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

  • The film is hydrated with a buffer containing a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.

  • The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs).

  • Untrapped dye is removed by size-exclusion chromatography.

2. Leakage Measurement:

  • The fluorescence of the liposome suspension is monitored over time using a spectrofluorometer.

  • The lipopeptide of interest is added to the liposome suspension.

  • Disruption of the liposome membrane by the lipopeptide leads to the release of the fluorescent dye, resulting in its dequenching and an increase in fluorescence intensity.

  • The percentage of leakage is calculated relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption

AFM provides a powerful tool for directly observing the morphological changes in lipid bilayers upon interaction with lipopeptides.

1. Supported Lipid Bilayer (SLB) Formation:

  • A freshly cleaved mica surface is used as the substrate.

  • Small unilamellar vesicles (SUVs) are prepared as described above.

  • The SUV suspension is deposited onto the mica surface, where the vesicles rupture and fuse to form a continuous lipid bilayer.

2. AFM Imaging:

  • The SLB is imaged in a liquid cell under buffer conditions.

  • A baseline image of the intact bilayer is acquired.

  • The lipopeptide solution is injected into the liquid cell.

  • Time-lapse imaging is performed to visualize the dynamic process of membrane disruption, including pore formation, membrane thinning, and bilayer dissolution.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC measures the heat changes associated with the binding of a lipopeptide to a lipid membrane, providing quantitative information about the thermodynamics of the interaction.

1. Sample Preparation:

  • A solution of large unilamellar vesicles (LUVs) is prepared and placed in the sample cell of the calorimeter.

  • A solution of the lipopeptide is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

2. Titration:

  • Small aliquots of the lipopeptide solution are injected into the LUV solution.

  • The heat released or absorbed during each injection is measured.

3. Data Analysis:

  • The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

The study of this compound and its counterparts reveals a fascinating diversity in the molecular strategies employed by lipopeptide biosurfactants. While membrane disruption remains a central theme, the subtleties of these interactions, coupled with their emerging roles in cell signaling, present a rich field for future research. A deeper understanding of these mechanisms is paramount for the rational design of novel antimicrobial agents and for harnessing the full potential of these remarkable biomolecules in various biotechnological and therapeutic applications.

References

A Comparative Guide to Arthrofactin Quantification: HPLC/UPLC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Arthrofactin, a potent cyclic lipopeptide biosurfactant, is critical for various applications, from assessing its production yield to determining its therapeutic potential. This guide provides a comparative overview of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography/Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the experimental protocols and presents a summary of quantitative performance data to aid in the selection of the most suitable method for specific research needs.

Method Comparison at a Glance

The choice between HPLC/UPLC-MS and qNMR for this compound quantification depends on several factors, including the required sensitivity, sample matrix complexity, and the need for absolute versus relative quantification.

FeatureHPLC/UPLC-MSqNMR
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sensitivity High (ng/mL to µg/mL)Moderate to low (µg/mL to mg/mL)
Selectivity High, especially with tandem MS (MS/MS)High, based on unique nuclear magnetic environments
Quantification Relative (requires a calibration curve with a reference standard)Absolute (can be performed without a specific this compound standard)
Sample Throughput High, especially with UPLCLower
Instrumentation Widely availableSpecialized instrumentation and expertise required
Sample Preparation Often requires extraction and purificationCan be simpler, but requires high purity solvent

Quantitative Performance Data

ParameterHPLC System 1 (UV detection at 210 nm)HPLC System 2 (UV detection 200-400 nm)UPLC-MS System 3 (TIC detection)
Linearity Range (mg/L) 7.81 - 5007.81 - 5007.81 - 125
LOD (mg/L) 3.913.910.98
LOQ (mg/L) 7.817.813.91
Correlation Coefficient (R²) > 0.99> 0.99> 0.99

Note: This data is for Surfactin and Pseudofactin and should be considered as an estimate for this compound quantification. Method validation with this compound standards is essential for accurate results.

Experimental Workflows and Methodologies

I. HPLC/UPLC-MS for this compound Quantification

High-performance liquid chromatography coupled with mass spectrometry is a powerful and widely used technique for the separation, identification, and quantification of lipopeptides from complex mixtures.[2] UPLC, a more recent development, offers faster analysis times and improved resolution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Bacterial Culture Supernatant Centrifugation Centrifugation Sample->Centrifugation Precipitation Acid Precipitation Centrifugation->Precipitation Extraction Solvent Extraction Precipitation->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC/UPLC Injection Reconstitution->Injection Separation Reversed-Phase C18 Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC/UPLC-MS.

1. Sample Preparation (Acid Precipitation & Solvent Extraction): [3]

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes to remove cells.[1]

  • Adjust the pH of the supernatant to 2.0 using concentrated HCl to precipitate the lipopeptides.

  • Allow the precipitate to form overnight at 4°C.

  • Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.

  • Extract the precipitate with methanol or ethyl acetate.[1]

  • Evaporate the organic solvent to dryness under vacuum.

  • Reconstitute the dried extract in the initial mobile phase for injection.

2. Chromatographic Conditions: [1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid or TFA.[1]

  • Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, increasing to a high percentage to elute the lipopeptides. For example, a linear gradient from 30% to 100% B over 15-20 minutes.[1]

  • Flow Rate: 0.5 - 1.5 mL/min for HPLC, and 0.4 - 0.7 mL/min for UPLC.[1]

  • Column Temperature: 25-40°C.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions: [1]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for identification and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.[1]

  • Desolvation Temperature: 300-350°C.[1]

4. Quantification:

  • Prepare a series of this compound standard solutions of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

II. Quantitative NMR (qNMR) for this compound Quantification

Quantitative NMR is a primary analytical method that allows for the determination of the absolute concentration of a substance in a sample without the need for a specific reference standard of the analyte.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr Analysis cluster_data_qnmr Data Processing Sample_qnmr Purified this compound Sample Weighing Accurate Weighing Sample_qnmr->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Standard Addition of Internal Standard Dissolution->Standard Transfer Transfer to NMR Tube Standard->Transfer Acquisition 1H NMR Spectrum Acquisition Transfer->Acquisition Processing Phasing and Baseline Correction Acquisition->Processing Integration_qnmr Signal Integration Processing->Integration_qnmr Calculation Concentration Calculation Integration_qnmr->Calculation

Caption: Workflow for this compound quantification by qNMR.

1. Sample Preparation:

  • Accurately weigh a known amount of the purified this compound sample.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the this compound signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Acquire a one-dimensional proton (¹H) NMR spectrum.

  • Key Acquisition Parameters for Quantitation:

    • Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all protons between scans. This is crucial for accurate integration.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Receiver Gain: Set the receiver gain to avoid signal clipping.

3. Data Processing:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

4. Calculation:

  • The concentration of this compound can be calculated using the following formula:

Conclusion

Both HPLC/UPLC-MS and qNMR are robust methods for the quantification of this compound, each with its own set of advantages and limitations. HPLC/UPLC-MS offers superior sensitivity and is ideal for analyzing complex samples, but requires a reference standard for quantification. In contrast, qNMR provides absolute quantification without the need for a specific this compound standard, making it a valuable tool for purity assessment and the analysis of purified samples, though it is less sensitive. The choice of method should be guided by the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the availability of instrumentation and reference materials. For all quantitative studies, proper method validation is essential to ensure accurate and reliable results.

References

Benchmarking Arthrofactin's performance in specific applications against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Arthrofactin, a potent lipopeptide biosurfactant, is emerging as a superior alternative to conventional surfactants in a variety of applications. This guide provides a comprehensive comparison of this compound's performance against industry benchmarks, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, produced by Pseudomonas species, demonstrates exceptional surface activity, significantly outperforming the well-known biosurfactant surfactin and synthetic counterparts like Triton X-100 and sodium dodecyl sulfate.[1][2] Its ability to lower surface and interfacial tension with high efficiency makes it a compelling candidate for applications ranging from environmental remediation to enhanced oil recovery.

Superior Performance in Key Applications

This compound's effectiveness stems from its low critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates a more efficient surfactant.

SurfactantCritical Micelle Concentration (CMC)Minimum Surface Tension
This compound ~1.0 x 10⁻⁵ M 24 mN/m
Surfactin~7.0 x 10⁻⁵ M27 mN/m[3]
Triton X-100Varies~30 mN/m
Sodium Dodecyl Sulfate (SDS)~8.2 x 10⁻³ M~39 mN/m

Table 1: Comparison of the Critical Micelle Concentration (CMC) and Minimum Surface Tension of this compound with other common surfactants. Data for this compound and its direct comparison with Surfactin are from references[1][2].

Enhanced Oil Recovery (EOR)

In the realm of microbial enhanced oil recovery (MEOR), biosurfactants are prized for their ability to reduce interfacial tension between oil and water, mobilizing trapped oil. While direct comparative data for this compound in EOR is emerging, studies on similar lipopeptide biosurfactants like surfactin have shown significant potential. For instance, surfactin has been demonstrated to recover an additional 9.2% of oil from reservoirs.[3] Given this compound's superior surface activity, it is poised to offer even greater efficiency in MEOR applications. A comparative study between the biosurfactants mannosylerithritol lipids-B and surfactin in oil displacement tests revealed that mannosylerithritol lipids-B created a larger clear zone, suggesting better oil displacement capabilities.[4] This highlights the importance of selecting the optimal biosurfactant for specific EOR needs.

Bioremediation of Hydrocarbons

This compound's ability to emulsify hydrocarbons makes it a powerful tool for the bioremediation of oil-contaminated sites. By increasing the bioavailability of hydrophobic pollutants, it enhances their degradation by microorganisms. Studies on surfactin have shown significant removal of total petroleum hydrocarbons (TPH) and polycyclic aromatic hydrocarbons (PAHs) from contaminated soil. For example, a mixture of biosurfactants including surfactin led to a 77.3% degradation of TPH and 70.32% of PAHs. While specific quantitative data for this compound in this application is still being gathered, its superior emulsification properties suggest it would be highly effective.

Biopesticide Potential

Lipopeptide biosurfactants are gaining attention as environmentally friendly alternatives to synthetic pesticides. Their mode of action often involves disrupting the cell membranes of pathogenic microbes and insects. While direct data on this compound's insecticidal activity is limited, the broader class of lipopeptides from Pseudomonas and Bacillus species have demonstrated significant biopesticide potential.

Understanding the Mechanism: Biosynthesis of this compound

This compound is synthesized by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS). This molecular assembly line activates and links together amino acids and a fatty acid to form the final lipopeptide structure.

Arthrofactin_Biosynthesis_Workflow cluster_activation Amino Acid & Fatty Acid Activation cluster_elongation Elongation and Modification cluster_termination Termination and Cyclization Fatty_Acid Fatty Acid A_Domain Adenylation (A) Domain Fatty_Acid->A_Domain Amino_Acids Amino Acids Amino_Acids->A_Domain ATP ATP ATP->A_Domain PCP_Domain Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain A_Domain->PCP_Domain Acyl/Aminoacyl-AMP intermediate C_Domain Condensation (C) Domain PCP_Domain->C_Domain Thioester-bound substrate E_Domain Epimerization (E) Domain C_Domain->E_Domain Growing peptide chain TE_Domain Thioesterase (TE) Domain C_Domain->TE_Domain E_Domain->C_Domain This compound This compound (Cyclic Lipopeptide) TE_Domain->this compound Release and cyclization Quorum_Sensing_Regulation cluster_las Las System cluster_rhl Rhl System cluster_target Target Gene Expression LasI LasI (Autoinducer Synthase) AHL_3O_C12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3O_C12 produces LasR LasR (Transcriptional Regulator) RhlI RhlI (Autoinducer Synthase) LasR->RhlI activates RhlR RhlR (Transcriptional Regulator) LasR->RhlR activates AHL_3O_C12->LasR binds to AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 produces Arthrofactin_Synthetase This compound Synthetase Genes RhlR->Arthrofactin_Synthetase activates transcription of AHL_C4->RhlR binds to CMC_Determination_Workflow A Prepare this compound Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E Oil_Displacement_Assay_Workflow A Add Water to Petri Dish B Add a Drop of Oil to Water Surface A->B C Add a Drop of this compound Solution to Oil Film B->C D Observe and Measure Clear Zone Diameter C->D Biofilm_Inhibition_Assay_Workflow A Prepare Bacterial Culture and this compound Dilutions in Microtiter Plate B Incubate to Allow Biofilm Formation A->B C Wash to Remove Non-adherent Cells B->C D Stain Biofilm with Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Bound Stain E->F G Measure Absorbance F->G H Analyze Data to Determine Inhibition G->H

References

Safety Operating Guide

Safe Disposal of Arthrofactin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Arthrofactin is crucial for maintaining laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection when handling this compound.

  • Ventilation: Work in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with the substance. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water or shower.

  • Spill Management: In the event of a spill, cover drains to prevent environmental release. Collect, bind, and pump off spills, then carefully take up the material for proper disposal.[1]

Step-by-Step Disposal Procedure

The primary method for this compound disposal is through an approved waste disposal plant. Do not dispose of this compound or its containers in regular trash or down the drain, as it is harmful to aquatic life.

  • Container Management:

    • Keep this compound waste in its original container or a clearly labeled, tightly closed container.[1]

    • Do not mix this compound waste with other chemical waste.[1]

    • Handle uncleaned containers with the same precautions as the product itself.[1]

  • Waste Collection:

    • Collect all this compound waste, including contaminated labware (e.g., pipette tips, tubes), and place it in a designated, labeled hazardous waste container.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of this compound must be handled by a licensed waste disposal contractor.[2]

    • Follow all local, regional, national, and international regulations for the disposal of hazardous chemical waste.[2]

    • Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

This compound Disposal Workflow

Arthrofactin_Disposal_Workflow cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal cluster_emergency Emergency Protocol start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in Designated Labeled Container ppe->collect_waste seal_container Tightly Seal Container collect_waste->seal_container contact_vendor Contact Approved Hazardous Waste Vendor seal_container->contact_vendor provide_sds Provide Safety Data Sheet (SDS) contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup end_process End: Waste Transferred to Vendor schedule_pickup->end_process contain_spill Contain Spill & Prevent Drain Entry spill->contain_spill cleanup Clean Up with Absorbent Material contain_spill->cleanup disposal_cleanup Dispose of Cleanup Material as Hazardous Waste cleanup->disposal_cleanup disposal_cleanup->collect_waste

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Arthrofactin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Arthrofactin, adherence to Biosafety Level 1 (BSL-1) and, as a precautionary measure, elements of Biosafety Level 2 (BSL-2) PPE standards is recommended to minimize exposure and prevent contamination.[2][3]

Core PPE Requirements:

  • Lab Coats: A buttoned lab coat should always be worn to protect your body and clothing from potential spills.[2] This protective clothing should be removed and left in the laboratory before entering non-laboratory areas.[4]

  • Gloves: Well-fitting, disposable gloves are essential. Nitrile gloves are a suitable alternative for individuals with latex allergies.[2][3] Gloves should be changed immediately if they become contaminated or their integrity is compromised.[3][4] Never reuse disposable gloves.[2]

  • Eye Protection: Safety glasses or goggles should be worn at all times in the laboratory.[3] When there is a potential for splashes or sprays, additional face protection such as a face shield is necessary.[4][5]

  • Footwear and Clothing: Closed-toed shoes and long pants are mandatory to protect your legs and feet from spills.[2]

Quantitative Summary of PPE Requirements:

PPE ComponentSpecificationRationale
Body Protection Buttoned Lab CoatProtects personal clothing and skin from contamination.[2]
Hand Protection Disposable Nitrile or Latex GlovesPrevents direct contact with this compound.[2][3]
Eye Protection Safety Glasses or GogglesProtects eyes from accidental splashes.[3]
Face Protection Face Shield (as needed)Provides additional protection from splashes and sprays.[4][5]
Footwear Closed-toed ShoesProtects feet from spills.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure both the integrity of your experiment and the safety of laboratory personnel.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Work Area prep_ppe->prep_area Ensure sterile field handle_this compound 3. Handle this compound prep_area->handle_this compound Proceed with experiment decontaminate_area 4. Decontaminate Work Area handle_this compound->decontaminate_area After experiment completion dispose_waste 5. Dispose of Waste decontaminate_area->dispose_waste Segregate waste streams remove_ppe 6. Doff PPE dispose_waste->remove_ppe Final step

Experimental workflow for safe handling of this compound.

Detailed Methodologies:

  • Donning PPE: Before entering the laboratory, put on your lab coat, closed-toed shoes, and safety glasses. The last item to put on before handling this compound is your gloves.

  • Preparing the Work Area: Ensure your workspace is clean and uncluttered. If working with solutions that could splash, consider performing the work in a biological safety cabinet.

  • Handling this compound:

    • Avoid creating aerosols.

    • If a spill occurs, immediately decontaminate the area following your laboratory's standard operating procedures for biohazardous spills.

  • Decontaminating the Work Area: After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound. A 10% bleach solution is often effective for disinfecting surfaces.[6]

  • Disposing of Waste: Follow the specific disposal plan outlined below.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection. Wash your hands thoroughly after removing your PPE.[4]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Segregation:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Double-lined red biohazard bag within a rigid, leak-proof container.[7]Collect items such as contaminated gloves, pipette tips, and culture plates. When the bag is full, secure it and place it in the designated biohazardous waste collection area.[7]
Liquid Waste Labeled, leak-proof container.Decontaminate liquid waste containing this compound by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before drain disposal with copious amounts of water.[6][7]
Sharps Approved sharps container.Dispose of any contaminated needles, scalpels, or other sharp objects immediately into a designated sharps container. Do not recap needles.

Logical Relationship for Waste Disposal:

cluster_waste Waste Generation cluster_disposal Disposal Pathway cluster_final Final Disposition solid_waste Solid Waste biohazard_bag Biohazard Bag solid_waste->biohazard_bag liquid_waste Liquid Waste decontamination Chemical Decontamination liquid_waste->decontamination sharps_waste Sharps Waste sharps_container Sharps Container sharps_waste->sharps_container autoclave Autoclave/Incineration biohazard_bag->autoclave drain Drain Disposal decontamination->drain sharps_disposal Specialized Disposal sharps_container->sharps_disposal

Waste disposal pathways for this compound-related materials.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while maintaining a secure laboratory environment. These procedural guidelines are designed to be a direct and actionable resource, fostering a culture of safety and trust in your critical research and development endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.